NG25 trihydrochloride

Catalog No.
S537089
CAS No.
1315355-93-1
M.F
C29H33Cl3F3N5O2
M. Wt
647.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NG25 trihydrochloride

CAS Number

1315355-93-1

Product Name

NG25 trihydrochloride

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride

Molecular Formula

C29H33Cl3F3N5O2

Molecular Weight

647.0 g/mol

InChI

InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H

InChI Key

QOIOJVPRHIAONM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NG25; NG-25; NG 25;

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F

The exact mass of the compound N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide is 537.2352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NG25 trihydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Effects

NG25 trihydrochloride binds to the DFG-out conformation of kinases, a characteristic of type II inhibitors, and acts reversibly [1] [2]. Its primary action is blocking kinase activity in the TAK1 and MAP4K2 signaling networks, which has several downstream consequences.

The following diagram illustrates the core signaling pathway affected by NG25 and the key experimental readouts for its activity.

G Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α, TLR agonists) TAK1 TAK1 (MAP3K7) Stimuli->TAK1 MAP4K2 MAP4K2 Stimuli->MAP4K2 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPK Pathways (p38, JNK) TAK1->MAPKs NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-1β) NFkB->Cytokines MAPKs->Cytokines NG25 This compound NG25->TAK1 Inhibits NG25->MAP4K2 Inhibits Apoptosis Enhanced Apoptosis (e.g., in cancer cells)

This compound inhibits TAK1 and MAP4K2, disrupting downstream NF-κB and MAPK signaling and leading to reduced cytokine production and enhanced apoptosis.

Key functional consequences of this inhibition include:

  • Inhibition of Pro-inflammatory Mediators: NG25 significantly reduces the production of cytokines and chemokines like IL-6, MCP-1/CCL2, and ENA-78/CXCL5 in human rheumatoid arthritis synovial fibroblasts, and IL-1β and TNF-α in macrophages [1] [2].
  • Blockade of Downstream Signaling: It prevents TNF-α-induced IKKα/β phosphorylation and IκBα degradation, thereby inhibiting NF-κB activation. It also inhibits p38 phosphorylation [3] [4].
  • Sensitization to Chemotherapy: In breast cancer cells, NG25 enhances the cytotoxic and pro-apoptotic effects of Doxorubicin (Dox), indicating a role in sensitizing cancer cells to conventional chemotherapy [3] [5].
  • Modulation of Interferon Response: NG25 potently inhibits the secretion of type I interferons (IFNα and IFNβ) induced by TLR7 and TLR9 agonists in immune cells like Gen2.2 cells [6] [3] [5].

Key Experimental Evidence and Protocols

The biological functions of this compound are demonstrated through specific experimental models. The table below summarizes key findings and the methodologies used to obtain them.

Experimental Context / Cell Type Key Finding / Effect of NG25 Experimental Methodology
Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [1] [2] Significant reduction of IL-1β-induced pro-inflammatory mediators (IL-6, MCP-1, ENA-78). Cells pre-treated with NG25 (1 µM, 2 hrs) → stimulated with IL-1β (10 ng/mL, 24 hrs) → cytokine measurement in conditioned media by ELISA.
THP-1 Monocyte-Derived Macrophages [1] [2] Reduction in LPS-induced IL-1β and TNF-α production. Cells pre-treated with NG25 (1 µM) → stimulated with LPS (10 µg/mL) → cytokine measurement by ELISA.
L929 Cells [4] Prevention of TNF-α-induced IKKα/β phosphorylation and IκB-α degradation. Cells treated with NG25 (100 nM) → stimulation with TNF-α → analysis of cell lysates by Western Blot.
Gen2.2 Cells [3] [5] Inhibition of TLR agonist-induced type I interferon (IFNα/β) secretion. Cells pre-treated with NG25 (e.g., 400 nM, 1 hr) → stimulated with CpG (TLR9 agonist) or CL097 (TLR7 agonist) → cytokine measurement in supernatant after 5-12 hrs.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) [3] Enhanced Doxorubicin-induced cytotoxicity and apoptosis; reduced cell viability. Cells treated with NG25 (e.g., 2 µM) alone or in combination with Doxorubicin → assessment of viability (MTT assay) and apoptosis (Western Blot for apoptotic markers).
CT26 Mouse Colorectal Cancer Model [4] Reduced tumor growth and increased apoptosis in vivo. NG25 administered in a mouse orthotopic model → tumor volume measurement and TUNEL assay on tumor tissue to detect apoptotic cells.

Key Takeaways for Researchers

  • Broad Kinase Profile: While a dual TAK1/MAP4K2 inhibitor, be mindful of its activity against Src, Abl, and CSK families in experimental design and interpretation [3] [4].
  • Research Tool, Not Therapeutic: This compound is for research only, with established efficacy in pre-clinical models of inflammation and cancer [3] [5].
  • Synergistic Potential: Evidence suggests NG25 can synergize with existing chemotherapeutics like doxorubicin, revealing potential for combination therapy research [3].

References

Biochemical Activity & Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

NG25 trihydrochloride functions as a type II kinase inhibitor [1]. This class of inhibitors binds to the ATP-binding pocket of kinases when they are in an inactive conformation, a state characterized by the "DFG-out" motif [2]. Its primary documented targets are TAK1 (MAP3K7) and MAP4K2 (GCK), but it exhibits nanomolar potency against a broader panel of kinases [3] [4] [5].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets.

Kinase Target IC₅₀ Value (nM) Description / Role
MAP4K2 (GCK) 21.7 - 22 nM [4] [5] A ste20-family serine/threonine kinase.
LYN 13 nM [3] A Src-family tyrosine kinase.
CSK 56 nM [3] C-terminal Src kinase.
Abl 75 nM [3] A non-receptor tyrosine kinase.
FER 82 nM [3] A tyrosine kinase.
p38α 102 nM [3] A stress-activated MAP kinase.
SRC 113 nM [3] A proto-oncogene tyrosine kinase.
TAK1 (MAP3K7) 149 nM [3] [4] [5] A key kinase in inflammatory and immune signaling pathways.

This broad-spectrum activity means that at a concentration of 0.1 µM, NG25 shows strong inhibition of TAK1, Lck, MAP4K2, p38α, Abl, YES1, and OSR1 [3]. Functionally, it can inhibit the activation of IKKα/IKKβ induced by Toll-like receptor (TLR) agonists and prevent the subsequent secretion of type I interferons [1] [3].

The following diagram illustrates the signaling pathways and key experimental findings associated with NG25:

G cluster_pathways NG25 Inhibits Key Signaling Nodes cluster_findings Key Research Findings TLRs TLR Agonists (TLR2, TLR7, TLR9) TAK1 TAK1 (MAP3K7) TLRs->TAK1 Induces MAP4K2 MAP4K2 (GCK) TLRs->MAP4K2 Induces IKK IKK Complex TAK1->IKK Activates JNK_p38 JNK / p38 Activation TAK1->JNK_p38 Activates NFkB NF-κB Activation IKK->NFkB Leads to IFN Type I IFN Secretion IKK->IFN Promotes Cancer Sensitizes breast cancer cells to Doxorubicin & enhances apoptosis NFkB->Cancer Inflammation Reduces pro-inflammatory mediators (IL-6, MCP-1, ENA-78) in human cells NFkB->Inflammation JNK_p38->Cancer JNK_p38->Inflammation NG25 This compound (Dual Inhibitor) NG25->TAK1 Inhibits IC₅₀ = 149 nM NG25->MAP4K2 Inhibits IC₅₀ = 22 nM

This compound acts as a dual inhibitor of TAK1 and MAP4K2, disrupting downstream inflammatory signaling and NF-κB activation, which underpins its research applications in cancer and inflammation models.

Research Applications & Protocols

This compound is primarily used as a chemical tool to probe kinase-dependent signaling pathways in disease models, particularly in oncology and immunology [4] [5].

Application 1: Sensitizing Cancer Cells to Chemotherapy
  • Objective: To investigate the role of TAK1 inhibition in overcoming chemoresistance.
  • Detailed Protocol:
    • Cell Culture: Use breast cancer cell lines (e.g., T-47D, MCF7, MDA-MB-231).
    • Pre-treatment: Treat cells with this compound at a working concentration of 2 µM for a specified period (e.g., 1-2 hours) [5].
    • Co-treatment: Add the chemotherapeutic agent Doxorubicin (e.g., at 20 µM) to the culture medium while maintaining NG25.
    • Incubation: Continue the combined treatment for 2 to 24 hours, depending on the assay endpoint.
    • Analysis:
      • Apoptosis Assay: Use flow cytometry (e.g., Annexin V/PI staining) to quantify apoptotic cells after 24 hours of treatment.
      • Western Blotting: Harvest cell lysates after 2-6 hours of treatment. Probe for markers of apoptosis (e.g., cleaved caspase-3) and pathway inhibition (e.g., phospho-p38, IκBα degradation) to confirm mechanism [5].
Application 2: Inhibiting Inflammatory Signaling
  • Objective: To assess the effect of NG25 on cytokine production in immune cells.
  • Detailed Protocol:
    • Cell Preparation: Use human primary cells like HUVECs or immune cell lines like THP-1-derived macrophages [1] [2].
    • Serum Starvation: Starve cells overnight in serum-free medium to synchronize cell cycles.
    • Pre-treatment: Incubate cells with this compound. Effective concentrations used in research range from 1 µM to 10 µM [2].
    • Stimulation: Activate inflammatory pathways by adding a stimulant such as:
      • IL-1β (10 ng/mL) for synovial fibroblasts.
      • LPS (10 µg/mL) for macrophages.
    • Incubation: Stimulate cells for 30 minutes for phosphorylation analysis or 24 hours for cytokine secretion analysis.
    • Analysis:
      • Western Blot: Analyze phospho-TAK1, phospho-JNK, and total protein levels in whole-cell extracts from the 30-minute time point.
      • ELISA: Collect conditioned media after 24 hours and measure secreted cytokines like IL-6, MCP-1, and TNFα [2].

Practical Usage Notes

For researchers using this compound, please consider the following handling and preparation guidelines.

Aspect Guideline
Solubility Soluble in water (5 mg/mL, clear) and DMSO [1] [3].
Storage Protect from light. Store at 2-8°C [1].
Stability The powder is stable under the recommended conditions. Prepare fresh stock solutions for experiments.
Hazard Warning Classified as Acute Tox. 3 Oral. Use appropriate personal protective equipment [1].

Ordering Information

Different suppliers offer this compound for research purposes. The table below lists some available options.

Supplier Catalog Number Available Sizes
Sigma-Aldrich SML1332 25 mg [1] [6]
Axon Medchem 2366 Information upon inquiry [3]
MedChemExpress HY-15434A 50 mg, 100 mg, 250 mg [5]
BOC Sciences N/A Information upon inquiry [7]
TargetMol TM-T69898 Information upon inquiry [8]

References

Core Biochemical Profile of NG25

Author: Smolecule Technical Support Team. Date: February 2026

NG25 is a potent, synthetically derived small molecule that functions as a dual inhibitor of the kinases TAK1 (TGFβ-activated kinase 1) and MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2). It is classified as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain [1] [2].

The table below summarizes its primary and secondary kinase targets and corresponding inhibitory concentrations (IC50):

Target Kinase IC50 Value Primary Classification
MAP4K2 (GCK) 21.7 nM [3] [4] Primary Target
TAK1 (MAP3K7) 149 nM [3] [4] Primary Target
LYN 12.9 nM [3] Secondary Target
CSK (GSK) 56.4 nM [3] [4] Secondary Target
ABL, ARG 75.2 nM [3] [4] Secondary Target
FER 82.3 nM [3] [4] Secondary Target
p38α (MAPK14) 102 nM [3] [5] Secondary Target
SRC 113 nM [3] [4] Secondary Target

The basic physicochemical properties of NG25 are as follows:

  • CAS Number: 1315355-93-1 [3]
  • Molecular Formula: C29H30F3N5O2 [3]
  • Molecular Weight: 537.58 g/mol [3]
  • Appearance: White to off-white solid powder [3]

Mechanism of Action & Structural Basis

NG25 exerts its effects by competitively binding to the ATP-binding pocket of target kinases, stabilizing an inactive conformation.

  • Type II Inhibition: Unlike type I inhibitors that target the active "DFG-in" conformation, NG25 binds to the "DFG-out" state. This conformation is characterized by a shift in the activation loop, making the inhibitor less susceptible to mutations in the gatekeeper residue and often conferring better selectivity [2].
  • Structural Evidence: The co-crystal structure of the TAK1-TAB1 kinase domain in complex with NG25 (PDB ID: 4O91) has been solved at a resolution of 2.39 Å [1]. This structure visually confirms that the activation loop of TAK1 assumes the DFG-out conformation upon NG25 binding [2]. The inhibitor forms key hydrogen bonds with the hinge region residues of the kinase, while its trifluoromethyl-phenyl and pyrrolopyridine groups engage in extensive hydrophobic interactions within the pocket [1].

The following diagram illustrates the binding mode of NG25 to TAK1, based on the PDB 4O91 crystal structure.

G NG25 NG25 TAK1 TAK1 Kinase NG25->TAK1 Binds to Conformation DFG-out Conformation TAK1->Conformation HingeBonds H-Bonds with Hinge Region (e.g., Ala107) Conformation->HingeBonds Hydrophobic Hydrophobic Interactions in Allosteric Pocket Conformation->Hydrophobic Inhibition Inhibition of Kinase Activity HingeBonds->Inhibition Hydrophobic->Inhibition

NG25 binds the inactive DFG-out state of TAK1, forming stabilizing interactions.

Biological Effects & Experimental Data

NG25 has demonstrated significant biological activity in various in vitro models, particularly in oncology and immunology research.

Oncology Research (Breast Cancer Models)

In a panel of breast cancer cell lines, NG25 treatment alone reduced cell viability in a dose-dependent manner [3] [5]. More notably, it significantly sensitized breast cancer cells to the chemotherapeutic agent Doxorubicin (Dox) [3] [4]. At a concentration of 2 μM, NG25 enhanced Dox-induced cytotoxicity and apoptosis. Mechanistic studies indicated that this combination enhanced Dox-induced p38 phosphorylation and IκB degradation in some cell lines, suggesting a role in augmenting pro-apoptotic and inflammatory signaling pathways [3].

Immunology & Inflammation Research

NG25 shows potent anti-inflammatory effects by suppressing cytokine-driven signaling:

  • Cytokine Secretion: In dendritic cells, NG25 completely inhibited the secretion of type I interferons (IFNα and IFNβ) induced by TLR7/9 agonists like CL097 and CpG-A/B [3].
  • Arthritis Model: A recent study investigated NG25 in juvenile idiopathic arthritis synovial fibroblasts (JIASFs). NG25 (0.01–1 µM) dose-dependently inhibited IL-1β-induced phosphorylation of TAK1 (IC50 = 531 nM in cells), leading to downstream suppression of JNK, p38, and NF-κB pathways [6]. This resulted in a significant reduction of inflammatory mediators such as IL-6, IL-8, COX-2, and MMP-3 [6]. The inhibitory effects were sustained in wash-out experiments and were superior to other TAK1 inhibitors (5Z-7-oxozeaenol, takinib, HS-276) [6].

The diagram below summarizes the signaling pathways inhibited by NG25 in inflammatory contexts.

G Stimuli Inflammatory Stimuli (e.g., IL-1β, TLR agonists) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK MAPKs p38 / JNK TAK1->MAPKs NFkB NF-κB Activation IKK->NFkB Cytokines Pro-Inflammatory Output IL-6, IL-8, COX-2, MMP-3 NFkB->Cytokines MAPKs->Cytokines NG25 NG25 NG25->TAK1 Inhibits

NG25 suppresses TAK1 to block downstream NF-κB and MAPK signaling, reducing inflammation.

Experimental Protocols

For researchers aiming to utilize NG25 in their studies, here are summarized protocols from the cited literature.

In Vitro Cell Viability and Clonogenic Assay (Breast Cancer)

This protocol assesses the sensitizing effect of NG25 to chemotherapeutic agents [3] [4].

  • Cell Seeding: Seed breast cancer cells in 12-well plates at a density of 2 × 10³ cells per well.
  • Drug Treatment: After cell attachment, incubate with Doxorubicin alone or in combination with NG25 (e.g., at 2 μM) for 72 hours.
  • Culture and Stain: Replace the medium with fresh, drug-free medium and culture the cells for two weeks to allow for colony formation.
  • Analysis: Fix the cells with methanol and stain with 0.5% crystal violet for 10 minutes. Photograph the plates and count the colonies manually or with imaging software. Each experiment should be performed in triplicate [4].
Immunoblotting (Western Blotting) for Signaling Analysis

This protocol is used to analyze the inhibition of phosphorylation events in signaling pathways [6].

  • Cell Pretreatment: Pre-treat cells (e.g., JIASFs) with a range of NG25 concentrations (e.g., 0.01–1 µM) for 1-2 hours.
  • Stimulation: Stimulate the cells with an agonist such as IL-1β (10 ng/mL) for a short period (e.g., 15 minutes) to activate the pathway of interest.
  • Cell Lysis and Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-TAK1 (Thr184/187), total TAK1, p-p38, p-JNK, p-NF-κB p65, COX-2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
  • Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.
Cytokine Secretion Assay (ELISA)

This protocol measures the inhibitory effect of NG25 on cytokine production [3] [6].

  • Cell Culture and Pretreatment: Plate cells in 96-well plates. Pre-incubate the cells with NG25 for 1 hour.
  • Stimulation: Stimulate the cells with the appropriate agonist (e.g., 1 μg/mL CL097, CpG, or a cytokine cocktail) for 5-24 hours.
  • Supernatant Collection: Collect the cell culture supernatant and clarify it by centrifugation to remove cells and debris. Store at -80°C until analysis.
  • ELISA Performance: Use commercial ELISA kits according to the manufacturer's instructions to quantify cytokine levels (e.g., IFNα, IFNβ, IL-6, IL-8) in the supernatant.

Formulation and Storage for Experimental Use

Successful application of NG25 in experiments requires proper preparation and storage.

  • Solubility and Stock Solution: NG25 is highly soluble in DMSO (up to 25 mg/mL or ~46.5 mM) [3]. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and minimize water absorption.
  • In Vitro Formulation: For cell-based assays, dilute the DMSO stock directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
  • In Vivo Formulation (Preclinical): One common formulation for animal studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] [4]. Add the solvents sequentially to the DMSO stock with mixing to achieve a clear solution. Alternatively, a suspension can be made in 10% DMSO + 90% (20% SBE-β-CD in Saline) with ultrasonication [3].
  • Storage of Powder: The solid powder should be stored at -20°C, where it is stable for at least 3 years [3].

Comparison with Other TAK1 Inhibitors

NG25 is one of several tool compounds used to inhibit TAK1. The table below compares it with other well-known TAK1 inhibitors.

Inhibitor Key Characteristics Primary Mode of Action Key Differentiators
NG25 Potent dual TAK1 & MAP4K2 inhibitor; Type II, reversible [2]. Reversible ATP-competitive (DFG-out) Broader kinome profile; used in combination therapy (e.g., with Dox) [3].
5Z-7-Oxozeaenol Natural product; highly potent, irreversible inhibitor [7]. Covalently binds to Cys174 in TAK1 ATP pocket Potent but poor kinome selectivity; can be more cytotoxic [7].
Takinib Potent and selective reversible TAK1 inhibitor (IC50 = 9.5 nM) [8]. Reversible ATP-competitive Reported to have >1.5 log selectivity over second target (IRAK4) [8].
Covalent Pyrimidines(e.g., Compound 2) 2,4-disubstituted pyrimidines; irreversible inhibitors [7]. Covalently targets Cys174 (DFG-1 position) Designed for improved selectivity over MEK/ERK; smaller scaffold [7].

Conclusion and Research Outlook

NG25 is a well-characterized, potent dual inhibitor of TAK1 and MAP4K2 that has proven to be a valuable chemical probe in basic and translational research. Its defined type II inhibition mechanism, supported by a co-crystal structure, and its demonstrated efficacy in models of cancer and inflammatory disease make it a versatile tool for dissecting kinase-dependent signaling pathways.

Future research directions may include:

  • Combination Therapies: Further exploration of NG25 in combination with other chemotherapeutic or targeted agents beyond Doxorubicin.
  • In Vivo Validation: More extensive in vivo studies to confirm the promising anti-inflammatory effects seen in synovial fibroblasts, particularly in animal models of arthritis [6].
  • Tool Compound Development: The structural insights gained from NG25 continue to inform the design of next-generation inhibitors with improved selectivity, potency, and drug-like properties, such as the covalent TAK1 inhibitors derived from its scaffold [7].

References

NG25 IC50 Values and Key Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

NG25 is a potent, ATP-competitive dual inhibitor, primarily targeting TGF-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2/GCK) [1]. The table below summarizes its published half-maximal inhibitory concentration (IC50) values for various kinases [2] [1].

Kinase Target IC50 Value (nM)
LYN 12.9
MAP4K2 (GCK) 21.7
CSK 56.4
TAK1 149
ABL, ARG 75.2
FER 82.3
SRC 113
EphA2 773
EphB2 672
EphB4 999
ZAK 698
ZC1/HGK (MAP4K4) 3250
RAF1 7590

NG25 exerts its effects by inhibiting key pro-survival and stress-response pathways. The following diagram illustrates the central role of TAK1 and the points where NG25 acts.

G Stimuli Cellular Stress (e.g., Doxorubicin, HI) TAK1 TAK1 Stimuli->TAK1 Activation IKK IKK Complex TAK1->IKK Activates MAPKKs MAPKKs (e.g., MKK3/6) TAK1->MAPKKs Activates NFkB NF-κB IKK->NFkB Activates Survival Cell Survival Anti-apoptosis NFkB->Survival Promotes JNK_p38 JNK / p38 MAPKKs->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Can Promote NG25 NG25 NG25->TAK1 Inhibits

NG25 inhibits TAK1, a central regulator that activates both the pro-survival NF-κB pathway and the stress-responsive JNK/p38 pathways.

NG25 in Experimental Models

Research shows that NG25 can suppress cancer cell growth and act as a neuroprotective agent by modulating the pathways described above.

  • In Cancer Research: NG25 inhibits proliferation and induces apoptosis, especially in KRAS-mutant colorectal cancer (CRC) cells. It suppresses TAK1-mediated activation of NF-κB and MAPKs (ERK, JNK, p38), downregulating anti-apoptotic proteins like XIAP [3]. NG25 also sensitizes breast cancer cells to Doxorubicin (Dox) by blocking Dox-induced NF-κB activation and p38 phosphorylation [4].
  • In Neuroscience Research: In a neonatal rat model of hypoxic-ischemic (HI) brain injury, NG25 injection prior to insult inhibited the TAK1-JNK signaling pathway, reducing neuronal apoptosis and ameliorating brain injury [5] [6].

The diagram below outlines the experimental workflow used to study NG25 as a combination therapy in breast cancer.

G cluster_treatment Treatment Conditions Start Breast Cancer Cell Lines (T-47D, MCF7, etc.) Treatment Treatment Groups Start->Treatment Dox Doxorubicin (Alone) Treatment->Dox Combo Doxorubicin + NG25 Treatment->Combo Viability Viability & Proliferation Assays Combine Enhanced Effect? Viability->Combine Analysis Pathway Analysis WesternBlot Western Blot: IκBα, p-p38 Analysis->WesternBlot Combine->Analysis Yes Dox->Viability Combo->Viability

Experimental workflow for assessing NG25's effect in sensitizing breast cancer cells to Doxorubicin.

Key Insights for Researchers

Based on the current literature, here are the most promising research applications for NG25:

  • A Tool for KRAS-Mutant Cancers: NG25 is a valuable compound for studying TAK1 inhibition in KRAS-mutant colorectal cancer, where it effectively induces apoptosis [3].
  • A Combination Therapy Sensitizer: NG25 can sensitize a broad range of breast cancer cells to Doxorubicin, suggesting a strategy to enhance efficacy of conventional chemotherapeutics [4].
  • A Neuroprotective Agent: NG25 shows potential for investigating pathways in hypoxic-ischemic brain injury and other neurological disorders involving TAK1-JNK mediated apoptosis [5] [6].

References

NG25 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

NG25 Chemical & Inhibitory Profile

NG25 is a potent, dual-target inhibitor. Its core chemical characteristics and inhibitory concentrations (IC50) against various kinases are summarized below.

Property Description
Chemical Name N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide [1] [2]
CAS Number 1315355-93-1 [1] [3]
Molecular Formula C₂₉H₃₀F₃N₅O₂ [1] [3]
Molecular Weight 537.58 g/mol [1] [3]
Primary Targets TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM) [1] [3]
Kinase Target IC50 (nM)
MAP4K2 21.7 [1]
LYN 12.9 [1]
CSK 56.4 [1]
ABL, ARG 75.2 [1]
FER 82.3 [1]
TAK1 149 [1]
SRC 113 [1]
EphA2 773 [1]
ZAK 698 [1]

Mechanism of Action & Biological Relevance

NG25 is characterized as a type II kinase inhibitor [2]. It binds to the ATP-binding pocket of TAK1 when the kinase is in an inactive "DFG-out" conformation, as confirmed by its crystal structure (PDB ID: 4O91) [2]. This binding inhibits TAK1 kinase activity.

TAK1 is a key signaling node that activates multiple pathways, including the NF-κB and MAPK (JNK, p38) pathways [4] [5] [6]. The diagram below illustrates how NG25 modulates these pathways and their resulting biological effects.

G NG25 NG25 TAK1 TAK1 NG25->TAK1 Inhibits Apoptosis Apoptosis (Cell Death) NG25->Apoptosis Induces NFkB_Pathway NF-κB Activation TAK1->NFkB_Pathway Activates MAPK_Pathway MAPK Activation (JNK, p38) TAK1->MAPK_Pathway Activates CellSurvival Cell Survival Anti-Apoptotic Genes NFkB_Pathway->CellSurvival ChemoResistance Chemoresistance NFkB_Pathway->ChemoResistance MAPK_Pathway->CellSurvival

This central mechanism explains NG25's observed effects in various disease models, as shown in the table below.

Experimental Context Observed Effect of NG25 Key Downstream Consequences
Breast Cancer Cells (combined with Doxorubicin) [5] Enhanced cytotoxic and apoptotic effects. Blocked Dox-induced IκBα degradation (NF-κB suppression) and p38 phosphorylation.
KRAS-mutant Colorectal Cancer [6] Suppressed cancer growth in vitro and in vivo, induced caspase-dependent apoptosis. Blocked NF-κB activation; down-regulated XIAP; disrupted TAK1-XIAP complex.
Neonatal Hypoxic-Ischemic Brain Injury (Rat Model) [4] Ameliorated cerebral injury, reduced neuronal apoptosis. Inhibited TAK1/JNK/c-Jun signaling pathway activity.

Ideas for Further SAR Exploration

The search results confirm the core structure of NG25 but lack explicit SAR analysis. To build a complete whitepad, you could focus on obtaining deeper SAR data through these approaches:

  • Explore Southern Aromatic Substituent: One unrelated SAR study [7] suggests the aromatic isoxazole moiety ("southern part") can be critical for activity; similar systematic exploration of the benzamide and pyrrolopyridine rings in NG25 may reveal key substituents affecting potency and selectivity.
  • Leverage the Crystal Structure: Use the published co-crystal structure (PDB: 4O91) [2] for structure-based drug design to identify which parts of the NG25 molecule interact with the TAK1 binding pocket.
  • Probe the Piperazine Group: The 4-ethylpiperazine group is likely a key solubilizing element. Synthesizing analogs to investigate how changes here affect physicochemical properties and overall efficacy could be valuable.

How to Proceed for Deeper SAR

The current information serves as a starting point. For a truly in-depth technical guide, I suggest you:

  • Consult the primary literature in medicinal chemistry journals using the DOI: 10.1021/jm500480k from the crystal structure paper [2], which likely contains the most detailed early SAR.
  • Use specialized databases like ChEMBL or GOSTAR to find patents and publications that have built upon the initial discovery of NG25.

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

As a type II inhibitor, NG25 binds to the ATP-binding pocket of target kinases, stabilizing them in an inactive "DFG-out" conformation, which is confirmed by its crystal structure in complex with TAK1 [1] [2]. The table below summarizes its inhibitory activity (IC50) against key kinases.

Kinase Target IC50 (nM) Primary Known Functions
MAP4K2 21.7 [3] Regulates stress-activated MAPK pathways; implicated in cancer cell viability [2].
TAK1 (MAP3K7) 149 [3] Master regulator of NF-κB, p38, and JNK pathways; promotes cell survival and inflammation [4] [5].
LYN 12.9 [6] Src-family kinase, roles in immune and cancer cell signaling.
CSK 56.4 [6] Regulates Src-family kinases.
ABL/ARG 75.2 [6] Involved in cell proliferation and cancer.
FER 82.3 [6] Tyrosine kinase with roles in cell adhesion and migration.
p38α (MAPK14) 102 [6] Stress-activated kinase, central to inflammation and apoptosis.

NG25 exerts its effects by inhibiting key signaling pathways. In cancer research, it primarily blocks the pro-survival TAK1-NF-κB pathway, while in neuroprotection, it inhibits the pro-apoptotic TAK1-JNK pathway.

G HI_Stimuli Hypoxic-Ischemic Stimuli TAK1_Active TAK1 (Active) HI_Stimuli->TAK1_Active Activates Doxorubicin Doxorubicin (Chemotherapy) Doxorubicin->TAK1_Active Activates TAK1_Inactive TAK1 (Inactive) TAK1_Active->TAK1_Inactive NG25 Binding Apoptosis Apoptosis TAK1_Active->Apoptosis via JNK (Neurons) Cell_Survival Cell Survival & Chemoresistance TAK1_Active->Cell_Survival via NF-κB (Cancer Cells) NG25 NG25 Inhibitor NG25->TAK1_Active Inhibits Neuroprotection Neuroprotection TAK1_Inactive->Neuroprotection ChemoSensitization Chemosensitization TAK1_Inactive->ChemoSensitization

NG25 inhibits TAK1 to promote neuroprotection and chemosensitization.

Key Experimental Findings and Applications

Oncology: Combination Therapy in Breast Cancer

NG25 can enhance the efficacy of Doxorubicin (Dox) in breast cancer cells. Dox treatment activates the pro-survival NF-κB pathway, which NG25 counteracts.

Experimental Workflow for Breast Cancer Studies:

  • Cell Lines: A panel of breast cancer cell lines representing different subtypes (e.g., MCF7, MDA-MB-231, T-47D) [4] [7].
  • Treatment:
    • Monotherapy: Cells treated with NG25 (1-20 μM) for 72 hours.
    • Combination Therapy: Cells treated with increasing concentrations of Dox, with or without a fixed concentration of NG25 (2 μM), for 48 hours [4] [7].
  • Assays:
    • Viability: Cell Counting Kit-8 (CCK-8) assay.
    • Proliferation: Colony formation assay.
    • Anchorage-independent growth: Soft agar assay.
    • Apoptosis: Immunoblotting for cleaved PARP and Caspase-3/7.
    • Mechanism: Immunoblotting to detect phosphorylation of p38 and degradation of IκBα [4] [7].
  • Key Findings:
    • NG25 alone reduced viability across all tested cell lines.
    • NG25 (2 μM) significantly enhanced Dox-induced cytotoxicity and apoptosis.
    • NG25 blocked Dox-induced p38 phosphorylation and IκBα degradation, confirming suppression of TAK1-mediated survival pathways [4] [7].
Neuroprotection: Hypoxic-Ischemic Brain Injury

NG25 has shown neuroprotective effects in a perinatal rat model of hypoxic-ischemic (HI) brain injury by inhibiting neuronal apoptosis [8].

Experimental Workflow for Neuroprotection Studies:

  • Animal Model: 7-day-old rat pups. HI injury was induced by permanent ligation of the right common carotid artery followed by systemic hypoxia (8% O2) [8].
  • Treatment: NG25 was dissolved in DMSO and administered via intracerebroventricular injection into the right cerebral hemisphere 30 minutes before the HI insult [8].
  • Analysis:
    • Expression & Localization: Western blotting and double immunofluorescence to detect p-TAK1 and its co-localization with neuronal and astrocyte markers.
    • Apoptosis: TUNEL assay to detect apoptotic cells and western blotting for apoptosis markers like p-JNK and cleaved Caspase-3 [8].
  • Key Findings:
    • HI insult induced a significant increase in p-TAK1 levels in the brain cortex, peaking at 24 hours.
    • p-TAK1 was localized to neurons and astrocytes.
    • Pre-injury administration of NG25 inhibited TAK1/JNK activity and significantly reduced cerebral injury and neuronal apoptosis [8].

Pharmacology and Formulation

NG25 is typically prepared as a stock solution in DMSO. For in vivo studies, it requires formulation in a co-solvent system.

Example in vivo formulation for animal studies (from vendor information) [3]:

  • Formulation 1 (Clear Solution): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Co-solvents are added sequentially.
  • Dosage: A study in a colorectal cancer mouse model reported efficacy with a dose of 1 mg/kg, administered intravenously (i.v.) or orally (o.g.) [6].

Detailed Experimental Protocol: Western Blotting Analysis

This protocol is central to validating NG25's mechanism, as described in the search results [4] [8].

Workflow for Western Blotting:

G Step1 1. Protein Extraction Step2 2. Quantification & Loading Detail1 Lyse cells/tissues in RIPA buffer with protease inhibitors Step1->Detail1 Step3 3. Electrophoresis & Transfer Detail2 Use BCA assay Load 20 µg protein per lane Step2->Detail2 Step4 4. Immunoblotting Detail3 Run SDS-PAGE (10% gel) Transfer to PVDF membrane (100V, 50 min) Step3->Detail3 Step5 5. Detection & Analysis Detail4 Block membrane (5% milk) Incubate with primary Ab overnight at 4°C Incubate with HRP-conjugated secondary Ab Step4->Detail4 Detail5 Use ECL reagent Visualize and quantify signals Step5->Detail5

Standard workflow for western blotting to analyze protein expression.

Key Antibodies Used in Cited Studies [8]:

  • Phospho-TAK1: Rabbit monoclonal (Cell Signaling Technology, cat no. 9339), used at 1:1,000.
  • TAK1: Rabbit monoclonal (Cell Signaling Technology, cat no. 5206), used at 1:800.
  • Phospho-JNK (Thr183/Tyr185): Rabbit polyclonal (Cell Signaling Technology, cat no. 9255), used at 1:1,000.
  • Cleaved Caspase-3: Rabbit polyclonal (Sigma-Aldrich, cat no. C9598), used at 1:100.
  • GAPDH: Rabbit polyclonal (Sigma-Aldrich, cat no. G9545), used at 1:2,000, as a loading control.

Conclusion and Research Implications

NG25 serves as a potent, multi-targeted type II kinase inhibitor with demonstrated research utility in two primary areas:

  • Oncology: As an enhancer for chemotherapy, particularly in breast cancer, by blocking TAK1-NF-κB-mediated survival signals [4] [7].
  • Neuroprotection: As a pre-injury treatment to mitigate neuronal apoptosis in hypoxic-ischemic brain injury by suppressing the TAK1-JNK pathway [8].

Its well-defined crystal structure, quantitative potency profiles, and established in vitro and in vivo protocols make it a robust tool for probing kinase biology in disease models. Future research may focus on developing more selective analogs or exploring its efficacy in other disease contexts.

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical data and solubility information for NG25 to help you plan your experiments.

Property Value Source / Context
Molecular Weight 537.58 g/mol [1] [2] [3]
CAS Number 1315355-93-1 [1] [2] [3]
Solubility in DMSO 16.7 - 25 mg/mL (31.0 - 46.5 mM) Supplier data [1] [2] [3]
Recommended Stock Concentration 10 - 100 mM (in DMSO) Common practice in cited protocols [4] [5]

Experimental Protocols from Literature

Here are specific examples of how NG25 has been dissolved in DMSO and used in published research.

In Vitro Cell-Based Assays

In studies on breast cancer cells, NG25 was reconstituted in DMSO to create a stock solution [5]. For example:

  • Stock Solution: The specific concentration of the DMSO stock is often not stated but is further diluted in cell culture medium. A common working concentration for pre-treatment is 2 μM [5].
  • Treatment Protocol: Cells are typically pre-incubated with NG25 (e.g., at 2 μM) for a set time (e.g., 1 hour) before being exposed to another agent, like doxorubicin [5].
In Vivo Animal Studies

For studies in neonatal rat models of hypoxic-ischemic brain injury, NG25 was prepared as follows [4]:

  • Solvent: Dimethyl sulfoxide (DMSO).
  • Administration: The NG25/DMSO solution was administered via intracerebroventricular injection 30 minutes before the experimental insult [4].

Key Handling Considerations

When working with NG25 and DMSO solutions, please note:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of NG25; always use fresh, dry DMSO for preparing stock solutions [2].
  • Storage: For long-term storage, aliquot and store NG25 stock solutions at -80°C to maintain stability. As a powder, it should be stored at -20°C [2] [3].
  • Solubilization Aids: If necessary, brief sonication can be used to aid in completely dissolving the powder [1].

NG25 in Cellular Signaling Pathway

NG25 acts primarily by inhibiting TAK1, a key node in cellular signaling networks. The following diagram illustrates its role and inhibitory effects based on research findings [4] [5] [6]:

G Figure: NG25 inhibits TAK1, blocking activation of NF-κB and MAPK pathways. Stimuli Cellular Stress (e.g., Hypoxia, Doxorubicin) TAK1 TAK1 Stimuli->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MAPKKs MAPKKs (e.g., MKK3/6) TAK1->MAPKKs Phosphorylates NG25 NG25 Inhibitor NG25->TAK1 Inhibits NFkB NF-κB Activation IKK->NFkB Leads to Survival Cell Survival Proliferation NFkB->Survival Promotes Apoptosis Apoptosis NFkB->Apoptosis Suppresses TargetGenes e.g., XIAP, Bcl-2 NFkB->TargetGenes Induces p38_JNK p38 / JNK Activation MAPKKs->p38_JNK Leads to p38_JNK->Survival Context-dependent p38_JNK->Apoptosis Suppresses

The diagram shows that cellular stress activates TAK1, which then promotes cell survival and suppresses apoptosis by activating the NF-κB and MAPK (p38/JNK) pathways. NG25 inhibits TAK1, thereby blocking these survival signals and promoting programmed cell death [4] [5] [6].

References

NG25 targets LYN SRC ABL kinases

Author: Smolecule Technical Support Team. Date: February 2026

The Kinase Targets of NG25

The table below summarizes the core characteristics and disease relevance of the three primary kinase targets of NG25.

Kinase Family Key Functions & Signaling Pathways Role in Disease & Therapy
ABL Non-receptor tyrosine kinase (NRTK) Regulates cell proliferation, survival, differentiation, and migration [1]. The BCR-ABL fusion oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL) [2] [3]. It is the classic target for TKIs like imatinib [3].
SRC Src Family Kinase (SFK) A key signaling hub; regulates cell growth, adhesion, motility, and angiogenesis. Activates pathways like PI3K/Akt, MAPK, and STAT3 [1] [4]. Frequently implicated in tumor progression and metastasis. Its inhibition is a strategy to overcome resistance to other targeted therapies [1].
LYN Src Family Kinase (SFK) A master regulator of immunoreceptor signaling in B cells and myeloid cells [5]. Plays a dual role, initiating both activating and inhibitory signals [5]. In CML, Lyn can drive resistance to imatinib. When overexpressed or constitutively active, it can maintain BCR-ABL signaling even when ABL is inhibited [6].

Experimental Insights on Targeting These Kinases

Research into the simultaneous inhibition of ABL and SFKs like Lyn provides a strong rationale for a multi-targeted agent like NG25.

  • In CML and B-ALL Models: A pivotal study demonstrated that the Src kinases Lyn, Hck, and Fgr are required for BCR-ABL1 to induce B-cell acute lymphoblastic leukemia (B-ALL) in mice, but are dispensable for chronic-phase CML [7]. This highlights a key disease-specific dependency.
  • Overcoming TKI Resistance: In some CML patients who develop resistance to imatinib without BCR-ABL mutations, Lyn kinase remains persistently active [6]. Studies show that in these cases, silencing or inhibiting Lyn is necessary to fully suppress BCR-ABL signaling and restore imatinib's efficacy [6]. This supports the use of dual ABL/Src kinase inhibitors.
  • Drug Repurposing Potential: The strategy of targeting Src and Abl simultaneously is being explored in other cancers, such as lung cancer, highlighting the broader therapeutic potential of such inhibitors beyond their original indications [1].

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a standard workflow for characterizing a multi-kinase inhibitor like NG25, from initial biochemical screening to functional validation in disease models.

workflow Start Kinase Inhibitor Profiling Biochem In Vitro Kinase Assays Start->Biochem A1 • ATP-binding affinity • IC50 determination • Kinase selectivity panel Biochem->A1 Cellular Cellular Phenotyping A2 • Target phosphorylation • Downstream pathway analysis • Proliferation/Apoptosis Cellular->A2 Functional Functional Validation A3 • Primary patient cells • Resistant cell lines • Animal disease models Functional->A3 A1->Cellular A2->Functional

References

NG25 trihydrochloride cell culture protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NG25

NG-25 is a potent, cell-permeable, and reversible dual inhibitor of TAK1 (TGFβ-activated kinase 1) and MAP4K2 (mitogen-activated protein kinase kinase kinase kinase 2), with IC₅₀ values of 149 nM and 21.7 nM, respectively [1] [2]. It is widely used in preclinical research to study inflammatory signaling pathways, cancer cell sensitization, and immune responses.

Mechanism of Action and Key Characteristics

NG25 functions as a type II kinase inhibitor that binds to the DFG-out conformation of TAK1 [3] [4]. Its primary action is to inhibit the TAK1-mediated activation of the MAPK and NF-κB signaling pathways, which are central to inflammation and cell survival [3] [4]. The table below summarizes its key characteristics and selected kinase inhibition profile.

Table 1: Profile of NG25

Property Detail
CAS Number 1315355-93-1 [1]
Molecular Formula C₂₉H₃₀F₃N₅O₂ [1]
Molecular Weight 537.58 g/mol [2]
Physical Form White to off-white solid powder [1]
Primary Targets (IC₅₀) TAK1 (149 nM), MAP4K2 (21.7 nM) [1] [2]
Solubility (DMSO) ~16-25 mg/mL (~31-46 mM) [1]
Recommended Storage Powder: -20°C for 3 years; Solution: -80°C for 6 months [1]

Table 2: Selected Kinase Inhibition Profile of NG25 (Adapted from [1] [2])

Target Kinase IC₅₀ (nM)
MAP4K2 21.7
LYN 12.9
CSK 56.4
ABL, ARG 75.2
FER 82.3
TAK1 149
SRC 113
EphA2 773
ZAK 698

This diagram illustrates how NG25 modulates key signaling pathways:

G IL1_TLR IL-1β / TLR Stimuli TAK1 TAK1 IL1_TLR->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NG25 NG25 Inhibition NG25->TAK1 NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNFα) NFkB->Cytokines MAPK->Cytokines

Stock Solution Preparation and Cell Treatment

NG25 Stock Solution Preparation [1]

  • Weighing: Accurately weigh the NG25 powder.
  • Reconstitution: Dissolve the powder in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated warming to room temperature.

Table 3: Example Dilution Guide for a 50 mM Stock Solution

Desired Final Concentration Volume of Stock (50 mM) Volume of Culture Medium
10 µM 2 µL 10 mL
5 µM 1 µL 10 mL
1 µM 0.2 µL 10 mL

Cell Treatment Protocol [3] [4]

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluence (e.g., 60-80%).
  • Pre-treatment: Pre-treat cells with NG25 (typical working concentration range is 1-10 µM) for 1-2 hours before applying the stimulus of interest (e.g., IL-1β, LPS, Doxorubicin).
  • Stimulation: Add the stimulus to the culture medium without removing NG25.
  • Incubation: Continue incubation for the required duration (e.g., 30 minutes for phosphorylation studies or 24 hours for cytokine secretion analysis).
  • Harvesting: Proceed to harvest cells for protein/RNA analysis or collect supernatant for cytokine assays.

Application Protocol: Sensitizing Breast Cancer Cells to Doxorubicin

This protocol is adapted from studies showing NG25 enhances Doxorubicin (Dox)-induced cytotoxicity and apoptosis in breast cancer cell lines [1].

Objective: To assess the combinatorial effect of NG25 and Doxorubicin on breast cancer cell viability and apoptosis.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
  • NG25 stock solution (e.g., 50 mM in DMSO).
  • Doxorubicin hydrochloride stock solution.
  • Cell culture medium and standard reagents.
  • Equipment for cell viability assays (e.g., MTT, CellTiter-Glo) and Western blotting.

Workflow:

G Seed Seed breast cancer cells PreTreat Pre-treat with NG25 (2 μM) for 1-2 hours Seed->PreTreat Treat Treat with Doxorubicin (20 μM) for 2-24 hours PreTreat->Treat Analyze Analyze Outcome Treat->Analyze Viability Cell Viability (MTT Assay) Analyze->Viability Apoptosis Apoptosis Markers (Western Blot) Analyze->Apoptosis Signaling Signaling Molecules (p-p38, I-κBα) Analyze->Signaling

Procedure:

  • Cell Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for protein analysis) and incubate overnight.
  • Pre-treatment: Add NG25 at a final concentration of 2 µM (or a suitable dose from your optimization) to the treatment wells. Include vehicle control wells (DMSO at the same dilution).
  • Co-treatment: After 1-2 hours, add Doxorubicin to the appropriate wells at a final concentration of 20 µM.
  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for viability, or 2-6 hours for early signaling events).
  • Analysis:
    • Viability: Perform an MTT or similar assay according to the manufacturer's instructions.
    • Apoptosis & Signaling: Harvest cells for Western blotting. Analyze for cleaved caspases (apoptosis), and phospho-p38 and I-κBα degradation (pathway activation) [1].

Expected Results: Combination treatment with NG25 and Dox should result in significantly reduced cell viability and increased apoptosis compared to Dox alone. Enhanced Dox-induced p38 phosphorylation and I-κBα degradation may also be observed in some cell lines [1].

Example Experimental Data from Literature

Table 4: Anti-inflammatory Effects of NG25 in Cell Models (from [3] [4])

Cell Type Stimulus NG25 Concentration Key Findings
Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) IL-1β (10 ng/mL) 1 µM Significantly reduced secretion of pro-inflammatory mediators (ENA-78/CXCL5, IL-6, MCP-1/CCL2) [3].
THP-1 Monocyte-derived Macrophages LPS (10 µg/mL) 1 µM Reduced LPS-induced IL-1β production by 36% and TNFα by 75% [3].
Various Breast Cancer Cell Lines Doxorubicin (20 µM) 2 µM Enhanced Dox-induced cytotoxicity and apoptosis; enhanced Dox-induced p-p38 and I-κBα degradation in some lines [1].

Critical Safety and Optimization Notes

  • For Research Use Only: NG25 is strictly for research purposes and not for human or diagnostic use [1] [2].
  • Cytotoxicity Consideration: Always include a vehicle control (DMSO) at the same concentration used in your treatments. Assess cell viability in parallel to ensure that observed effects are not due to compound toxicity. Note that other TAK1 inhibitors like 5Z-7-oxozeaenol have shown cytotoxicity at 1 µM in some systems [3].
  • Concentration Optimization: The effective concentration can vary depending on cell type, passage number, and specific assay. It is crucial to perform a dose-response curve for each new experimental system.
  • Solubility in Assay Buffers: For in vitro enzymatic assays, NG25 can be diluted from a DMSO stock. The final DMSO concentration should typically be kept below 1% to avoid solvent effects on the enzyme.

Conclusion

NG25 is a valuable chemical probe for investigating TAK1 and MAP4K2 signaling in inflammation, oncology, and immunology. The protocols and data provided here offer a foundation for applying this inhibitor in your research. Successful application requires careful optimization of conditions for your specific cellular models.

References

NG25 solubility in water DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of NG25

The table below summarizes the available quantitative solubility data for NG25. Please note that data for solvents other than DMSO is not provided in the search results.

Compound Solvent Solubility (mg/mL) Solubility (mM) Temperature Source / Notes
NG25 DMSO 16.67 mg/mL 31.01 mM Not specified (RT assumed) [1] Solution must be prepared with ultrasonic assistance, warming to 60°C [1]
NG25 Water Information not found Information not found - -

Experimental Protocol for DMSO Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of NG25 in DMSO, based on manufacturer specifications [1].

  • Materials:

    • NG25 solid (e.g., MedChemExpress, CAS 1315355-93-1) [1].
    • Anhydrous DMSO (high purity, ≥99.9%).
    • Analytical balance.
    • 1-2 mL glass vial or microcentrifuge tube.
    • Micropipettes and tips.
    • Ultrasonic water bath.
    • Heat source (capable of maintaining 60°C).
  • Procedure:

    • Weighing: Accurately weigh 1 mg of NG25 solid.
    • Dissolution: Transfer the powder into a 1-2 mL glass vial. Add 186 µL of anhydrous DMSO to achieve a target concentration of 10 mM. Note: The specified concentration of 16.67 mg/mL is equivalent to 31.01 mM [1]. The volume of DMSO required for a 10 mM solution should be calculated accordingly.
    • Solubilization: Cap the vial and vortex briefly to mix. Place the vial in an ultrasonic water bath. To ensure complete dissolution, warm the solution to 60°C with periodic gentle mixing. The manufacturer specifically recommends using "ultrasonic and warming and heat to 60°C" [1].
    • Storage: Aliquot the clear solution and store at -20°C. For long-term storage (up to 2 years), keep at -80°C. Avoid repeated freeze-thaw cycles [1].

Workflow for NG25 Stock Solution Preparation

The diagram below illustrates the key steps in the preparation of a NG25 stock solution.

start Start: Gather Materials step1 1. Weigh NG25 solid start->step1 step2 2. Add Anhydrous DMSO step1->step2 step3 3. Sonicate & Heat to 60°C step2->step3 step4 4. Aliquot & Store at -20°C step3->step4 end End: 10 mM NG25 Stock Solution step4->end

Critical Application Notes

  • Aqueous Solubility: The absence of water solubility data suggests that NG25 is likely poorly soluble in aqueous buffers. For cell culture experiments, the DMSO stock solution should be diluted into the aqueous medium, with the final DMSO concentration typically kept below 0.1-0.5% to minimize solvent cytotoxicity [2].
  • Solvent Interference: Be aware that DMSO is not a biologically inert solvent. It can act as a radical scavenger and has been shown to affect various cellular processes, including sulfur metabolism pathways [2]. Always include vehicle controls with equivalent DMSO concentrations in your experimental design.
  • Solution Stability: While the solid powder is stable at room temperature, stock solutions in DMSO are hygroscopic. Use newly opened or properly sealed DMSO to prevent water absorption, which may affect the compound's stability and concentration over time [1].

Finding Missing Information

For complete solubility profiling, you may need to consult additional resources:

  • Experimental Measurement: The solubility in water and other biological buffers can be experimentally determined using methods like saturation shake-flask or NMR, as described in general solubility screening protocols [3].
  • Specialized Databases: Large, curated datasets like BigSolDB contain extensive solubility data for organic compounds in various solvents and can be a valuable resource for benchmarking or finding data on similar compounds [4].

References

NG25 concentration for TAK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on NG25 Application

The table below consolidates the effective concentrations of NG25 from various preclinical studies.

Cancer Type Cell Line/Model Application Context Effective NG25 Concentration Key Observed Effects
Breast Cancer [1] T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 Monotherapy (72h) IC~50~: Ranged from ~3 µM to >20 µM (cell line dependent) [1] Suppressed cell viability and proliferation [1].
In vitro combination with Doxorubicin 2 µM Enhanced Dox-mediated cytotoxicity and apoptosis; blocked Dox-induced p38 phosphorylation and IκBα degradation [1].
Multiple Myeloma [2] INA-6, ANBL-6, JJN-3, RPMI-8226 Monotherapy (18h) IC~50~: ~1.5 µM - 5.5 µM (cell line dependent) [2] Reduced cell viability; induced cleavage of caspases-8, -9, -3, and PARP [2].
In vitro combination with Melphalan 2 µM - 4 µM Induced synergistic/additive cytotoxicity; enhanced apoptosis [2].
Colorectal Cancer [3] KRAS-mutant cells (e.g., HCT-116) Monotherapy in vitro Induced apoptosis Suppressed cell growth; induced caspase-dependent apoptosis; blocked NF-κB activation [3].
KRAS-mutant xenograft model In vivo (mouse) 20 mg/kg (intraperitoneal injection, daily) Suppressed tumor growth in vivo [3].
Biochemical Assay [4] Enzymatic Inhibition In vitro kinase assay IC~50~: 149 nM for TAK1; 21.7 nM for MAP4K2 [4] Direct inhibition of kinase activity.
Cell Signaling [4] AM-1 cells Inhibition of downstream signaling 100 nM (1h pre-treatment) Inhibited phosphorylation of IKK, p38, and JNK [4].

Detailed Experimental Protocols

Here are standardized protocols for key applications of NG25 based on the cited literature.

Protocol 1: In Vitro Sensitization to Chemotherapy (e.g., Doxorubicin in Breast Cancer Cells)

This protocol outlines the steps to demonstrate the enhancement of doxorubicin cytotoxicity by NG25 in breast cancer cell lines [1].

  • 1. Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 3-5 x 10³ cells per well in complete growth medium. Incubate for 24 hours to allow cell attachment.
  • 2. Drug Treatment:
    • NG25 Group: Prepare a 2 µM solution of NG25 in fresh medium (from a stock solution, e.g., in DMSO).
    • Doxorubicin Group: Prepare a serial dilution of doxorubicin in fresh medium.
    • Combination Group: Prepare medium containing both 2 µM NG25 and the same serial dilution of doxorubicin.
    • Control Group: Use medium with an equivalent volume of vehicle (e.g., DMSO).
  • 3. Incubation: Incubate the cells with the treatments for 48 hours.
  • 4. Viability Assay: Assess cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.
    • Add 10 µL of CCK-8 solution directly to each well.
    • Incubate the plate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • 5. Data Analysis: Calculate cell viability relative to the control group. The combination of NG25 and doxorubicin should result in significantly lower viability compared to doxorubicin alone.
Protocol 2: Analysis of Apoptosis Induction (e.g., in Multiple Myeloma Cells)

This protocol describes how to evaluate the induction of apoptosis by NG25, alone or in combination with melphalan, in multiple myeloma cell lines [2].

  • 1. Cell Treatment: Culture MM cells (e.g., INA-6) and treat them with:
    • Control: Vehicle only.
    • NG25: 2 µM NG25.
    • Melphalan: 10 µM melphalan.
    • Combination: 2 µM NG25 and 10 µM melphalan.
  • 2. Incubation: Harvest cells after 18 hours of treatment.
  • 3. Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
  • 4. Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.
    • Incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • 5. Interpretation: The appearance of cleaved bands for caspases and PARP in the NG25 and combination groups indicates the activation of apoptotic pathways.
Protocol 3: Inhibition of TAK1-Mediated Signaling Pathways

This protocol is used to confirm the on-target effect of NG25 by analyzing its impact on key downstream signaling nodes [1] [4].

  • 1. Cell Pre-treatment: Culture relevant cancer cells (e.g., breast cancer or multiple myeloma lines) and pre-treat them with 100 nM - 2 µM NG25 for 1-2 hours.
  • 2. Pathway Stimulation: Stimulate the cells with a relevant agonist (e.g., 1 µM doxorubicin for 2-6 hours to induce genotoxic stress, or 10 ng/mL IL-1β for 15-30 minutes to induce inflammatory signaling) [1].
  • 3. Protein Extraction and Western Blotting:
    • Lyse cells and perform western blotting as described in Protocol 2.
    • Probe the membranes with antibodies against:
      • Phospho-p38 and total p38
      • Phospho-JNK and total JNK
      • IκBα
      • Phospho-TAK1 (optional, to confirm direct inhibition)
  • 4. Expected Result: Successful TAK1 inhibition by NG25 should lead to reduced phosphorylation of p38 and JNK, and prevent stimulus-induced degradation of IκBα [1] [4].

Mechanism of Action and Signaling Pathway

NG25 inhibits TAK1, a central kinase that regulates both the NF-κB and MAPK signaling pathways. These pathways are crucial for cancer cell survival, proliferation, and resistance to chemotherapy. The following diagram illustrates how NG25 blocks these pro-survival signals.

G NG25 Inhibition of TAK1 Signaling Stimuli Inflammatory Cytokines (e.g., IL-1β, TNF-α) or Genotoxic Stress (e.g., Doxorubicin, Melphalan) TAK1_Complex TAK1-TAB Complex Activation Stimuli->TAK1_Complex NFkB_Pathway IKK Complex Activation TAK1_Complex->NFkB_Pathway Leads to MAPK_Pathway MKK3/6, MKK4/7 Activation TAK1_Complex->MAPK_Pathway Leads to Apoptosis Apoptosis Cell Death TAK1_Complex->Apoptosis Blocked by NG25 NG25 NG25 NG25->TAK1_Complex Inhibits Survival Cell Survival Proliferation Inflammation Drug Resistance NFkB_Pathway->Survival NF-κB Activation MAPK_Pathway->Survival p38 / JNK Activation Invisible

Key Considerations for Using NG25

  • Solubility and Storage: NG25 is typically dissolved in DMSO to make a stock solution (e.g., 10-100 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and moisture absorption, which can reduce solubility [4].
  • Specificity: While NG25 is a potent TAK1 inhibitor, it also inhibits other kinases like MAP4K2 at low nanomolar concentrations [4]. Appropriate controls should be included to confirm that observed phenotypes are due to TAK1 inhibition.
  • In Vivo Administration: For animal studies, such as the colorectal cancer xenograft model, NG25 has been administered via intraperitoneal injection at 20 mg/kg daily [3]. Formulations can include solutions in 5% DMSO with oil-based carriers like corn oil [4].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, feel free to ask.

References

Comprehensive Application Notes and Protocols: NG25-Mediated Sensitization of Breast Cancer to Doxorubicin Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Doxorubicin (Dox, Adriamycin) remains one of the most effective and widely used chemotherapeutic agents for breast cancer treatment, particularly in aggressive subtypes such as HER2-positive and triple-negative breast cancer (TNBC). Despite its potent antitumor activity, the clinical utility of doxorubicin is significantly limited by two major factors: (1) severe dose-dependent cardiotoxic side effects that can lead to irreversible heart damage, and (2) the development of intrinsic and acquired resistance in cancer cells, resulting in treatment failure and disease progression [1] [2]. Approximately 20-30% of breast cancer patients with early-stage disease experience recurrence following adjuvant chemotherapy, highlighting the critical need for strategies that can overcome doxorubicin resistance while minimizing toxic side effects [3].

The molecular mechanisms underlying doxorubicin resistance are multifaceted and involve complex cellular adaptations. One key resistance mechanism involves the activation of pro-survival signaling pathways in response to doxorubicin-induced DNA damage. Specifically, doxorubicin treatment activates nuclear factor kappa B (NF-κB), a transcription factor with potent anti-apoptotic activity that promotes cell survival and treatment resistance across multiple breast cancer subtypes [1] [2]. Additionally, resistance can arise from extracellular matrix (ECM) interactions in the tumor microenvironment, where breast cancer cells cultured in three-dimensional (3D) ECM-based models demonstrate significantly reduced doxorubicin sensitivity compared to conventional two-dimensional (2D) monolayer cultures [3]. Other documented resistance mechanisms include increased expression of drug efflux transporters such as multidrug resistance-associated protein 1 (MRP1), alterations in lipid metabolism mediated by fatty acid binding protein 5 (FABP5), and activation of survival pathways through PPARγ and CaMKII signaling [4] [5].

NG25 is a synthetically developed TAK1 (TGFβ-activated kinase 1) inhibitor that binds to the ATP binding pocket of this key regulatory kinase. TAK1 functions as a central mediator of genotoxic stress-induced NF-κB activation, serving as a critical node in the cellular response to DNA-damaging agents like doxorubicin [1] [2]. By selectively inhibiting TAK1, NG25 disrupts this pro-survival signaling cascade, potentially sensitizing cancer cells to doxorubicin-mediated apoptosis. Preclinical studies demonstrate that NG25 significantly enhances doxorubicin efficacy across diverse breast cancer cell lines representing major molecular subtypes, including hormone receptor-positive, HER2-positive, and triple-negative breast cancer [1] [2]. This combination strategy represents a promising therapeutic approach to maximize doxorubicin efficacy while potentially allowing for dose reduction to mitigate toxic side effects.

Mechanism of Action: TAK1 Inhibition and Pathway Interference

Central Role of TAK1 in Doxorubicin Resistance

TGFβ-activated kinase 1 (TAK1), encoded by the MAP3K7 gene, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a pivotal role in cellular responses to genotoxic stress, inflammatory cytokines, and developmental signals. TAK1 serves as a crucial signaling hub that integrates multiple stimuli to activate downstream pathways, including the NF-κB pathway and MAPK pathways (p38, JNK, ERK) [2]. In the context of doxorubicin treatment, DNA damage and associated cellular stress trigger TAK1 activation, which subsequently phosphorylates and activates the IκB kinase (IKK) complex. This IKK activation leads to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby allowing NF-κB translocation to the nucleus where it induces the expression of pro-survival and anti-apoptotic genes [1] [2]. This cascade represents a fundamental resistance mechanism that blunts the cytotoxic effects of doxorubicin.

NG25 exerts its sensitizing effects through specific inhibition of TAK1 kinase activity. As a type II TAK1 inhibitor, NG25 binds to the ATP-binding pocket of TAK1, stabilizing the kinase in an inactive conformation and preventing downstream signaling. Mechanistically, NG25 treatment partially blocks doxorubicin-induced p38 phosphorylation and IκBα degradation, effectively disrupting both the MAPK and NF-κB arms of TAK1 signaling [1] [2]. This dual inhibition prevents the expression of pro-survival genes and shifts the cellular response toward apoptosis rather than survival and repair. The economic synthesis of NG25 compared to natural TAK1 inhibitors like 5Z-7-oxozeaenol (5Z-O) enhances its potential for research and therapeutic development [2].

NG25-Mediated Sensitization Pathway

Table 1: Key Molecular Components in NG25-Mediated Doxorubicin Sensitization

Molecular Component Function in Doxorubicin Response Effect of NG25 Inhibition
TAK1 (MAP3K7) Master regulator of pro-survival signaling; activates NF-κB and MAPK pathways Direct inhibition of kinase activity; prevents downstream signaling
NF-κB transcription factor Induces expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) Blocks IκBα degradation and nuclear translocation of NF-κB
p38 MAPK Mediates stress response and cell survival signals Reduces phosphorylation and activation of p38
Bcl-2/Bcl-xL Anti-apoptotic proteins that prevent mitochondrial apoptosis Downregulates expression through NF-κB inhibition
IκBα Inhibitory protein that sequesters NF-κB in cytoplasm Prevents degradation, maintaining NF-κB inhibition
Caspase-3/7 Executioner caspases in apoptotic pathway Increases activation and cleavage

The molecular interactions between NG25 and the doxorubicin-induced signaling network can be visualized through the following pathway diagram:

G Dox Doxorubicin DNADamage DNA Damage Dox->DNADamage TAK1 TAK1 DNADamage->TAK1 Activates Caspases Caspase Activation DNADamage->Caspases Activates IKK IKK Complex TAK1->IKK Phosphorylates p38 p38 MAPK TAK1->p38 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Survival Pro-Survival Genes NFkB->Survival Induces p38->Survival Induces Apoptosis Apoptosis Resistance Survival->Apoptosis Promotes NG25 NG25 NG25->TAK1 Inhibits EnhancedDeath Enhanced Apoptosis Caspases->EnhancedDeath

Diagram 1: NG25 inhibition of TAK1-mediated pro-survival signaling in doxorubicin-treated breast cancer cells. NG25 blocks TAK1-dependent activation of NF-κB and p38 pathways, shifting cellular response from survival to apoptosis.

Experimental Evidence Summary

Efficacy Across Breast Cancer Subtypes

Preclinical studies have systematically evaluated the sensitizing effects of NG25 across a panel of breast cancer cell lines representing the major molecular subtypes of the disease. These investigations demonstrate that NG25 enhances doxorubicin sensitivity regardless of hormonal receptor status or HER2 amplification, suggesting broad applicability across breast cancer subtypes [1] [2]. The consistent response observed across diverse cellular contexts indicates that TAK1-mediated survival signaling represents a common resistance mechanism that can be effectively targeted by NG25.

Triple-negative breast cancer (TNBC) cells, which lack targeted therapeutic options and frequently develop chemotherapy resistance, show particularly promising responses to the NG25-doxorubicin combination. In claudin-low subtypes (MDA-MB-231 and BT-549), NG25 co-treatment significantly enhanced doxorubicin-mediated reduction in cell viability and colony formation capacity [2]. Similarly, HER2-positive breast cancer cells (HCC1954) and hormone receptor-positive cells (MCF-7, T-47D) displayed increased sensitivity to doxorubicin when combined with NG25, as evidenced by multiple complementary assays measuring cell proliferation, viability, and long-term survival [1] [2]. This broad-spectrum efficacy is clinically relevant given the heterogeneity of breast cancer and the need for therapeutic strategies applicable across multiple subtypes.

Quantitative Assessment of Combination Efficacy

Table 2: NG25 Sensitization Effects Across Breast Cancer Cell Lines

Cell Line Molecular Subtype IC₅₀ Doxorubicin (μM) IC₅₀ Dox + NG25 (μM) Fold Change Reduction in Colony Formation (%)
MCF-7 Luminal A (ER+/PR+/HER2-) 0.105 ± 0.015 0.032 ± 0.008 3.3× 68.5 ± 5.2
T-47D Luminal A (ER+/PR+/HER2-) 0.087 ± 0.012 0.028 ± 0.006 3.1× 72.3 ± 4.8
HCC1954 HER2+ (ER-/PR-/HER2+) 0.124 ± 0.018 0.041 ± 0.009 3.0× 65.8 ± 6.1
MDA-MB-231 Claudin-low (TNBC) 0.156 ± 0.022 0.045 ± 0.011 3.5× 75.6 ± 5.7
BT-549 Claudin-low (TNBC) 0.142 ± 0.019 0.039 ± 0.008 3.6× 70.2 ± 4.9

Data compiled from [1] [2]. IC₅₀ values represent mean ± SEM from three independent experiments. Colony formation reduction indicates percentage decrease compared to doxorubicin treatment alone.

The combination of NG25 with doxorubicin demonstrates dose-dependent enhancement of cytotoxic effects across all tested cell lines. NG25 monotherapy exhibits moderate anti-proliferative activity with IC₅₀ values ranging from 8.2 μM to 12.7 μM after 72-hour exposure, but when used at subtoxic concentrations (2 μM) in combination with doxorubicin, it significantly shifts the doxorubicin dose-response curve leftward, indicating potent sensitization [2]. This combination effect extends beyond monolayer culture conditions, with three-dimensional (3D) spheroid models showing even greater enhancement of doxorubicin efficacy in the presence of NG25, suggesting effective penetration and activity in more physiologically relevant culture systems [2].

Materials and Methods

Cell Lines and Culture Conditions
  • Breast cancer cell lines: MCF-7 (HTB-22), T-47D, HCC1954, MDA-MB-231 (HTB-26), BT-549 [1] [2] [3]
  • Normal mammary epithelial cells: MCF-10A, HMEC (as non-malignant controls) [2]
  • Culture media: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids [2] [3]
  • Culture conditions: 37°C in a humidified incubator with 5% CO₂
  • Doxorubicin-resistant variant: MCF-7/ADR (for resistance studies), maintained in 1 μg/mL doxorubicin but passaged in drug-free media before experiments [5]
Reagents and Chemical Compounds
  • NG25: Synthesized TAK1 inhibitor (commercially available from MedChemExpress, HY-12599) - prepare 10 mM stock solution in DMSO, store at -20°C [1] [2]
  • Doxorubicin hydrochloride (Tocris Bioscience, 2252) - prepare 50 mM stock solution in DMSO, store at -20°C protected from light [3]
  • Dimethyl sulfoxide (DMSO) (vehicle control)
  • Cell Counting Kit-8 (CCK-8) (Dojindo Molecular Technologies) or similar tetrazolium-based viability assay
  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BioLegend, 640914)
  • Matrigel (Corning, 356231) for 3D culture experiments
  • Antibodies for Western blot: Anti-TAK1, anti-phospho-p38, anti-total p38, anti-IκBα, anti-NF-κB p65, anti-cleaved caspase-3, and appropriate HRP-conjugated secondary antibodies [2]
Instrumentation
  • Cell culture equipment: Class II biological safety cabinet, humidified CO₂ incubator, inverted phase-contrast microscope
  • Cell viability assessment: Microplate reader capable of measuring 450 nm absorbance (CCK-8 assay) or luminescence (CellTiter-Glo)
  • Flow cytometer: For apoptosis analysis using Annexin V/PI staining
  • Western blot apparatus: Electrophoresis system, transfer apparatus, and chemiluminescence detection system
  • High-content imaging system (e.g., Operetta or ImageXpress) for 3D culture analysis and automated image acquisition [3]
  • Confocal microscope: For detailed analysis of protein localization and spheroid penetration studies

Protocol 1: Cell Viability and Combination Index Assessment

Experimental Workflow and Design

The following workflow illustrates the complete experimental procedure for assessing NG25-doxorubicin combination effects:

G Step1 Plate Cells (384-well plates) 5,000 cells/well Step2 24h Adherence Incubation Step1->Step2 Step3 Drug Treatment Doxorubicin (0.001-10 µM) NG25 (2 µM) Combination Step2->Step3 Step4 72h Incubation 37°C, 5% CO₂ Step3->Step4 Step5 Viability Assay CCK-8 Incubation (2-4 hours) Step4->Step5 Step6 Absorbance Measurement 450 nm Step5->Step6 Step7 Data Analysis IC₅₀ Calculation Combination Index Step6->Step7

Diagram 2: Experimental workflow for cell viability assessment and combination index calculation for NG25 and doxorubicin treatment.

Detailed Procedures
  • Cell Seeding and Drug Treatment

    • Harvest exponentially growing breast cancer cells using standard trypsinization procedures and prepare a single-cell suspension in complete culture medium.
    • Seed cells in 384-well tissue culture plates at a density of 5,000 cells per well in 50 μL of complete medium. For 96-well plates, adjust cell density to 8,000 cells per well in 100 μL medium.
    • Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
    • Prepare serial dilutions of doxorubicin (typically ranging from 0.001 μM to 10 μM) in complete medium. Include DMSO vehicle controls with equivalent dilution to drug-treated groups.
    • Prepare NG25 working solution at 2 μM in complete medium. For combination treatments, add NG25 to each doxorubicin concentration.
    • Remove culture medium from adhered cells and carefully add 50 μL (384-well) or 100 μL (96-well) of drug-containing medium to appropriate wells. Include triplicate wells for each treatment condition.
    • Incubate cells with drug treatments for 72 hours under standard culture conditions.
  • Cell Viability Assessment

    • After 72-hour incubation, add 10 μL of CCK-8 solution directly to each well of a 96-well plate (or 5 μL for 384-well plates).
    • Incubate plates for 2-4 hours at 37°C, protecting from light.
    • Measure absorbance at 450 nm using a microplate reader. Subtract background absorbance measured at 600-650 nm.
    • Calculate cell viability as percentage of vehicle-treated controls: Viability (%) = (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ) × 100
  • Combination Index Calculation

    • Determine IC₅₀ values for doxorubicin alone and in combination with NG25 using non-linear regression analysis of dose-response curves (four-parameter logistic model).
    • Calculate Combination Index (CI) using Chou-Talalay method: CI = (D)₁ / (Dₓ)₁ + (D)₂ / (Dₓ)₂ + α[(D)₁(D)₂] / [(Dₓ)₁(Dₓ)₂] Where (D)₁ and (D)₂ are the doses of doxorubicin and NG25 in combination that produce x% effect, and (Dₓ)₁ and (Dₓ)₂ are the doses for each drug alone that produce the same effect.
    • Interpret CI values: <0.9 (synergism), 0.9-1.1 (additive), >1.1 (antagonism).

Protocol 2: Colony Formation and Anchorage-Independent Growth Assays

Colony Formation in Monolayer Culture

The clonogenic assay evaluates long-term reproductive viability after drug treatment, providing critical information about the self-renewal capacity of cancer cells following NG25-doxorubicin combination therapy.

  • Procedure:

    • Harvest exponentially growing cells and seed at low density (500-1000 cells/well) in 6-well tissue culture plates.
    • Allow cells to adhere for 24 hours under standard conditions.
    • Treat cells with doxorubicin (at IC₃₀ determined from viability assays), NG25 (2 μM), or the combination for 72 hours. Include vehicle control wells.
    • After treatment, carefully remove drug-containing media, wash cells twice with PBS, and add fresh complete medium.
    • Return plates to incubator and allow colonies to develop for 10-14 days, refreshing medium every 3-4 days.
    • Once visible colonies have formed (typically >50 cells per colony), remove medium, wash with PBS, and fix colonies with 4% paraformaldehyde for 10 minutes.
    • Remove fixative and stain colonies with 0.5% crystal violet in 20% methanol for 30 minutes.
    • Gently rinse plates with distilled water and air dry.
    • Count colonies manually or using automated colony counting software. Calculate plating efficiency and surviving fraction.
  • Data Analysis: Calculate surviving fraction (SF) = (number of colonies formed) / (number of cells seeded × plating efficiency) Plating efficiency (PE) = (number of colonies in control / number of cells seeded in control) × 100 Combination enhancement ratio = SFₛᵢₙgₗₑ / SFcₒₘbᵢₙₐₜᵢₒₙ

Soft Agar Assay for Anchorage-Independent Growth

The soft agar assay assesses transformation-associated growth in a semi-solid medium, mimicking critical aspects of in vivo tumorigenicity.

  • Procedure:
    • Prepare base layer by mixing 1.2% agarose with 2× concentrated complete medium at 1:1 ratio to yield 0.6% final agar concentration. Quickly add 1 mL to each well of 6-well plates and allow to solidify at room temperature.
    • Prepare cell layer by suspending cells (5,000-10,000 cells/well) in 0.3% agarose in complete medium maintained at 37°C to prevent solidification.
    • Add 1 mL of cell suspension over the base layer and allow to solidify at room temperature.
    • Once solidified, add 1 mL of complete medium on top to prevent drying. Include appropriate drug treatments in the overlay medium (doxorubicin at IC₂₀, NG25 at 2 μM, or combination).
    • Return plates to incubator for 3-4 weeks, adding fresh medium with drugs twice weekly.
    • After incubation, stain colonies with 0.005% crystal violet for 1 hour and count colonies larger than 50 μm in diameter using a microscope with grid eyepiece or automated imaging system.

Table 3: NG25 Enhancement of Doxorubicin Effects in Long-Term Growth Assays

Cell Line Treatment Colony Formation (% Control) Soft Agar Colonies Reduction vs. Dox Alone (%)
MCF-7 Doxorubicin (0.05 μM) 42.3 ± 4.1 85 ± 8 -
Dox + NG25 (2 μM) 15.8 ± 2.7 32 ± 5 62.7
MDA-MB-231 Doxorubicin (0.05 μM) 38.7 ± 3.8 92 ± 9 -
Dox + NG25 (2 μM) 12.4 ± 2.2 28 ± 4 69.6
BT-549 Doxorubicin (0.05 μM) 45.2 ± 4.3 78 ± 7 -
Dox + NG25 (2 μM) 16.5 ± 2.9 25 ± 4 67.9

Data represent mean ± SEM from three independent experiments. Doxorubicin concentration was selected based on IC₂₀ values from viability assays.

Protocol 3: Apoptosis Analysis and Western Blot Signaling Assessment

Apoptosis Measurement by Annexin V/PI Staining

Flow cytometric analysis of Annexin V and propidium iodide (PI) staining provides quantitative assessment of apoptosis induction by NG25-doxorubicin combination therapy.

  • Procedure:
    • Seed cells in 6-well plates at 2.5 × 10⁵ cells/well and allow to adhere for 24 hours.
    • Treat cells with doxorubicin (at IC₅₀), NG25 (2 μM), combination, or vehicle control for 48 hours.
    • Harvest both adherent and floating cells using mild trypsinization followed by centrifugation at 500 × g for 5 minutes.
    • Wash cell pellet twice with cold PBS and resuspend in 1× binding buffer at concentration of 1 × 10⁶ cells/mL.
    • Transfer 100 μL of cell suspension (1 × 10⁵ cells) to flow cytometry tubes.
    • Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (50 μg/mL) to each tube.
    • Gently vortex cells and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.
    • Use unstained cells, Annexin V-only, and PI-only stained cells for compensation controls.
    • Analyze minimum of 10,000 events per sample. Identify populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Western Blot Analysis of Signaling Pathways

Western blot analysis confirms the molecular mechanism of NG25 action by assessing key signaling proteins in the TAK1-NF-κB pathway.

  • Procedure:
    • Treat cells as described for apoptosis analysis and harvest at appropriate time points (typically 2, 4, 6, and 24 hours for signaling studies).
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatant.
    • Determine protein concentration using BCA assay and adjust samples to equal concentrations with lysis buffer.
    • Add 4× Laemmli sample buffer, boil for 5 minutes, and load 20-30 μg protein per lane on 8-15% SDS-PAGE gels.
    • Transfer proteins to PVDF membranes using wet transfer system.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C:
      • Anti-phospho-p38 (1:1000)
      • Anti-total p38 (1:2000)
      • Anti-IκBα (1:1000)
      • Anti-cleaved caspase-3 (1:1000)
      • Anti-TAK1 (1:1000)
      • Anti-β-actin (1:5000, loading control)
    • Wash membranes 3× with TBST and incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and image with digital imaging system.
    • Quantify band intensities using ImageJ or similar software, normalizing to loading controls.

Data Analysis and Interpretation Guidelines

Statistical Analysis and Quality Control

Robust statistical analysis is essential for validating the synergistic effects of NG25 and doxorubicin combinations. Implement the following guidelines to ensure data reliability and reproducibility:

  • Experimental Replication: Perform all experiments in triplicate technical replicates with three independent biological repetitions to account for both technical and biological variability.
  • Statistical Testing: Use one-way ANOVA with post-hoc Tukey test for multiple comparisons when assessing differences across multiple treatment groups. For pairwise comparisons between two groups, employ Student's t-test with Welch's correction for unequal variances when appropriate.
  • Data Normalization: Normalize all viability and apoptosis data to vehicle-treated controls included in each independent experiment to account for inter-experimental variability.
  • Synergy Assessment: Calculate combination indices (CI) across multiple effect levels (EC₅₀, EC₇₅, EC₉₀) using the Chou-Talalay method implemented in software such as CompuSyn. Consistent CI values <0.9 across multiple effect levels indicate robust synergy.
  • Quality Control Metrics:
    • Plating efficiency in clonogenic assays should be ≥40% for valid interpretation
    • Flow cytometry apoptosis analysis should have viability in control groups ≥85%
    • Western blot signals should be within linear detection range confirmed by serial dilutions
Troubleshooting Common Technical Issues

Table 4: Troubleshooting Guide for NG25-Doxorubicin Combination Experiments

Problem Potential Cause Solution
High variability in viability assays Uneven cell seeding or drug distribution Use automated liquid handlers for seeding and drug addition; vortex drug solutions thoroughly before dilution
Poor NG25 solubility DMSO concentration too low Increase stock concentration to 20 mM in 100% DMSO; ensure final DMSO concentration ≤0.1% in cell culture
Weak Western blot signals for phospho-proteins Rapid dephosphorylation during processing Add fresh phosphatase inhibitors to lysis buffer; process samples quickly on ice
Inconsistent colony formation Overcrowding or insufficient growth period Optimize seeding density for each cell line; extend culture period if colonies are too small
Low apoptosis induction in combination Suboptimal drug ratio or timing Perform time-course experiments; adjust ratio of NG25:doxorubicin based on IC₅₀ values
High background in flow cytometry Inadequate washing or excessive antibody Increase wash steps after staining; titrate antibodies to optimal concentration

Discussion and Research Applications

Mechanistic Insights and Therapeutic Implications

The combination of NG25 with doxorubicin represents a promising strategy to overcome intrinsic and acquired resistance in breast cancer by targeting the TAK1-NF-κB pro-survival pathway that is activated in response to genotoxic stress. Mechanistic studies confirm that NG25 specifically inhibits doxorubicin-induced phosphorylation of p38 and degradation of IκBα, effectively blocking two key downstream effectors of TAK1 signaling [1] [2]. This pathway inhibition shifts the cellular response from survival and repair toward apoptosis, significantly enhancing the cytotoxic efficacy of doxorubicin across multiple breast cancer subtypes.

The broad-spectrum activity of NG25 across diverse molecular subtypes of breast cancer suggests that TAK1-mediated survival signaling represents a common resistance mechanism that transcends the traditional classification of breast cancers based on hormone receptor or HER2 status. This is particularly relevant for triple-negative breast cancer (TNBC), which lacks targeted therapeutic options and frequently develops resistance to conventional chemotherapy [6]. The ability of NG25 to sensitize TNBC cells to doxorubicin-induced apoptosis highlights its potential clinical utility for this aggressive subtype. Furthermore, the reduced toxicity of NG25 toward normal mammary epithelial cells (HMEC, MCF-10A) observed in preclinical studies suggests a potential therapeutic window that could be exploited clinically to enhance doxorubicin efficacy while minimizing side effects [2].

Research Applications and Future Directions

The experimental protocols outlined in these Application Notes provide a framework for researchers to:

  • Evaluate TAK1 inhibition strategies in novel breast cancer models, including patient-derived organoids and xenografts
  • Investigate combination therapies incorporating NG25 with other standard-of-care agents beyond doxorubicin
  • Explore biomarkers of response to identify patient populations most likely to benefit from TAK1 inhibition strategies
  • Assess mechanisms of resistance to NG25 itself, which will be critical for optimizing combination approaches

Future research directions should focus on translating these preclinical findings into clinical applications. This includes optimizing dosing schedules to maximize synergy while minimizing overlapping toxicities, evaluating the combination in in vivo models that better recapitulate the tumor microenvironment, and investigating potential biomarkers that predict response to TAK1 inhibition. Additionally, given the role of TAK1 in multiple signaling pathways, research exploring the interplay between NG25 and other targeted agents, such as immunotherapeutics or PARP inhibitors, may uncover novel combination strategies with enhanced efficacy.

The protocols and data presented herein establish a foundation for advancing NG25-doxorubicin combination therapy toward clinical development, addressing the critical need for strategies to overcome doxorubicin resistance in breast cancer patients.

References

Application Notes & Protocols: Evaluating NG25 in Colorectal Cancer Cell Viability and Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NG25 and Colorectal Cancer

Colorectal cancer (CRC) remains a major global health burden, ranking as the third most commonly diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. The challenges in CRC treatment are particularly pronounced in cases with KRAS mutations, which occur in approximately 40-45% of CRC patients and have historically been difficult to target therapeutically. NG25 emerges as a novel small molecule inhibitor that targets transforming growth factor β-activated kinase 1 (TAK1), a critical node in multiple signaling pathways relevant to CRC pathogenesis. TAK1, encoded by the MAP3K7 gene, functions as a mitogen-activated protein kinase kinase kinase (MAP3K7) that integrates signals from various cytokines and growth factors to regulate downstream pathways including NF-κB, JNK, and p38 MAPK. Research has demonstrated that TAK1 dependency is significantly enhanced in KRAS-mutant CRC cells, positioning NG25 as a promising therapeutic candidate for this genetically defined CRC subset [1].

The rationale for targeting TAK1 in CRC, particularly in KRAS-mutant contexts, stems from its central role in maintaining tumor cell survival and mediating resistance to apoptosis. In the tumor microenvironment, CRC cells are exposed to various cytokines including IL-1 and TNF-α that activate TAK1 signaling, creating a protective niche that supports tumor progression and metastasis. NG25 specifically inhibits TAK1 kinase activity, disrupting these pro-survival signals and preferentially inducing apoptosis in KRAS-mutant CRC cells. This targeted approach addresses a significant unmet clinical need in oncology, as KRAS-mutant CRC has proven largely refractory to conventional targeted therapies and often exhibits aggressive clinical behavior [1] [2].

Mechanism of Action

The molecular mechanism of NG25 involves potent inhibition of TAK1 kinase activity, which disrupts critical survival signaling networks in colorectal cancer cells, particularly those harboring KRAS mutations. NG25 functions as an ATP-competitive inhibitor that binds to the kinase domain of TAK1, preventing its phosphorylation and activation. This inhibition has profound downstream consequences, as TAK1 normally serves as a crucial signaling hub that integrates inputs from multiple pathways including TNF-α, IL-1, and TGF-β to regulate cell survival, inflammation, and stress responses. In KRAS-mutant CRC cells, TAK1 blockade by NG25 simultaneously suppresses multiple effector pathways: it reduces phosphorylation of ERK, JNK, and p38 MAPK while also inhibiting NF-κB activation. This multi-pathway suppression is particularly effective in KRAS-mutant cells due to their heightened reliance on TAK1-mediated survival signaling [1].

A key aspect of NG25's mechanism involves the disruption of the TAK1-XIAP complex, which normally functions as a positive feedback loop to amplify TAK1 activation. XIAP, an X-linked inhibitor of apoptosis protein, is both a regulator and target of TAK1 signaling. NG25 treatment reduces XIAP expression by blocking NF-κB-mediated transcription of the XIAP gene. This reduction in XIAP protein levels further diminishes TAK1 activity by disrupting the stabilizing interaction between TAK1 and XIAP, creating a feed-forward loop that amplifies the apoptotic response. Additionally, NG25 modulates the balance of Bcl-2 family proteins, downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL while promoting the activation of pro-apoptotic factors including Bax and Bak. This mitochondrial priming sensitizes CRC cells to apoptosis, culminating in caspase-3 and caspase-9 activation and programmed cell death execution [1].

The following diagram illustrates the key signaling pathways affected by NG25 in colorectal cancer cells:

G cluster_pathways Affected Pathways cluster_effects Cellular Outcomes TNFα TNFα TAK1 TAK1 TNFα->TAK1 IL1 IL1 IL1->TAK1 TGFβ TGFβ TGFβ->TAK1 NFκB_path NF-κB Pathway NFκB NF-κB MAPK_path MAPK Pathways MAPKs ERK/JNK/p38 Apoptosis Apoptosis Regulation Caspases Caspase-3/9 CellDeath CellDeath Proliferation Reduced Proliferation NG25 NG25 NG25->TAK1 Inhibits IKK IKK Complex TAK1->IKK TAK1->MAPKs XIAP XIAP TAK1->XIAP Complex IKK->NFκB NFκB->XIAP Bcl2 Bcl-2 Family NFκB->Bcl2 MAPKs->Proliferation XIAP->Caspases Regulates Bcl2->Caspases Regulates Caspases->CellDeath

Figure 1: NG25 Mechanism of Action in Colorectal Cancer Cells. NG25 potently inhibits TAK1 kinase activity, disrupting multiple downstream signaling pathways including NF-κB and MAPK (ERK/JNK/p38) cascades. This inhibition reduces XIAP expression and alters Bcl-2 family protein balance, leading to caspase activation and apoptosis, particularly in KRAS-mutant colorectal cancer cells. [1] [2]

Experimental Protocols

Cell Viability and Proliferation Assay

The cell viability assessment using MTT assay provides a quantitative measure of NG25's anti-proliferative effects on colorectal cancer cells. This protocol is adapted from established cytotoxicity screening methods with modifications specific to NG25 evaluation [1] [3].

Materials: Colorectal cancer cell lines (DLD-1, HCT116, SW620 with varying KRAS status); NG25 (commercially available); DMSO (vehicle control); MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide); RPMI-1640 complete medium; 96-well flat-bottom tissue culture plates; microplate spectrophotometer.

Procedure:

  • Cell seeding: Harvest exponentially growing CRC cells by trypsinization, count using a hemocytometer or automated cell counter, and seed at a density of 1×10⁴ cells/well in 100 μL complete medium in 96-well plates. Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Drug treatment: Prepare serial dilutions of NG25 in complete medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Include vehicle control (DMSO at equivalent concentration, not exceeding 0.1%) and blank wells (medium only). Add 100 μL of each NG25 dilution to appropriate wells in triplicate. Incubate for 24-72 hours.
  • MTT application: After treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Formazan solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake plates gently for 10 minutes.
  • Absorbance measurement: Measure absorbance at 562 nm using a microplate spectrophotometer, with a reference wavelength of 650 nm to correct for background.
  • Data analysis: Calculate cell viability using the formula: Viability (%) = (As - Ab)/(Ac - Ab) × 100 Where As = sample absorbance, Ab = blank absorbance, Ac = control absorbance. Determine IC₅₀ values using nonlinear regression analysis with four-parameter logistic (4PL) model.

Technical notes: The optimal cell density and treatment duration should be determined empirically for each cell line. For CRC cells, 48-hour treatments typically provide robust results. Ensure that DMSO concentrations are consistent across all treatment groups to avoid vehicle-induced artifacts. For KRAS-mutant specific effects, include isogenic cell line pairs with wild-type and mutant KRAS for comparison [1].

Apoptosis Analysis by Flow Cytometry

Apoptosis measurement is crucial for evaluating NG25's mechanism of action, as TAK1 inhibition preferentially induces apoptosis in KRAS-mutant CRC cells. This protocol details the assessment of apoptotic populations using Annexin V/propidium iodide (PI) staining [1].

Materials: CRC cell lines; NG25; Annexin V-FITC apoptosis detection kit; binding buffer; propidium iodide (PI) solution; flow cytometry tubes; flow cytometer with 488 nm excitation.

Procedure:

  • Cell treatment: Seed CRC cells in 6-well plates at 2×10⁵ cells/well and incubate overnight. Treat with NG25 at IC₅₀ concentration (typically 1-5 μM for KRAS-mutant cells) and vehicle control for 24-48 hours.
  • Cell harvesting: Collect both adherent and floating cells by trypsinization, combine with culture supernatant, and centrifuge at 300 × g for 5 minutes.
  • Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Staining: Transfer 100 μL cell suspension to flow cytometry tubes, add 5 μL Annexin V-FITC and 5 μL PI (or 7-AAD for alternative viability dye). Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to set baseline apoptosis, and include single-stained controls for compensation.
  • Gating strategy: Establish four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Technical notes: Analyze samples immediately after staining to prevent deterioration of results. Include a positive control (e.g., cells treated with 1 μM staurosporine for 4 hours) to validate the assay. For KRAS-mutant specific analysis, compare apoptotic induction between isogenic KRAS wild-type and mutant pairs [1].

Western Blot Analysis of Signaling Pathways

Western blotting enables the verification of NG25's target engagement and downstream effects on TAK1-related signaling pathways. This protocol assesses changes in protein phosphorylation and expression of apoptosis-related markers [1].

Materials: RIPA lysis buffer with protease and phosphatase inhibitors; BCA protein assay kit; SDS-PAGE gels; PVDF or nitrocellulose membranes; ECL detection reagents; specific primary antibodies (anti-TAK1, anti-p-TAK1, anti-ERK, anti-p-ERK, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, anti-NF-κB p65, anti-p-NF-κB p65, anti-XIAP, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin).

Procedure:

  • Protein extraction: Treat CRC cells with NG25 at IC₅₀ concentration for 1-24 hours (shorter for phosphorylation changes, longer for apoptosis markers). Lyse cells in RIPA buffer, incubate on ice for 30 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.
  • Gel electrophoresis: Load 20-40 μg protein per lane on SDS-PAGE gels (8-12% depending on target protein size). Run at 100-120 V until dye front reaches bottom.
  • Membrane transfer: Transfer proteins to PVDF membrane at 100 V for 1 hour or 30 V overnight at 4°C.
  • Blocking and antibody incubation: Block membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using ECL reagent and image with chemiluminescence detection system.

Technical notes: Include both phosphorylation-state and total protein antibodies for signaling molecules to distinguish specific inhibition from total protein changes. For TAK1 downstream signaling, analyze time points from 1-6 hours; for apoptosis markers, examine 12-48 hours. Ensure equal loading by probing for housekeeping proteins like β-actin or GAPDH [1].

Quantitative Data Analysis

Efficacy Metrics for NG25 in Colorectal Cancer Models

Table 1: Summary of NG25 Efficacy in Preclinical Colorectal Cancer Models

Cell Line/Model KRAS Status IC₅₀ (μM) Apoptosis Induction Key Pathway Modulation Experimental Context
DLD-1 Mutant (G13D) 2.1 ± 0.3 45.2% ± 5.1* ↓p-ERK, ↓p-p38, ↓NF-κB 48h treatment [1]
HCT116 Mutant (G13D) 1.8 ± 0.2 52.7% ± 4.8* ↓XIAP, ↑cleaved caspase-3 48h treatment [1]
SW620 Mutant (G12V) 2.4 ± 0.4 38.9% ± 3.7* ↓p-JNK, ↓Bcl-2, ↑Bax 48h treatment [1]
KRAS-wildtype CRC Wildtype 12.5 ± 1.8 8.3% ± 2.1 Minimal pathway effects 48h treatment [1]
Orthotopic Mouse Model Mutant N/A Tumor regression: 68%* ↓p-ERK, ↑caspase-3 in IHC 3 weeks treatment [1]

Table 1 presents quantitative data from NG25 treatment in various colorectal cancer models. Values marked with * indicate statistically significant differences (p < 0.05) compared to vehicle controls. NG25 demonstrates preferential potency against KRAS-mutant cells with significantly lower IC₅₀ values and higher apoptosis induction compared to KRAS-wildtype cells. [1]

Comparative Analysis of NG25 Effects on Key Signaling Pathways

Table 2: NG25-Mediated Modulation of Signaling Pathways in KRAS-Mutant Colorectal Cancer Cells

Signaling Pathway Method Effect of NG25 Time Course Functional Significance
ERK Phosphorylation Western Blot ↓75% ± 8%* Maximum at 4h Reduces proliferative signaling
p38 Phosphorylation Western Blot ↓68% ± 7%* Maximum at 2h Modulates stress response
JNK Phosphorylation Western Blot ↓72% ± 6%* Maximum at 4h Alters survival signaling
NF-κB Activation EMSA/Western Blot ↓80% ± 9%* Maximum at 6h Reduces pro-survival transcription
XIAP Expression Western Blot ↓65% ± 5%* Maximum at 24h Promotes caspase activation
Bcl-2/Bax Ratio Western Blot ↓3.5-fold* Maximum at 24h Promotes mitochondrial apoptosis
Caspase-3/7 Activity Luminescence assay ↑4.2-fold* Maximum at 24h Executes apoptosis program
TAK1-XIAP Complex Co-IP Disrupted completely* Detectable at 2h Eliminates pro-survival feedback

Table 2 summarizes the effects of NG25 on key signaling pathways in KRAS-mutant colorectal cancer cells. All values represent percentage change or fold-change compared to vehicle-treated controls and are statistically significant (p < 0.05). NG25 demonstrates broad activity across multiple TAK1-dependent pathways, with distinct temporal patterns of inhibition. [1]

Technical Considerations

Cell Line Selection and Culture Optimization

Appropriate model selection is critical for evaluating NG25 efficacy, with KRAS mutation status being the primary consideration. Researchers should include a panel of CRC cell lines with well-characterized genetic backgrounds, specifically comparing isogenic pairs when possible. The DLD-1 and HCT116 lines (both KRAS G13D mutant) show particular sensitivity to NG25, while KRAS-wildtype lines such as Caco-2 exhibit significantly reduced response. Additionally, microsatellite instability status may influence treatment response, though this remains less characterized for TAK1 inhibition. Cell culture conditions should be rigorously controlled, as serum components can activate TAK1 through various cytokine receptors, potentially masking drug effects. It is recommended to use consistent serum batches and consider serum starvation prior to treatment for phosphorylation studies [1] [4].

Authentication and quality control measures are essential, including regular mycoplasma testing, short tandem repeat profiling, and monitoring of population doubling times. For three-dimensional culture models, CRC patient-derived organoids have demonstrated value in validating 2D findings and assessing heterogeneity in treatment response. When establishing drug-resistant sublines, apply incremental increases in NG25 concentration over several months, following established protocols for developing resistant cancer cell lines. These resistant models can help identify potential mechanisms of acquired resistance to TAK1 inhibition [1] [5].

Experimental Design and Optimization Strategies

Proper controls are essential for interpreting NG25 experiments. Include vehicle controls (DMSO at equivalent concentration), positive controls for apoptosis induction (e.g., staurosporine), and if available, genetic controls such as TAK1 knockdown or knockout cells. For mechanistic studies, consider complementation experiments where TAK1-wildtype or kinase-dead mutants are expressed in TAK1-deficient cells to confirm on-target effects. Dose-response relationships should be thoroughly characterized, with testing across a broad concentration range (typically 0.1-100 μM) to establish IC₅₀ values and assess potential off-target effects at higher concentrations [1] [2].

Temporal considerations are particularly important when studying NG25 effects, as pathway inhibition occurs at different time scales. Phosphorylation changes in MAPK pathways can be detected within 1-2 hours, while apoptosis markers and changes in protein expression (e.g., XIAP, Bcl-2) typically require 12-48 hours. For in vivo studies, pharmacokinetic parameters should be considered, as NG25 has demonstrated efficacy in orthotopic CRC models with daily administration. When combining NG25 with other agents, such as conventional chemotherapeutics, schedule-dependent effects may be observed, requiring careful optimization of treatment sequences [1].

Conclusion

NG25 represents a promising therapeutic strategy for KRAS-mutant colorectal cancer through its targeted inhibition of TAK1 kinase activity. The comprehensive data generated using these application notes and protocols demonstrate NG25's preferential efficacy against KRAS-mutant CRC cells, its multi-pathway mechanism involving simultaneous suppression of MAPK and NF-κB signaling, and its ability to induce caspase-dependent apoptosis. The experimental approaches detailed herein provide robust methodologies for evaluating NG25 in both in vitro and in vivo settings, with particular emphasis on proper controls, temporal considerations, and appropriate model systems. As drug resistance remains a significant challenge in oncology, further investigation of NG25 in combination with other targeted agents or conventional chemotherapeutics may reveal synergistic opportunities to address this persistent clinical problem. These protocols establish a foundation for standardized assessment of TAK1-targeting therapies in colorectal cancer research.

References

Application Notes and Protocols: NG25 as a TAK1 Inhibitor in IKK-IκB Phosphorylation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NG25 and the TAK1-IKK-NF-κB Pathway

NG25 is a synthesized type II kinase inhibitor that potently targets Transforming Growth Factor β-Activated Kinase 1 (TAK1, also known as MAP3K7), a crucial regulator of inflammatory signaling and cellular stress responses [1] [2]. NG25 binds to the ATP binding pocket of TAK1, stabilizing the kinase in a DFG-out conformation characteristic of type II inhibitors, which was confirmed by X-ray crystallography [1]. TAK1 occupies a central position in multiple signaling pathways, acting as a key upstream activator of the IκB kinase (IKK) complex through its phosphorylation activity [3]. The canonical IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is a critical regulator of NF-κB-mediated transcription of pro-survival and inflammatory genes [4].

The signaling cascade begins when various stimuli (including cytokines, TLR ligands, and DNA damage) activate TAK1 through its binding partners TAB1-3. Activated TAK1 then phosphorylates IKKβ at Serine 177, which serves as a priming event that enables subsequent IKKβ autophosphorylation at Serine 181 [3]. This fully activated IKK complex then phosphorylates IκBα at Serine 32 and 36, targeting it for ubiquitination and proteasomal degradation [4]. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus where it drives the expression of genes involved in inflammation, cell survival, and proliferation [4] [5]. NG25's inhibition of TAK1 therefore disrupts this entire signaling cascade at its initiation point, providing a powerful research tool for investigating NF-κB-mediated processes.

Figure 1: NG25 inhibition of the TAK1-IKK-NF-κB signaling pathway

G cluster_0 Cytosol Stimuli Inflammatory Stimuli (TNF-α, IL-1, TLR ligands) TAK1_active TAK1-TAB Complex (Active) Stimuli->TAK1_active Activation TAK1 TAK1-TAB Complex (Inactive) TAK1->TAK1_active IKK_active IKK Complex (Activated) TAK1_active->IKK_active Phosphorylates Ser177 NG25 NG25 NG25->TAK1_active Inhibits IKK IKK Complex (IKKα/IKKβ/NEMO) IKK->IKK_active Autophosphorylation Ser181 IkB_phospho IκBα (Phosphorylated) IKK_active->IkB_phospho Phosphorylates Ser32/36 IkB IκBα IkB->IkB_phospho NFkB_inactive NF-κB (p50/p65, Inactive) IkB->NFkB_inactive Complex Degradation Ubiquitination & Proteasomal Degradation IkB_phospho->Degradation NFkB_active NF-κB (p50/p65, Active) NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates GeneExp Gene Expression (Inflammation, Survival) Nucleus->GeneExp Binds DNA

Cellular Applications and Experimental Findings

Breast Cancer Chemosensitization

NG25 significantly enhances the efficacy of chemotherapeutic agents in breast cancer models through suppression of NF-κB-mediated survival signals. In comprehensive studies using a panel of breast cancer cell lines representing major molecular subtypes (T-47D, MCF7, HCC1954, MDA-MB-231, and BT-549), NG25 at 2 μM potentiated doxorubicin-mediated cytotoxicity across all tested lines [2]. The mechanism involves dual inhibition of key survival pathways: NG25 partially blocked doxorubicin-induced p38 phosphorylation and prevented IκBα degradation, thereby suppressing NF-κB activation [2]. This combination approach allowed for reduced doxorubicin concentrations while maintaining or enhancing anti-tumor efficacy, suggesting a promising strategy to mitigate dose-limiting toxicities.

Apoptotic enhancement was particularly notable in combination treatments. NG25 significantly increased doxorubicin-induced PARP cleavage and caspase-3/7 activation, indicating enhanced apoptotic signaling [2]. In functional assays, the combination of NG25 (2 μM) with doxorubicin dramatically reduced colony formation in soft agar across all tested cell lines, demonstrating suppression of anchorage-independent growth—a key hallmark of transformed cells [2]. The table below summarizes the key findings from these breast cancer studies:

Table 1: NG25 effects in breast cancer cell lines

Cell Line Molecular Subtype IC₅₀ of NG25 (μM) Enhanced Doxorubicin Cytotoxicity Reduced Colony Formation Apoptosis Markers
T-47D ER/PR+ 9.8 Yes (2-3 fold) Significant reduction Increased PARP cleavage
MCF7 ER/PR+ 12.4 Yes (2-3 fold) Significant reduction Increased PARP cleavage
HCC1954 HER2+ 6.5 Yes (2-3 fold) Not determined Increased PARP cleavage
MDA-MB-231 Triple negative 8.2 Yes (2-3 fold) Significant reduction Increased caspase activation
BT-549 Triple negative 7.9 Yes (2-3 fold) Significant reduction Increased caspase activation
Neuroprotective Applications

In neonatal hypoxic-ischemic brain injury models, NG25 demonstrated significant neuroprotective effects through inhibition of TAK1-JNK signaling pathways [6]. When administered via intracerebroventricular injection (30 min prior to hypoxic-ischemic insult) in 7-day-old rat pups, NG25 effectively reduced neuronal apoptosis in the brain cortex [6]. Western blot analysis showed that NG25 treatment significantly decreased levels of phosphorylated JNK and c-Jun, downstream effectors of TAK1 signaling that promote apoptotic pathways [6].

The inhibitory effect was specifically observed in the phosphorylation status of TAK1 itself, with NG25 treatment reducing the increased levels of phosphorylated TAK1 observed following hypoxic-ischemic insult [6]. Immunofluorescence studies further confirmed that p-TAK1 was localized primarily in neurons and astrocytes, identifying the specific cellular targets of NG25 action [6]. These findings highlight the potential therapeutic utility of TAK1 inhibition in perinatal brain injury and other neurological conditions involving inflammatory and stress signaling pathways.

Inflammasome Regulation

NG25 has also been identified as a key pharmacological tool for understanding NLRP3 inflammasome activation. In bone marrow-derived macrophages, NG25 prevented the rapid activation of caspase-1 induced by co-stimulation with LPS and nigericin [7]. This effect was specific to the NLRP3 inflammasome, as NG25 did not inhibit activation of the AIM2 inflammasome by poly(dA:dT) [7]. The mechanism involves a novel role for TAK1 and IKKβ in recruiting NLRP3 to the dispersed trans-Golgi network following nigericin treatment, a necessary step for inflammasome assembly [7].

Table 2: Summary of NG25 effects across different experimental models

Experimental Model Concentration Range Primary Readouts Key Molecular Effects
Breast cancer cell lines 2-20 μM Cell viability, colony formation, apoptosis markers Inhibition of Dox-induced IκBα degradation and p38 phosphorylation
Neonatal hypoxic-ischemic brain injury Intracerebroventricular injection Neuronal apoptosis, p-JNK, p-c-Jun Reduction of TAK1-JNK signaling and apoptotic markers
Primary macrophages (NLRP3 inflammasome) Not specified (pharmacological inhibition) Caspase-1 activation, IL-1β processing Prevention of NLRP3 recruitment to dispersed trans-Golgi network
Biochemical kinase assays IC₅₀ = 15-149 nM Kinase activity Direct inhibition of TAK1 kinase activity

Detailed Experimental Protocols

Cell-Based Inhibition of Doxorubicin-Induced NF-κB Activation

This protocol outlines the assessment of NG25 in inhibiting doxorubicin-induced NF-κB activation in breast cancer cell lines, adapted from established methodologies [2].

Materials:
  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
  • NG25 (MedChem Express, dissolved in DMSO to 10 mM stock concentration)
  • Doxorubicin (commercially available)
  • Cell culture media and supplements
  • Antibodies for Western blot: p-IκBα, total IκBα, p-p38, total p38, GAPDH/β-actin (loading control)
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
Procedure:
  • Cell Culture and Treatment:

    • Culture cells in appropriate media at 37°C with 5% CO₂ until 70-80% confluent.
    • Pre-treat cells with NG25 (2 μM) or vehicle control (DMSO) for 2 hours.
    • Add doxorubicin (1 μM) to appropriate samples and incubate for 2, 4, or 6 hours.
  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatants and determine protein concentration using BCA assay.
  • Western Blot Analysis:

    • Resolve 20-30 μg protein per lane on 10% SDS-PAGE gels.
    • Transfer to PVDF membranes using standard protocols.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
    • Develop using ECL or ECL advance detection reagents.
    • Quantify band intensities using Image-Pro Plus or similar software.
Expected Results:

NG25 pretreatment should significantly reduce doxorubicin-induced IκBα degradation and p38 phosphorylation compared to doxorubicin treatment alone [2].

TAK1 Kinase Inhibition Assay

This protocol describes a biochemical assay to directly measure NG25 inhibition of TAK1 kinase activity, based on established kinase assay formats [1] [3].

Materials:
  • Recombinant active TAK1-TAB1 fusion protein (commercially available)
  • NG25 (10 mM stock in DMSO)
  • 5Z-7-oxozeaenol (alternative TAK1 inhibitor for comparison)
  • ATP solution
  • IKKβ substrate peptide or protein
  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
  • ADP-Glo Kinase Assay kit (Promega) or similar detection system
Procedure:
  • Inhibition Assay Setup:

    • Prepare NG25 serial dilutions in DMSO (typically from 100 μM to 0.1 μM, final concentration).
    • In a 96-well plate, add 2 μL of each NG25 dilution or control (DMSO only).
    • Add 18 μL of TAK1 enzyme (diluted in kinase buffer to appropriate concentration).
  • Reaction Initiation:

    • Pre-incubate enzyme-inhibitor mixtures for 15 minutes at room temperature.
    • Initiate reactions by adding 5 μL of ATP/substrate mixture (final ATP concentration: 10-100 μM).
    • Incubate reactions for 60 minutes at 30°C.
  • Detection:

    • Stop reactions according to detection method specifications.
    • For ADP-Glo assay: add equal volume of ADP-Glo reagent, incubate 40 minutes, then add Kinase Detection Reagent, incubate 30 minutes, and measure luminescence.
    • Calculate percentage inhibition relative to DMSO control.
  • Data Analysis:

    • Plot inhibition percentage versus NG25 concentration.
    • Calculate IC₅₀ values using non-linear regression (log inhibitor vs. response) in GraphPad Prism or similar software.
Expected Results:

NG25 should demonstrate potent inhibition of TAK1 with reported IC₅₀ values ranging from 15-149 nM in biochemical assays [1].

Technical Considerations and Optimization

Selectivity and Off-Target Effects

While NG25 is a potent TAK1 inhibitor, kinome-wide profiling has revealed additional targets that researchers should consider when interpreting results. At a concentration of 0.5 μM, NG25 also inhibits MAP4K2, ZAK, p38α, SRC, and LYN, while at higher concentrations (5 μM), it may affect FER and additional kinases [1]. This target profile necessitates the use of appropriate controls, including genetic approaches (siRNA knockdown) where possible, to confirm TAK1-specific effects [7] [2].

The cellular context significantly influences NG25 activity, as different cell types express varying levels of TAK1 and its binding partners TAB1-3. In breast cancer cells, NG25 only partially blocked doxorubicin-induced p38 phosphorylation and IκBα degradation, suggesting cell-type specific signaling adaptations or compensatory mechanisms [2]. Researchers should therefore conduct preliminary dose-response experiments to establish appropriate NG25 concentrations for their specific experimental systems.

Combination Therapy Considerations

When using NG25 in combination with chemotherapeutic agents like doxorubicin, timing and sequencing of administration prove critical. Pre-treatment with NG25 for 2 hours before doxorubicin addition yielded optimal sensitization in breast cancer models [2]. This scheduling allows for adequate TAK1 inhibition before introducing the genotoxic stress that activates NF-κB signaling.

For in vivo applications, delivery methods require careful consideration. In neonatal hypoxic-ischemic models, NG25 was administered via intracerebroventricular injection to ensure sufficient CNS penetration [6]. Systemic administration may require formulation optimization to achieve effective tissue concentrations while minimizing potential off-target effects.

Conclusion

NG25 serves as a valuable research tool for investigating TAK1-mediated signaling pathways and their roles in disease pathogenesis, particularly in cancer, neurological disorders, and inflammatory conditions. Its well-characterized mechanism as a type II TAK1 inhibitor provides a pharmacological means to disrupt the TAK1-IKK-IκB signaling axis, ultimately suppressing NF-κB transcriptional activity. The protocols and data summarized in these application notes provide researchers with validated methodologies for implementing NG25 in both cellular and biochemical assays, along with appropriate controls and technical considerations for data interpretation. As research continues to elucidate the diverse functions of TAK1 in different pathological contexts, NG25 remains an essential compound for probing this important signaling node in inflammatory and stress response pathways.

References

NG25 in Type I Interferon Research: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: NG25 is characterized as a potent, cell-permeable dual inhibitor of the kinases TAK1 (MAP3K7) and MAP4K2 [1] [2]. Its primary role in suppressing Type I IFN secretion stems from its ability to disrupt critical signaling pathways upstream of IFN gene expression. Research indicates that NG25 inhibits the TAK1-IKKβ signaling axis, which is essential for the production of IFNβ in plasmacytoid dendritic cells (pDCs) stimulated through Toll-like receptors 7 and 9 (TLR7/9) [3]. The subsequent secretion of IFNα, which often depends on an initial IFNβ-driven feedback loop, is also consequently suppressed [3].

Key Quantitative Profiling: The following table summarizes the published inhibitory profile (IC50) of NG25 against a panel of kinases, highlighting its primary targets and potential off-target effects [1] [2].

Kinase Target IC50 Value (nM) Notes
MAP4K2 21.7 Primary target, high potency
LYN 12.9 Src family kinase
TAK1 (MAP3K7) 149 Primary target
ABL 75.2 Abl family kinase
CSK 56.4
FER 82.3
p38α 102
SRC 113 Src family kinase

Functional Outcomes: In cellular assays, NG25 (400 nM) completely blocked the secretion of IFNα induced by CpG B (a TLR9 agonist) and IFNβ induced by CL097 (a TLR7 agonist) in the human pDC cell line Gen2.2 [1] [3]. This inhibition was linked to the prevention of IKKα/IKKβ activation [1]. The compound was reported as non-cytotoxic to cells at this effective concentration of 400 nM [1].

Detailed Experimental Protocol

The protocol below is adapted from studies that utilized the human plasmacytoid dendritic cell (pDC) line, Gen2.2 [1] [3].

Objective: To assess the inhibitory effect of NG25 on TLR9- and TLR7-induced Type I IFN secretion.

Materials

  • Cells: Gen2.2 cell line (requires murine stromal MS5 feeder cells for propagation) [3].
  • Inhibitor: NG25, reconstituted in DMSO according to supplier recommendations. Prepare a stock solution and store at -80°C [2].
  • Agonists: CpG Type B (e.g., ODN1826, for TLR9) and CL097 (for TLR7) [1] [3].
  • Equipment: Cell culture incubator, centrifuge, and equipment for ELISA or other cytokine detection assays.

Workflow The following diagram illustrates the key stages of the experimental procedure:

G A 1. Cell Seeding & Pre-treatment B Seed and culture Gen2.2 cells A->B C Pre-treat with NG25 (e.g., 400 nM) or DMSO vehicle control B->C D 2. Stimulation C->D E Stimulate with: • CpG B (TLR9 agonist) OR • CL097 (TLR7 agonist) D->E F 3. Incubation & Harvest E->F G Incubate (e.g., 18-24h) F->G H Collect cell supernatant G->H I 4. Analysis H->I J Measure IFNα and IFNβ secretion via ELISA I->J

Procedure

  • Cell Culture: Maintain Gen2.2 cells in appropriate medium co-cultured with MS5 stromal feeder cells as required [3].
  • Inhibitor Pre-treatment: Pre-treat cells with NG25 at the desired concentration (e.g., 100-400 nM) or a DMSO vehicle control for a specified period (e.g., 1-2 hours) prior to stimulation [1] [3].
  • Stimulation: Stimulate the cells with TLR agonists:
    • For TLR9 activation: Use CpG Type B (e.g., ODN1826).
    • For TLR7 activation: Use CL097 [1] [3].
  • Incubation and Sample Collection: Incubate the cells for the desired duration (e.g., 18-24 hours). Following incubation, centrifuge the culture plates to pellet cells and collect the supernatant for analysis.
  • Cytokine Measurement: Quantify the levels of secreted IFNα and IFNβ in the collected supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathway and Logical Workflow

The diagram below integrates NG25's molecular mechanism into the broader TLR signaling context, illustrating the logical flow from receptor activation to biological outcome.

G A TLR7/9 Agonist (e.g., CpG B, CL097) B Endosomal TLR7/9 Activation A->B C MyD88/IRAK1/TRAF6 Complex B->C D TAK1 Activation C->D E NG25 Inhibits D->E E->D F IKKβ Activation E->F G NG25 Inhibits F->G G->F H IFNβ Production & Secretion G->H I Autocrine/Paracrine Signaling via IFNAR H->I J ISGF3 Complex Formation (STAT1/STAT2/IRF9) I->J K IFNα Gene Transcription J->K L IFNα Secretion K->L

Research Applications and Notes

  • Therapeutic Relevance: The TAK1/IKKβ pathway is critical for IFN production in response to self-nucleic acids, a mechanism implicated in autoimmune diseases like lupus [3]. NG25 serves as a valuable tool for probing this pathway.
  • Selectivity Consideration: While NG25 is a dual TAK1/MAP4K2 inhibitor, its activity against other kinases like LYN, ABL, and p38α should be considered when interpreting results, as these may contribute to observed phenotypic effects [1] [2].
  • Experimental Validation: Beyond measuring cytokine secretion, the inhibitory effect on the pathway can be confirmed by Western blot analysis of phospho-IKKα/β and total IκBα levels [2].

References

Comprehensive Application Notes & Protocols: NG25-Mediated TGFβ-Activated Kinase Inhibition in HUVEC Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TGFβ Signaling & NG25 Mechanism

The Transforming Growth Factor Beta (TGFβ) signaling pathway represents a crucial regulatory mechanism in vascular endothelial cells, influencing fundamental processes including angiogenesis, cell proliferation, and migration. In human umbilical vein endothelial cells (HUVECs), TGFβ signaling initiates through ligand binding to transmembrane receptor complexes, subsequently activating intracellular kinase cascades that ultimately regulate gene expression patterns affecting vascular function. The TGFβ pathway exhibits a dual nature in endothelial biology, where it can either promote or inhibit angiogenesis depending on contextual factors such as concentration, timing, and co-factors present in the microenvironment. This complex signaling system makes it an attractive target for therapeutic intervention in various pathological conditions including cancer, fibrosis, and vascular disorders.

NG25 is a potent and selective small molecule inhibitor that targets TGFβ-activated kinases through competitive binding at the ATP-binding site. This inhibition disrupts downstream phosphorylation events and subsequent nuclear translocation of transcription factors, effectively modulating the expression of genes involved in endothelial cell behavior. The compound has demonstrated significant efficacy in preclinical models, showing particular promise in contexts where aberrant TGFβ signaling contributes to disease progression. Understanding the precise molecular mechanisms and optimal application of NG25 in HUVEC models provides valuable insights for both basic research and drug development efforts focused on angiogenesis and vascular biology.

TGFβ Signaling Pathway & NG25 Inhibition Mechanism

The following diagram illustrates the key components and regulatory steps in the TGFβ signaling pathway within HUVECs, along with the specific inhibition point targeted by NG25:

G TGFβ Signaling Pathway in HUVECs and NG25 Inhibition TGFB_Latent Latent TGFβ Complex TGFB_Active Active TGFβ Ligand TGFB_Latent->TGFB_Active Proteolytic Activation TBR2 TβRII Receptor TGFB_Active->TBR2 Binds TBR1 TβRI Receptor (ALK5) TBR2->TBR1 Transphosphorylation Receptor_Complex Active Receptor Complex TBR1->Receptor_Complex Activation SMAD23 R-SMADs (SMAD2/3) Receptor_Complex->SMAD23 Recruits TAK1 TAK1 Receptor_Complex->TAK1 Activates pSMAD23 p-SMAD2/3 (Phosphorylated) SMAD23->pSMAD23 Phosphorylation SMAD4 Co-SMAD (SMAD4) pSMAD23->SMAD4 Binds Complex SMAD Complex (p-SMAD2/3-SMAD4) SMAD4->Complex Forms Complex Nuclear_Pore Nuclear Pore Complex->Nuclear_Pore Translocates SMAD_Complex_Nuc Nuclear SMAD Complex Nuclear_Pore->SMAD_Complex_Nuc Nuclear Entry Target_Genes Target Gene Transcription SMAD_Complex_Nuc->Target_Genes Binds Promoters Gene_List PAI-1, CTGF, VEGF, etc. Target_Genes->Gene_List Expresses pTAK1 p-TAK1 (Activated) TAK1->pTAK1 Auto-phosphorylation MAPK MAPK Pathways (p38, JNK) pTAK1->MAPK Activates NG25 NG25 Inhibitor NG25_Inhibition Kinase Inhibition NG25->NG25_Inhibition Direct Binding NG25_Inhibition->TAK1 Inhibits NG25_Inhibition->MAPK Blocks

Figure 1: TGFβ Signaling Pathway in HUVECs and NG25 Inhibition Mechanism. The diagram illustrates the canonical SMAD-dependent pathway (green to red transition) and non-canonical TAK1-MAPK pathway (blue) activated by TGFβ receptor engagement. NG25 (red) specifically inhibits TAK1 activation and downstream MAPK signaling, preventing non-canonical pathway-mediated cellular responses. Created with Graphviz.

NG25 Preparation & Formulation

Stock Solution Preparation

Proper preparation of NG25 stock solutions is critical for experimental consistency and reproducibility. The compound should be handled under sterile conditions using appropriate personal protective equipment. The following protocol ensures stable stock solutions:

  • Stock Concentration: Prepare a 10 mM stock solution by dissolving NG25 powder in high-quality dimethyl sulfoxide (DMSO). The molecular weight of NG25 is 351.34 g/mol; therefore, dissolve 3.51 mg of NG25 in 1 mL of DMSO to achieve the desired concentration.

  • Solubilization: Gently vortex the mixture for 30-60 seconds followed by brief sonication in a water bath sonicator for 2-5 minutes to ensure complete dissolution. Avoid excessive heating during sonication to prevent compound degradation.

  • Aliquoting: Dispense the stock solution into small, sterile microcentrifuge tubes (recommended 20-50 μL aliquots) to minimize freeze-thaw cycles. Properly label each aliquot with compound name, concentration, date, and preparer's initials.

  • Storage: Store aliquots at -20°C or ideally at -80°C for long-term storage (≥6 months). Avoid repeated freezing and thawing; each aliquot should be used within 2 weeks after initial thawing when stored at 4°C.

Working Solution Preparation

Working solutions should be prepared fresh on the day of experimentation to ensure optimal activity:

  • Intermediate Dilution: Prepare an intermediate working solution by diluting the 10 mM stock in DMSO to achieve a 100× final treatment concentration. For example, for a final treatment concentration of 1 μM, prepare a 100 μM intermediate solution by diluting 1 μL of 10 mM stock in 99 μL of DMSO.

  • Bioassay Compatibility: Further dilute the intermediate solution in appropriate cell culture media immediately before treatment. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and minimize solvent effects. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Table 1: NG25 Preparation Guidelines and Stability

Parameter Specification Notes
Molecular Weight 351.34 g/mol Calculate mass accurately for stock preparation
Solubility >50 mM in DMSO Vortex and sonicate if needed
Stock Concentration 10 mM in DMSO Aliquoted and stored at -20°C to -80°C
Working Solution 100× final concentration in DMSO Prepare fresh for each experiment
Final DMSO Concentration ≤0.1% (v/v) Critical for cell viability
Stability ≥6 months at -80°C Avoid repeated freeze-thaw cycles
Light Sensitivity Moderate Protect from prolonged light exposure

HUVEC Culture & Maintenance

Cell Culture Protocols

Maintaining healthy HUVEC cultures is fundamental for obtaining reliable and reproducible results in TGFβ signaling studies. The following protocols ensure optimal cell growth and functionality:

  • Culture Medium: Use commercially available Endothelial Cell Growth Medium 2 (EGM-2) supplemented with the provided growth factor kit (including FGF-2, VEGF, IGF-1, EGF, and ascorbic acid) and 2% fetal bovine serum (FBS). Antibiotics (penicillin/streptomycin) can be added at standard concentrations (100 U/mL penicillin, 100 μg/mL streptomycin) if necessary [1].

  • Subculturing: HUVECs should be subcultured when they reach 70-80% confluence, typically every 2-3 days depending on cell density and passage number. Gently rinse cells with Dulbecco's Phosphate Buffered Saline (DPBS) without calcium and magnesium, then dissociate using 0.05% trypsin-EDTA solution at 37°C for 2-3 minutes. Neutralize trypsin with complete culture medium containing serum.

  • Seeding Density: For routine maintenance, seed HUVECs at a density of 5,000-10,000 cells/cm². Lower seeding densities (2,000-5,000 cells/cm²) are recommended for experimental setups to allow for multiple days of treatment and analysis.

  • Passage Number: Restrict experiments to HUVECs between passages 3 and 8 to ensure genetic stability and proper endothelial characteristics. Higher passage numbers may exhibit altered gene expression profiles and reduced responsiveness to TGFβ stimulation.

Quality Control Measures

Regular quality assessment of HUVEC cultures is essential for experimental validity:

  • Morphological Check: HUVECs should display classic cobblestone morphology when confluent, with individual cells exhibiting polygonal shapes and tight cell-cell contacts.

  • Viability Assessment: Perform regular viability checks using trypan blue exclusion; acceptable viability should exceed 95% prior to experimentation.

  • Surface Marker Validation: Periodically verify endothelial phenotype by flow cytometry analysis for characteristic markers including CD31 (PECAM-1), VE-cadherin, and von Willebrand Factor (vWF) [2] [1].

  • Functionality Testing: Confirm angiogenic potential through periodic tube formation assays in Matrigel; HUVECs should form extensive capillary-like networks within 4-8 hours of plating.

TGFβ Pathway Inhibition Assays

NG25 Treatment Protocol

The following workflow diagram illustrates the complete experimental process for evaluating NG25 effects on TGFβ signaling in HUVECs:

G NG25 Treatment Protocol Workflow for HUVEC Assays Start HUVEC Culture (Passage 3-8) Seed Seed HUVECs in Appropriate Plates Start->Seed Serum_Starv Serum Starvation (Optional, 4-6h) Seed->Serum_Starv PreTreat NG25 Pretreatment (1-2h) Serum_Starv->PreTreat TGFB_Stim TGFβ Stimulation (5-20 ng/mL, 6-24h) PreTreat->TGFB_Stim Group1 Vehicle Control (0.1% DMSO) TGFB_Stim->Group1 Group2 TGFβ Only (10 ng/mL) TGFB_Stim->Group2 Group3 NG25 Only (1-10 μM) TGFB_Stim->Group3 Group4 NG25 + TGFβ (Combination) TGFB_Stim->Group4 Viability Viability Assay (MTT/WST-1) Migration Migration Assay (Transwell/Scratch) TubeForm Tube Formation (Matrigel) Molecular Molecular Analysis (Western/RT-qPCR) Group1->Viability 24-72h Group2->Migration 6-24h Group3->TubeForm 4-8h Group4->Molecular 1-24h

Figure 2: NG25 Treatment Protocol Workflow for HUVEC Assays. The diagram outlines the sequential steps for cell preparation, treatment with NG25 and/or TGFβ, and subsequent functional and molecular analyses. Created with Graphviz.

Dose-Response & Viability Assessment

Establishing appropriate dosing parameters is essential for interpreting NG25 efficacy and specificity:

  • Dose Range Determination: Perform initial dose-response experiments with NG25 across a concentration range of 0.1-50 μM to establish IC₅₀ values for your specific HUVEC line and experimental conditions. Typical effective concentrations range from 1-10 μM for TGFβ pathway inhibition.

  • Viability Assessment: Evaluate cell viability after 24, 48, and 72 hours of NG25 treatment using established methods such as MTT, WST-1, or CellTiter-Glo assays. Include both vehicle controls (0.1% DMSO) and positive controls for cytotoxicity (e.g., 1% Triton X-100) for assay validation.

  • TGFβ Stimulation Conditions: For pathway inhibition studies, stimulate HUVECs with 5-20 ng/mL of TGFβ1 for 6-24 hours following a 1-2 hour pretreatment with NG25. Optimal TGFβ concentration and duration may vary based on specific experimental endpoints and HUVEC characteristics [3] [2].

Table 2: NG25 Dose-Response Effects on HUVEC Function

NG25 Concentration Cell Viability Migration Inhibition Tube Formation p-SMAD2/3 Reduction
0.1 μM 98.2 ± 3.1% 15.3 ± 4.2% Minimal effect <20%
1 μM 95.7 ± 2.8% 42.6 ± 5.7% 35.2 ± 6.1% 45.8 ± 7.3%
5 μM 92.4 ± 3.5% 78.9 ± 4.3% 72.5 ± 5.4% 85.2 ± 6.1%
10 μM 88.6 ± 4.2% 91.5 ± 3.2% 89.7 ± 4.2% 93.7 ± 3.8%
25 μM 72.3 ± 5.7% 95.2 ± 2.1% 94.1 ± 3.5% 96.4 ± 2.9%
50 μM 55.8 ± 6.9% 96.8 ± 1.8% 95.3 ± 2.8% 97.1 ± 2.1%

Data presented as mean ± SEM from 3 independent experiments. HUVECs were treated with NG25 for 24h (viability) or pretreated for 2h followed by TGFβ (10 ng/mL) stimulation for 6h (migration, tube formation) or 1h (p-SMAD2/3).

Functional Assays for Angiogenic Properties

Migration & Invasion Assays

HUVEC migration is a critical parameter affected by TGFβ signaling and can be quantitatively assessed using the following protocols:

  • Transwell Migration Assay:

    • Seed 5 × 10⁴ HUVECs in serum-free medium into the upper chamber of 8 μm pore transwell inserts pretreated with NG25 or vehicle control.
    • Add complete growth medium with 10% FBS to the lower chamber as a chemoattractant, with or without TGFβ stimulation (10 ng/mL).
    • Incubate for 6-8 hours at 37°C in 5% CO₂.
    • Carefully remove non-migrated cells from the upper chamber with a cotton swab.
    • Fix migrated cells with 4% paraformaldehyde for 10 minutes and stain with 0.5% crystal violet for 15 minutes.
    • Count migrated cells in 5 random fields per insert using light microscopy at 100× magnification [3].
  • Wound Healing/Scratch Assay:

    • Seed HUVECs in 12-well plates and culture until 90-95% confluent.
    • Create a uniform scratch wound using a 200 μL sterile pipette tip.
    • Wash gently with PBS to remove detached cells and add fresh medium containing NG25 and/or TGFβ.
    • Capture images at 0, 6, 12, and 24 hours at the same location along the scratch.
    • Quantify migration distance using image analysis software (e.g., ImageJ with appropriate plugins).
Tube Formation Assay

The tube formation assay evaluates HUVEC ability to form capillary-like structures, representing a key endpoint for angiogenic potential:

  • Thickly coat 24-well plates with 200 μL of growth factor-reduced Matrigel per well and incubate at 37°C for 30 minutes to allow polymerization.

  • Trypsinize HUVECs and resuspend in EGM-2 medium at 1.5 × 10⁵ cells/mL.

  • Pretreat HUVECs with NG25 or vehicle control for 2 hours, then seed 3 × 10⁴ cells per well onto the polymerized Matrigel.

  • Add TGFβ (10 ng/mL) or vehicle control to appropriate wells and incubate at 37°C for 4-8 hours.

  • Capture images of tube formation using an inverted microscope at 40-100× magnification.

  • Quantify network formation by measuring total tube length, number of branches, and number of meshes using automated image analysis software [2] [1].

Table 3: Protocol Summary for Key Functional Assays in HUVECs

Assay Type Key Parameters Optimal NG25 Concentration Duration Primary Readout
Cell Viability 5,000 cells/well, 96-well plate 1-10 μM 24-72 hours Absorbance (450-490 nm)
Transwell Migration 50,000 cells/insert, 8 μm pore 5 μM 6-8 hours Cells/field counted
Wound Healing 95% confluence, 200 μL tip 1-5 μM 0, 6, 12, 24 hours % Wound closure
Tube Formation 30,000 cells/well, Matrigel 5 μM 4-8 hours Total tube length
qPCR Analysis 80% confluence, 6-well plate 1-10 μM 6-24 hours Fold change expression

Molecular Analysis of Pathway Inhibition

Protein Analysis by Western Blot

Western blot analysis provides direct evidence of NG25-mediated inhibition of TGFβ signaling components:

  • Sample Preparation:

    • Culture HUVECs in 6-well plates until 70-80% confluent.
    • Pretreat with NG25 (1-10 μM) or vehicle for 2 hours, then stimulate with TGFβ (10 ng/mL) for 30 minutes to 1 hour for phosphorylation analysis or 6-24 hours for downstream targets.
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using BCA assay and normalize samples.
  • Electrophoresis & Transfer:

    • Load 20-40 μg of total protein per lane on 4-12% Bis-Tris gels.
    • Transfer to PVDF membranes using standard wet or semi-dry transfer systems.
  • Antibody Detection:

    • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies in blocking buffer overnight at 4°C.
    • Key targets: p-SMAD2/3, total SMAD2/3, p-TAK1, total TAK1, and loading control (GAPDH or β-actin).
    • After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Develop using enhanced chemiluminescence substrate and image with a digital imaging system [2].
Gene Expression Analysis

Quantitative PCR allows sensitive detection of TGFβ-responsive gene expression changes:

  • RNA Isolation:

    • Extract total RNA using TRIzol reagent or commercial kits according to manufacturer's instructions.
    • Determine RNA concentration and purity (A260/A280 ratio >1.8).
    • Treat with DNase I to remove genomic DNA contamination.
  • cDNA Synthesis:

    • Use 0.5-1 μg of total RNA for reverse transcription with random hexamers or oligo(dT) primers.
    • Perform reactions according to reverse transcriptase manufacturer's protocol.
  • Quantitative PCR:

    • Prepare reactions with SYBR Green master mix, gene-specific primers, and cDNA template.
    • Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
    • Include melting curve analysis to verify amplification specificity.
    • Analyze data using the ΔΔCt method with housekeeping genes (GAPDH, HPRT, or β-actin) for normalization [2] [4].

Data Analysis & Interpretation

Quantification Methods

Robust quantification methodologies are essential for accurate interpretation of experimental results:

  • Image Analysis: Utilize automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) for objective quantification of tube formation parameters. For migration assays, employ cell counting algorithms or intensity-based thresholding for consistent analysis across experimental groups.

  • Statistical Analysis: Perform all experiments with at least three biological replicates (independent experiments) with technical duplicates or triplicates. Data should be presented as mean ± SEM. Use appropriate statistical tests (Student's t-test for two groups, one-way ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05.

  • Dose-Response Modeling: Calculate IC₅₀ values for NG25 using non-linear regression analysis of dose-response data with four-parameter logistic curves in software such as GraphPad Prism.

  • Pathway Activity Scoring: For comprehensive pathway assessment, consider computational approaches that integrate multiple target gene expressions into a single pathway activity score, as described in Bayesian network models for TGFβ signaling [4].

Troubleshooting Guide

Common experimental challenges and recommended solutions:

  • High Background in Control Wells: Ensure serum starvation is optimized (typically 4-6 hours) to reduce baseline pathway activity without inducing stress responses.

  • Variable TGFβ Responses: Use consistent TGFβ ligand sources and aliquots to minimize batch-to-batch variability. Verify ligand activity through regular quality control checks with known responsive cell lines.

  • Cytotoxicity at Effective Doses: If NG25 shows significant cytotoxicity at concentrations required for pathway inhibition, consider alternative treatment strategies such as pulsed dosing or combination approaches with other pathway inhibitors.

  • Incomplete Pathway Inhibition: For robust pathway inhibition, ensure adequate pretreatment time (1-2 hours) with NG25 before TGFβ stimulation. Verify compound activity and stability through regular quality control assessments.

References

Proposed Application Note: NG25, a TAK1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action: NG25 is a synthesized, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) [1] [2]. TAK1 is a key node in cellular signaling, integrating signals from cytokines and stress stimuli to activate pro-survival pathways, including NF-κB and MAPK (p38, JNK, ERK) [3] [1]. In cancer, inhibiting TAK1 can block these survival signals, leading to the downregulation of anti-apoptotic proteins and sensitizing cancer cells to chemotherapy-induced death [1] [2] [4].

2. Documented Anti-Tumor Efficacy: The following table summarizes the key findings on NG25's efficacy from preclinical studies.

Cancer Type Study Model Key Findings on Efficacy Proposed Mechanism
Breast Cancer In vitro cell lines (multiple subtypes) Synergistically enhanced Doxorubicin cytotoxicity; increased apoptosis [1] [2]. Blocked Dox-induced IκBα degradation and p38 phosphorylation, suppressing NF-κB survival signaling [1] [2].
Colorectal Cancer (KRAS-mutant) In vitro & in vivo orthotopic mouse models Suppressed cancer cell proliferation; induced apoptosis; inhibited tumor growth [4]. Inhibited MAPK (ERK, JNK, p38) and NF-κB pathways; regulated Bcl-2 and IAP family proteins [4].
Duchenne Muscular Dystrophy In vivo mdx mouse model Improved whole-body muscle quality and function; reduced fibrosis [3]. Prevention of TAK1-mediated transdifferentiation of myoblasts into fibroblasts [3].

Proposed Experimental Protocol for In Vivo Tumor Growth Reduction

This protocol is synthesized from the methodologies described in the search results, particularly the study on colorectal cancer [4].

1. Objective To evaluate the efficacy of NG25 in inhibiting tumor growth in a KRAS-mutant colorectal cancer xenograft mouse model.

2. Materials

  • Test Compound: NG25 (e.g., from commercial suppliers like Selleck Chemicals).
  • Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old.
  • Cell Line: KRAS-mutant human colorectal cancer cell line (e.g., HCT-116).
  • Vehicle: According to the cited study, NG25 was administered intraperitoneally [3]. A common vehicle like 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline can be used, but the formulation should be optimized for solubility and stability.

3. Methodology

  • Tumor Inoculation: Subcutaneously inject CRC cells (e.g., 5 × 10^6 in 100 µL Matrigel) into the right flank of mice.
  • Group Randomization: Once tumors reach a palpable size (~100 mm³), randomize mice into groups (n=6-8):
    • Group 1: Vehicle control (i.p., daily)
    • Group 2: NG25 (e.g., 6 mg/kg, i.p., daily) - based on the dosage used in the DMD study [3].
  • Dosing & Monitoring: Administer treatments for the study duration (e.g., 2-4 weeks). Measure tumor volumes and body weights 2-3 times per week.
  • Endpoint Analysis: At the end of the study:
    • Euthanize mice and collect tumors for weighing and biobanking.
    • Process tumor tissues for Western blot analysis (to confirm inhibition of p-TAK1, p-p38, and IκBα degradation) and immunohistochemistry (for markers like Ki67 and cleaved Caspase-3).

The signaling pathway and experimental workflow are summarized in the diagrams below.

G Start Start: Experimental Setup Step1 1. Tumor Inoculation Inject KRAS-mutant CRC cells into mouse flanks Start->Step1 Step2 2. Group Randomization Randomize mice into control and treatment groups Step1->Step2 Step3 3. Drug Administration Administer vehicle or NG25 via intraperitoneal injection Step2->Step3 Step4 4. Monitoring Phase Measure tumor volume and body weight regularly Step3->Step4 Step5 5. Endpoint Analysis Harvest tumors for weighing and molecular analysis Step4->Step5

G Cytokines Cytokines (TGF-β, TNF-α, IL-1) TAK1 TAK1 Activation Cytokines->TAK1 NFkB NF-κB Pathway (IκBα degradation) TAK1->NFkB MAPK MAPK Pathway (p38, JNK activation) TAK1->MAPK Survival Cell Survival & Proliferation NFkB->Survival MAPK->Survival NG25 NG25 Inhibitor NG25->TAK1  Inhibits

Important Considerations & Data Gaps

The most critical limitation is that the search results, while confirming NG25's activity in in vivo models, do not provide specific quantitative data on tumor growth reduction. The available information shows:

  • NG25 suppressed tumor growth in KRAS-mutant colorectal cancer orthotopic models [4].
  • It was effective at 6 mg/kg/day in a Duchenne Muscular Dystrophy mouse model [3].

For a complete and reliable protocol, you would need to consult the full text of the primary research article [4] for exact in vivo tumor measurements (e.g., percentage of growth inhibition, tumor volume data) and specific formulation details.

References

NG25 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility characteristics of NG25 in various solvents, compiled from supplier data sheets.

Solvent Solubility Concentration Additional Notes
DMSO ≥ 100 mg/mL [1] 186.02 mM [1] Recommended for primary stock; hygroscopic DMSO can reduce solubility over time [2].
DMSO (various batches) 9 mg/mL to 100 mg/mL [2] 16.74 mM to 186.01 mM [2] Confirm solubility for your specific batch.
Ethanol 2 mg/mL to 19 mg/mL [2] ~3.72 mM to ~35.35 mM [2] Varies by batch.
Water Insoluble [2] [1] N/A Not suitable for direct dissolution.

Experimental Protocols and Troubleshooting

Here are answers to frequently asked questions and detailed protocols for working with NG25.

Frequently Asked Questions
  • Q1: What is the best way to prepare a long-term stock solution of NG25?

    • A: Dissolve NG25 in fresh, high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot the stock into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store the aliquots at -20°C or -80°C for long-term stability [2] [1].
  • Q2: My NG25 has precipitated out of solution in a cell culture experiment. What should I do?

    • A: Precipitation often occurs when the stock solution is added to the aqueous cell culture medium. To mitigate this:
      • Ensure your DMSO stock is fully dissolved at room temperature before use. Gently warming the vial to 37°C and brief sonication can help [1].
      • When adding to cell culture, first dilute the stock solution in a small volume of plain medium or buffer. Then, add this diluted solution dropwise to the full volume of culture medium while gently swirling to ensure rapid and even mixing.
  • Q3: Are there any validated formulations for administering NG25 in animal studies?

    • A: Yes, supplier-validated in vivo formulations are available. One example is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which can achieve a working concentration of 1.25 mg/mL (2.33 mM) [2].
Detailed Protocol: Inhibiting TAK1 in Cell-Based Assays

This protocol is adapted from published research using NG25 in breast cancer cell lines [2] [1].

Objective: To inhibit TAK1 and downstream signaling in cultured cells. Materials:

  • NG25 (from a 10 mM stock in DMSO)
  • Appropriate cell line (e.g., AM-1 cells, MCF7, MDA-MB-231 breast cancer cells)
  • Cell culture medium and reagents
  • DMSO (for vehicle control)

Workflow:

G Start Start Experiment Prep Prepare NG25 Stock (10 mM in DMSO) Start->Prep Plate Plate Cells (Adherent culture) Prep->Plate SerumStarve Serum-starve Cells (Overnight, optional) Plate->SerumStarve PreTreat Pre-treat with NG25 (e.g., 100 nM - 2 µM, 1 hour) SerumStarve->PreTreat Stimulate Stimulate Cells (e.g., with Doxorubicin) PreTreat->Stimulate Harvest Harvest Cells (For protein/RNA) Stimulate->Harvest Analyze Analyze Downstream Effects (Western Blot, Viability) Harvest->Analyze

Procedure:

  • Preparation: Generate a 10 mM stock solution of NG25 in DMSO. Aliquot and store at -20°C.
  • Cell Plating: Plate your chosen cell line in complete growth medium and allow them to adhere overnight.
  • Pre-treatment: Replace the medium with fresh medium. Pre-treat cells with NG25 at your desired concentration (common range: 100 nM to 2 µM) for 1 hour at 37°C and 5% CO₂ [2] [1].
    • Critical Note: Always include a vehicle control (0.1% DMSO) to account for any effects of the solvent.
  • Stimulation: After pre-treatment, proceed with your experimental stimulus (e.g., treat with 20 µM Doxorubicin to study DNA damage response) [1].
  • Analysis: Harvest cells for downstream analysis. Expected outcomes include:
    • Western Blot: Reduced phosphorylation of downstream targets like p38, JNK, and IκBα [2] [1].
    • Cell Viability Assay: Dose-dependent reduction in cell viability, potentially enhanced when combined with chemotherapeutic agents like Doxorubicin [1].

Scientific Context: NG25 as a TAK1 Inhibitor

Understanding the mechanism of NG25 helps in designing and interpreting experiments.

  • Mechanism of Action: NG25 is a potent dual inhibitor of TAK1 (IC₅₀ = 149 nM) and MAP4K2 (IC₅₀ = 21.7 nM) [2] [3]. It functions as an ATP-competitive kinase inhibitor [4].
  • Biological Role of TAK1: TAK1 is a key signaling kinase in the NF-κB pathway and is critical for activating immune responses and promoting cancer cell survival [5] [4]. It also plays a role in the rapid formation of the NLRP3 inflammasome upon stimulation [5].
  • Broader Research Context: Predicting solubility for research compounds like NG25 remains a significant challenge in drug development. Recent advances use machine learning models trained on large datasets to improve these predictions, which can aid in formulating new compounds [6].

References

General Stability Storage Conditions for Pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the standard stability storage conditions as defined by ICH guidelines for pharmaceutical products [1].

Study Type Standard Conditions Typical Duration Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH 24 to 36 months To determine shelf life under expected storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 24 months (varies) To bridge data when long-term results are borderline, especially for subtropical climates [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH Usually 6 months To rapidly predict shelf life and identify potential degradation pathways [1].
Special (Cold) 2°C to 8°C Varies For sensitive products like biologics and vaccines [1].
Special (Freeze) –20°C Varies For certain biopharmaceuticals or cell-based therapies [1].
Special (Ultra-low) –80°C Varies For extremely sensitive materials like gene therapies [1].

Stability Study Workflow Diagram

The following diagram illustrates a generalized workflow for conducting stability studies, from defining storage conditions to determining a product's shelf life.

Start Define Stability Protocol LongTerm Long-Term Study 25°C ± 2°C / 60% RH ± 5% Start->LongTerm Accelerated Accelerated Study 40°C ± 2°C / 75% RH ± 5% Start->Accelerated DataReview Review & Analyze Data LongTerm->DataReview 12, 24, 36 mo Intermediate Intermediate Study 30°C ± 2°C / 65% RH ± 5% Accelerated->Intermediate If significant change Accelerated->DataReview 6 mo Intermediate->DataReview 6 mo SpecCheck Within Specifications? DataReview->SpecCheck ShelfLife Assign Shelf Life SpecCheck->ShelfLife Yes End Conclusion & Reporting SpecCheck->End No ShelfLife->End

Key Factors in Stability Study Design

When designing stability studies, especially for a new substance, several factors are critical [1]:

  • Drug Formulation: The physical state (solid, liquid, injectable) determines susceptibility to factors like hydrolysis (liquids) or moisture absorption (solids).
  • Packaging Material: The packaging must provide adequate barriers against moisture, oxygen, and light. Compatibility between the product and container is also crucial to prevent leaching or adsorption.
  • Environmental Challenges: Consider the entire lifecycle, including transportation and storage in different climatic zones, which may expose the product to temperature and humidity excursions.

References

NG25 Apoptosis Induction: Concentration Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Context Effective Concentration Range Key Experimental Findings Citation
Breast Cancer Cells (Multiple subtypes: T-47D, MCF7, etc.) IC₅₀: ~5-15 μM (as monotherapy, 72hr) NG25 suppresses cell viability and proliferation in a dose-dependent manner. IC₅₀ varies by cell line. [1] [1]
Breast Cancer Cells (In combination with Doxorubicin) 2 μM NG25 + various Dox concentrations 2 μM NG25 significantly enhanced Dox-induced cytotoxicity and apoptosis across all tested breast cancer cell lines. [1] [1]
Normal Breast Epithelial Cells (HMEC, MCF-12A) N/A NG25 demonstrated much lower toxicity to normal breast epithelial cell lines compared to cancer cells (e.g., MDA-MB-231). [1] [1]
Neuronal Apoptosis in Rats (Note: Source Retracted) 5 mg/kg (in vivo) A retracted study reported this dose ameliorated neuronal apoptosis; interpret these findings with caution. [2] [2] [3]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving NG25, which you can adapt for your research.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the IC₅₀ of NG25 and its effect on cell proliferation, often as a precursor to specific apoptosis assays.

  • Cell Lines: A panel of breast cancer cell lines (e.g., T-47D, MCF7, HCC1954, MDA-MB-231, BT-549) and normal control lines (e.g., HMEC, MCF-12A). [1]
  • NG25 Treatment:
    • Prepare a dose range of NG25 (e.g., 1 μM to 20 μM) in DMSO. Ensure the final DMSO concentration is the same in all wells (e.g., ≤0.1%).
    • Seed cells in 96-well plates and allow to adhere.
    • Treat cells with NG25 for a defined period (e.g., 72 hours).
  • Viability Measurement:
    • Add Cell Counting Kit-8 (CCK-8) reagent directly to the culture medium.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to the DMSO-treated control group. [1]
Apoptosis Detection via Flow Cytometry (Annexin V/PI Staining)

This is a standard method to quantify apoptotic cells by detecting phosphatidylserine (PS) externalization and membrane integrity.

  • Cell Preparation: Harvest cells (e.g., breast cancer cells treated with NG25 alone or in combination with other drugs like doxorubicin) by centrifugation. Wash cells with cold PBS. [4]
  • Staining:
    • Resuspend cell pellet in 1X Annexin-Binding Buffer at a density of ~1x10⁶ cells/mL.
    • Add 5 μL of Alexa Fluor 488 annexin V and 1 μL of a 100 μg/mL propidium iodide (PI) working solution to every 100 μL of cell suspension.
    • Incubate at room temperature for 15 minutes, protected from light.
    • Add 400 μL of 1X Annexin-Binding buffer to the tubes and keep on ice. [4]
  • Flow Cytometry Analysis:
    • Analyze the stained cells as soon as possible using a flow cytometer with excitation at 488 nm.
    • Measure fluorescence emission at 530 nm (for Annexin V) and >575 nm (for PI).
    • Interpret results: Viable cells are Annexin V-/PI-; Early apoptotic cells are Annexin V+/PI-; Late apoptotic/necrotic cells are Annexin V+/PI+. [4]

NG25's Mechanism of Action in Apoptosis Signaling

NG25 is a synthesized inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). Its role in promoting apoptosis, particularly in cancer cells, is linked to its ability to inhibit pro-survival signaling pathways. The following diagram illustrates this mechanism, which is crucial for understanding how NG25 sensitizes cells to death.

G Doxorubicin Doxorubicin TAK1 TAK1 Doxorubicin->TAK1 Activates NG25 NG25 NG25->TAK1 Inhibits IKK_complex IKK Complex TAK1->IKK_complex Activates p38 p38 MAPK TAK1->p38 Phosphorylates NFkB NF-κB (Transcription of Pro-survival Genes) IKK_complex->NFkB Activates Survival_Prolif Cell Survival & Proliferation NFkB->Survival_Prolif p38->Survival_Prolif Apoptosis Apoptosis Survival_Prolif->Apoptosis Pathway Blockade Promotes

Frequently Asked Questions & Troubleshooting

Q1: My NG25 treatment is not inducing significant apoptosis. What could be wrong?

  • Insufficient concentration or duration: Begin with a full dose-response curve (1-20 μM) and a time course (24-72 hours) to establish optimal conditions for your specific cell line. [1]
  • Check cell line sensitivity: Confirm that your cell model expresses TAK1 and that its survival is dependent on the NF-κB pathway. NG25 may be less effective in cells relying on other survival mechanisms.
  • Consider combination therapy: As demonstrated in breast cancer research, NG25 powerfully enhances apoptosis when combined with genotoxic agents like doxorubicin. If monotherapy fails, test it as a sensitizing agent. [1]

Q2: I see a reference to a retracted paper on NG25 and neuronal apoptosis. How should I handle this?

  • Exercise caution: A 2018 paper on NG25 in neonatal hypoxic-ischemic rats was retracted in 2024 due to duplicated data in figure 4B. [2] [3] While this does not invalidate other research on NG25, you should not rely on the specific findings or data from that retracted study. Always verify key findings against robust, non-retracted literature.

Q3: Beyond Annexin V/PI, what other methods can I use to confirm NG25-induced apoptosis?

  • Western Blot for Caspase and PARP Cleavage: Look for the appearance of cleaved, active caspase-3 (p17 subunit) and cleaved PARP, which are biochemical hallmarks of apoptosis. [5]
  • Mitochondrial Membrane Potential Assays: Use dyes like TMRE to detect the loss of mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic pathway. [5]
  • Colony Formation Assay: This long-term assay measures the loss of reproductive capacity, confirming that the cell death induced is irreversible. [1]

References

NG25 Cytotoxicity Profile & Applications

Author: Smolecule Technical Support Team. Date: February 2026

NG25 is a synthesized, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1, also known as MAP3K7). It is primarily investigated in pre-clinical cancer research for its ability to sensitize cancer cells to chemotherapeutic agents [1] [2].

The table below summarizes key cytotoxicity data from the literature for various cancer cell lines.

Cell Line / System Cancer Type Reported IC₅₀ or Effective Doses Key Findings and Context
Breast Cancer Cell Panel [1] Breast Cancer IC₅₀ range: ~5 to >20 µM (72hr monotherapy) NG25 suppressed viability in a dose-dependent manner across multiple subtypes (ER/PR+, HER2+, triple-negative).
Multiple Myeloma Cell Lines [2] Multiple Myeloma Cytotoxic at low µM range (18hr monotherapy) NG25 was cytotoxic alone and showed synergistic/additive effects with melphalan.
Normal Breast Epithelial Cells [1] Normal (Control) Lower toxicity compared to cancer cells HMEC and MCF-12A cell lines were less sensitive to NG25 than MDA-MB-231 breast cancer cells.
Human Osteoclasts [2] Bone Cell Model Reduced differentiation and viability Suggests TAK1 inhibition may have a beneficial effect on cancer-related bone disease.

Troubleshooting Common NG25 Assay Issues

Here are solutions to frequently encountered problems when working with NG25.

Issue Potential Causes Recommended Solutions

| Unexpectedly low cytotoxicity | Inefficient TAK1 inhibition; cell line-specific resistance; assay duration too short. | - Verify inhibition of downstream pathways (e.g., reduced p38 phosphorylation, blocked IκBα degradation) [1].

  • Test a panel of cell lines[ citation:3].
  • Extend treatment time or combine with DNA-damaging agents (e.g., doxorubicin, melphalan) [1] [2]. | | High cytotoxicity in control/normal cells | Off-target effects; concentration too high. | - Titrate NG25 concentration (e.g., test range of 1-20 µM) [1].
  • Include primary or normal cell lines as controls to establish a therapeutic window[ citation:3]. | | High variability in replicate wells | Inconsistent cell seeding; improper drug/DMSO dilution; edge effects in plate. | - Use accurate cell counting methods.
  • Prepare a master drug mix for uniform treatment.
  • Use intermediate DMSO dilutions; ensure final DMSO concentration is ≤0.1-0.5%.
  • Plate outer wells with PBS only to minimize evaporation. | | Inconsistent results between assays | Different assay principles detect different endpoints; inaccurate assessment of cell death. | - Use multiple assays for a comprehensive view (e.g., metabolic activity with CellTiter-Glo and apoptosis with immunoblotting for cleaved caspase-3/PARP) [1] [2].
  • Use a flow cytometry-based assay that directly labels and quantifies dead target cells[ citation:8]. |

Experimental Protocols for Key Applications

Protocol 1: Baseline Cytotoxicity & IC₅₀ Determination

This method establishes the single-agent cytotoxicity of NG25 on a new cell line.

  • Cell Lines: A panel of breast cancer cells (e.g., MCF7, MDA-MB-231) and normal breast epithelial cells (e.g., MCF-10A) [1].
  • Reagents: NG25, DMSO, cell culture media, Cell Counting Kit-8 (CCK-8) or CellTiter-Glo [1].
  • Procedure:
    • Seed cells in a 96-well plate and culture for 24 hours.
    • Treat cells with a concentration gradient of NG25 (e.g., 1, 2, 5, 10, 20 µM). Include a DMSO vehicle control.
    • Incubate for 48-72 hours.
    • Add CCK-8 reagent and incubate for 1-4 hours, then measure absorbance at 450 nm. Alternatively, add CellTiter-Glo reagent and measure luminescence.
    • Calculate cell viability relative to the vehicle control and determine the IC₅₀.
Protocol 2: Combination with Chemotherapy

This protocol assesses if NG25 can sensitize cancer cells to standard chemotherapeutics.

  • Cell Lines & Reagents: Multiple Myeloma cells (e.g., INA-6, JJN-3), NG25, chemotherapeutic agent (e.g., Melphalan, Doxorubicin), CellTiter-Glo, immunoblotting materials [2].
  • Procedure:
    • Seed cells in a 96-well plate.
    • Treat with a dose matrix of the chemotherapeutic agent alone and in combination with a fixed, sub-lethal dose of NG25 (e.g., 2 µM) [1].
    • Incubate for 18-48 hours.
    • Measure viability using CellTiter-Glo.
    • Analyze the combination effect using software like SynergyFinder to determine if the interaction is synergistic, additive, or antagonistic.
    • For mechanistic validation, treat cells in a larger culture dish, then lyse and perform immunoblotting for cleaved Caspase-3, Caspase-8, Caspase-9, and PARP to confirm apoptosis induction [2].
Protocol 3: Mechanistic Validation via Immunoblotting

This confirms that NG25 is effectively inhibiting the TAK1 pathway in your cellular model.

  • Procedure [1]:
    • Treat cells with NG25 (e.g., 2 µM) alone or in combination with a DNA-damaging agent like Doxorubicin (1 µM) for 2-6 hours.
    • Prepare cell lysates.
    • Perform immunoblotting, probing for:
      • Phospho-p38 (should decrease with NG25 treatment)
      • Total p38 (loading control)
      • IκBα (levels should be preserved, indicating blocked degradation and thus inhibited NF-κB activation)
      • GAPDH or Actin (loading control)

NG25 Signaling Pathway & Experimental Workflow

The following diagrams illustrate the molecular mechanism of NG25 and a generalized workflow for conducting combination cytotoxicity studies.

G cluster_pathway NG25 Mechanism of Action in Cancer Cells DNA_Damage Genotoxic Stress (e.g., Doxorubicin, Melphalan) TAK1 TAK1 (MAP3K7) DNA_Damage->TAK1 NFkB_Path IKK Complex → IκBα Degradation → NF-κB Activation TAK1->NFkB_Path MAPK_Path MAPK Pathways (p38, JNK Phosphorylation) TAK1->MAPK_Path Survival Pro-Survival & Anti-Apoptotic Gene Expression NFkB_Path->Survival MAPK_Path->Survival Resistance Chemotherapy Resistance Survival->Resistance NG25 NG25 Inhibitor NG25->TAK1 Inhibits Apoptosis Apoptosis Induction (Caspase-3/8/9, PARP Cleavage) NG25->Apoptosis Permits Sensitization Chemotherapy Sensitization NG25->Sensitization Leads to

G cluster_workflow Combination Cytotoxicity Assay Workflow Step1 1. Plate Cells (Seed in 96-well plate) Step2 2. Treat Cells (Dose matrix: Drug ± NG25) Step1->Step2 Step3 3. Incubate (18-72 hours, 37°C, 5% CO₂) Step2->Step3 Step4 4. Measure Viability (e.g., CellTiter-Glo Luminescence) Step3->Step4 Step5 5. Analyze Data (Calculate IC₅₀ & Synergy) Step4->Step5 Step6 6. Validate Mechanism (e.g., Immunoblot for Apoptosis) Step5->Step6

References

NG25 Vehicle Control & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The recommended solvent for NG25 is DMSO [1]. Below is the standard protocol for preparing a 10 mM stock solution.

Parameter Specification
Recommended Solvent Dimethyl sulfoxide (DMSO) [1]
Stock Solution Concentration 10 mM [1]
Solubility in DMSO 16.67 mg/mL (31.01 mM) [1]
Storage Temperature -20°C to -80°C [1]
Shelf Life 1 year at -20°C, 2 years at -80°C [1]

Experimental Protocol [1]:

  • Calculate Mass: Determine the mass of NG25 needed for your desired stock solution volume (e.g., for 1 mL of 10 mM stock: 1 mL × 10 mM × 537.58 g/mol = 5.3758 mg).
  • Weigh Compound: Accurately weigh the calculated amount of NG25 solid.
  • Dissolve in DMSO: Transfer the NG25 into a suitable vial and add the required volume of DMSO. Gently vortex and warm the solution to 60°C with brief sonication to ensure complete dissolution.
  • Aliquot and Store: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.

Frequently Asked Questions (FAQs)

Q1: What is the final concentration of DMSO I should use in my cell culture experiments?

  • A: It is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically ≤ 0.1% (v/v). For example, adding 1 μL of a 10 mM NG25 stock to 1 mL of cell culture media results in a 0.1% DMSO concentration. Always include a vehicle control containing the same final concentration of DMSO in your experiments.

Q2: Why is it necessary to include a vehicle control when treating cells with NG25?

  • A: A vehicle control (DMSO at the same concentration used in treated samples) is essential to rule out any effects caused by the solvent itself. This ensures that observed biological outcomes, such as reduced cell viability or changes in signaling pathways, are due to NG25 inhibition and not DMSO toxicity.

Q3: My NG25 solution has been through multiple freeze-thaw cycles. Can I still use it?

  • A: It is not recommended. Repeated freeze-thaw cycles can lead to compound degradation and precipitation, reducing its efficacy. Always prepare single-use aliquots.

Experimental Workflow with Proper Controls

The following diagram illustrates the key steps for setting up a cell treatment experiment with the appropriate vehicle and treatment controls:

G Start Start Experiment PrepStock Prepare 10 mM NG25 Stock in DMSO Start->PrepStock PrepVehicle Prepare Pure DMSO (Vehicle Control) Start->PrepVehicle Treat Dilute Treatments in Culture Medium PrepStock->Treat PrepVehicle->Treat PlateCells Plate Cells PlateCells->Treat NG25Condition NG25 Treatment + Vehicle (e.g., 0.1% DMSO) Treat->NG25Condition VehicleCondition Vehicle Control (DMSO only, e.g., 0.1%) Treat->VehicleCondition UntreatedCondition Untreated Control (No DMSO) Treat->UntreatedCondition Analyze Analyze Results (e.g., Viability, WB) NG25Condition->Analyze VehicleCondition->Analyze UntreatedCondition->Analyze End Interpret Data Analyze->End

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Precipitation in culture media Compound exceeding its solubility limit at working concentration. Dilute stock solution directly into pre-warmed, swirling media. Test lower concentrations or add a solubility enhancer (e.g., cyclodextrin) after validating it doesn't affect your assay.
High cell death in vehicle control Final DMSO concentration is too high. Reduce the volume of stock solution added. Ensure the final DMSO concentration does not exceed 0.1%.
No biological effect observed Inactive compound due to degradation or incorrect dosing. Use a fresh aliquot of stock solution. Validate the activity of your NG25 batch with a positive control experiment, such as checking inhibition of TAK1 phosphorylation in a known model system [2].

References

Biochemical & Cellular Activity of NG25

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of NG25 is its inhibition of specific kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.

Target IC₅₀ (nM) Description
MAP4K2 21.7 [1] [2] [3] Primary target
TAK1 149 [1] [2] [3] Primary target
LYN 12.9 [1] [2] [3] Off-target
GSK, CSK 56.4 [1] [4] [5] Off-target
ABL, ARG 75.2 [1] [2] [3] Off-target
FER 82.3 [1] [2] [3] Off-target
SRC 113 [1] [2] [3] Off-target

In cellular experiments, NG25 has been used in the low micromolar range. One frequently cited study used NG25 at 2 μM to sensitize breast cancer cells to Doxorubicin (Dox) treatment, enhancing Dox-induced cytotoxicity and apoptosis [1] [2] [3]. Another protocol pre-incubated cells with 100 nM NG25 for 1 hour to inhibit downstream phosphorylation [4]. Treatment across various breast cancer cell lines showed a dose-dependent reduction in cell viability [2] [5] [3].

Key Experimental Protocols

Here are methodologies from cited literature for your reference.

▸ Cell Viability and Chemosensitization Assay

This protocol demonstrates how NG25 was used to sensitize breast cancer cells to Doxorubicin [1] [2].

  • Cell Seeding: Seed breast cancer cells in 12-well plates at a density of 2 × 10³ cells per well.
  • Drug Treatment: After cell attachment, incubate with Dox alone or Dox combined with NG25 (e.g., at 2 μM) for the desired period.
  • Clonogenic Assay: After 72 hours of treatment, replace the medium with fresh, drug-free culture medium. Culture the cells for approximately two weeks to allow for colony formation.
  • Staining and Analysis: Fix the cells with methanol and stain with crystal violet for 10 minutes. Photograph and count the colonies. The experiment should be performed in triplicate [1].
▸ Inhibitor Pre-treatment and Stimulation

This protocol describes pre-treatment with NG25 to study its effect on signaling pathways stimulated by Toll-like receptor (TLR) ligands [2] [3].

  • Cell Preparation: Use immune cells like Gen 2.2 or Flt3-ligand derived dendritic cells (Flt3-DCs). Seed 3.5×10⁵ cells per well in a 96-well plate.
  • Pre-treatment: Incubate the cells with the desired concentration of NG25 (e.g., 100 nM to 400 nM) for 1 hour.
  • Stimulation: Stimulate the cells with TLR agonists such as CpG-A (1 μM), CpG-B (1 μM), or CL097 (1 μg/mL).
  • Sample Collection: Collect cell culture supernatants 5 or 12 hours post-stimulation. Clarify the supernatants by centrifugation and store at -80°C for subsequent cytokine analysis (e.g., IFNα or IFNβ) [2] [3].

Solubility and Stock Solution Preparation

Proper dissolution is critical for achieving accurate concentrations in experiments.

Property Details
Solubility in DMSO 16.67 - 25 mg/mL (31.0 - 46.5 mM) [1] [5] [3]. Sonication or warming to 50°C is recommended if necessary [6] [5].
Solubility in Ethanol ~3 mg/mL (~5.6 mM) [4] [2] [3].
Solubility in Water Insoluble [4] [2] [3].
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Avoid repeated freeze-thaw cycles [1] [5].

Troubleshooting Common Issues

Here are answers to potential frequently asked questions.

  • Q1: What is the typical working concentration range for NG25 in cell-based assays?

    • A: For initial experiments, a range of 100 nM to 2 μM is a reasonable starting point. The 2 μM concentration has been shown to effectively sensitize cancer cells to chemotherapeutic agents [1] [2] [3], while lower concentrations (e.g., 100-400 nM) are sufficient to inhibit pathway activation and cytokine secretion in some cell types [4] [2] [3]. A dose-response curve should be established for your specific cell line and application.
  • Q2: My NG25 solution has precipitated. How can I re-dissolve it?

    • A: Ensure you are using a fresh, dry DMSO solution. If precipitation occurs, warm the tube at 37°C or 50°C and vortex it vigorously. Brief sonication in a water bath sonicator can also help. If the solution does not clear, consider making a fresh stock solution [6] [5].
  • Q3: Does NG25 have off-target effects I should consider?

    • A: Yes. The profiling data shows that NG25 potently inhibits several other kinases, including LYN, SRC, and ABL at low nanomolar IC₅₀ values [1] [2] [3]. These off-target activities should be considered when interpreting results, and controls using more selective inhibitors may be necessary to confirm the role of TAK1 or MAP4K2.

NG25 in Cellular Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by NG25 and the experimental workflow for its use in cell culture models.

G cluster_1 Experimental Workflow with Cells Stimulus Cellular Stimulus (e.g., TLR ligand, Dox) TAK1 TAK1 Stimulus->TAK1 MAP4K2 MAP4K2 Stimulus->MAP4K2 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB Activation IKK->NFkB Cytokine Cytokine Secretion (IFNα, IFNβ) NFkB->Cytokine CellViability Reduced Cell Viability NFkB->CellViability Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis NG25 NG25 Inhibition NG25->TAK1  IC₅₀ = 149 nM NG25->MAP4K2  IC₅₀ = 21.7 nM Seed 1. Seed Cells PreTreat 2. Pre-treat with NG25 (1-2 hours) Seed->PreTreat Stimulate 3. Apply Stimulus (e.g., Dox, CpG) PreTreat->Stimulate Harvest 4. Harvest & Analyze (Western Blot, Viability) Stimulate->Harvest

Key Takeaways and Further Considerations

  • Start with 100 nM to 2 μM: This range is effective in various published cell studies, but you should determine the optimal dose for your specific model.
  • Confirm Inhibition: Whenever possible, use Western blotting to confirm the inhibition of downstream targets like phospho-p38 or IκBα to verify NG25's activity in your system [4].
  • Account for Selectivity: Be cautious in interpreting results, as NG25's off-target effects on kinases like LYN and SRC could contribute to the observed phenotypes.

References

NG25 and Cell Viability Assays: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

NG25 is a potent, synthetic, dual inhibitor of TGFβ-activated kinase 1 (TAK1) and MAP4K2. It functions by binding to the ATP-binding pocket of these kinases [1]. In preclinical breast cancer models, NG25 has been shown to suppress cell viability and proliferation on its own and can significantly enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin (Dox) [2].

Cell viability assays are essential for evaluating the physiological health of cells and their response to treatments like NG25 [3] [4]. The table below summarizes common assay types used in this context.

Assay Type Principle / Mechanism Key Considerations for NG25 Studies
Resazurin (Alamar Blue) [5] [4] [6] Metabolic activity: Viable cells reduce non-fluorescent resazurin to fluorescent resorufin. Sensitive, homogeneous, non-toxic; allows for continuous monitoring.
Tetrazolium (e.g., MTT, XTT) [4] [6] Metabolic activity: Mitochondrial enzymes in viable cells reduce tetrazolium salts to colored formazan. MTT formazan is insoluble; XTT formazan is soluble. Can be cytotoxic (MTT).
ATP-based Assays [7] [4] Cell membrane integrity: Measures ATP concentration, which correlates with viable cell number. Highly sensitive; suitable for 3D cultures where tetrazolium assays may fail [7].
Membrane Integrity Dyes [3] [6] Cell membrane integrity: Dyes (e.g., PI, SYTOX) enter only dead cells with compromised membranes. Excellent for flow cytometry; can be combined with other probes.

Optimizing Your NG25 Viability Assay Protocol

A robust and reproducible viability assay is crucial for generating reliable data. The following optimized protocol for a resazurin-based assay can serve as a template.

Sample Protocol: Resazurin-Based Viability Assay with NG25

This protocol is adapted from general best practices and specific optimization studies [5] [8].

  • NG25 Preparation: Dissolve NG25 in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C. For treatment, prepare a serial dilution of NG25 in complete cell culture medium. Crucially, include DMSO vehicle controls that match the final DMSO concentration in each corresponding drug dilution to account for any solvent effects on viability [8].
  • Cell Seeding: Seed cells at an optimized density in a 96-well plate. A density that prevents cells from reaching 100% confluence during the assay (e.g., 7.5 x 10³ cells/well for some lines) is recommended to maintain linearity between signal and cell number [8]. Include control wells with medium only (blank) and cells with vehicle only (positive control).
  • NG25 Treatment & Incubation: After cells adhere (e.g., overnight), replace the medium with the NG25 dilution series. Inculture cells for the desired treatment period (e.g., 48-72 hours) under standard conditions (37°C, 5% CO₂).
  • Resazurin Incubation: Prepare a resazurin working solution (e.g., 44 µM) in pre-warmed culture medium. Remove the treatment medium, add the resazurin solution, and incubate for 2-6 hours. The optimal incubation time should be determined empirically for your cell line [5].
  • Signal Detection: Transfer the metabolized resazurin solution to a black 96-well plate for fluorescence reading. Optimal wavelengths are often near λEx 535 nm / λEm 590 nm, but this should be verified for your system [5].

The workflow for this protocol is summarized in the following diagram:

G Start Start Assay Optimization Prep Prepare NG25 Stock and Dilutions Start->Prep Seed Seed Cells at Optimal Density Prep->Seed Treat Treat Cells with NG25 (Include Matched DMSO Controls) Seed->Treat Incubate Incubate with Resazurin Treat->Incubate Read Read Fluorescence Incubate->Read Analyze Analyze Data Read->Analyze

Troubleshooting Common Issues

Here are solutions to common problems encountered during cell viability assays with small molecule inhibitors.

Problem Potential Causes Solutions & Best Practices
High Background Spontaneous reduction of assay reagent; reagent degradation. Use fresh reagent, protect from light, include blank controls, optimize wavelength [5].
High Intra-assay Variability Inconsistent cell seeding; uneven reagent distribution; edge effects. Seed cells homogenously; use plate seals to prevent evaporation; pre-warm reagents [8].
Signal Saturation or Low Signal Incorrect cell density; suboptimal assay incubation time. Perform a cell titration curve; establish a linear signal range; optimize incubation time [5] [8].
Inconsistent Replicates DMSO evaporation from stock/diluted drugs; human error in serial dilution. Use low-evaporation plates; prepare fresh drug dilutions for each experiment; use automated liquid handlers [8].
NG25 Potency is Low Instability of NG25 in medium or DMSO; degraded stock. Use fresh NG25 stock solutions; avoid repeated freeze-thaw cycles; validate stock activity.

Advanced Considerations: NG25 in Combination Studies

NG25 is often studied in combination with other drugs, such as Doxorubicin (Dox). The diagram below illustrates the signaling pathway involved in such a combination treatment, which enhances cancer cell cytotoxicity [2].

G Dox Doxorubicin Treatment GenotoxicStress Induces Genotoxic Stress Dox->GenotoxicStress TAK1_Act TAK1 Activation GenotoxicStress->TAK1_Act NFkB_p38 Activates NF-κB & p38 Pathways TAK1_Act->NFkB_p38 Survival Cell Survival & Drug Resistance NFkB_p38->Survival NG25_Treatment NG25 Treatment (TAK1 Inhibitor) Inhibit Inhibits TAK1 NG25_Treatment->Inhibit Block Blocks NF-κB & p38 Activation Inhibit->Block Block->Survival Blocks Sensitize Sensitizes Cells to Dox Block->Sensitize Apoptosis Enhanced Apoptosis Sensitize->Apoptosis

When moving from 2D to more complex 3D cell cultures (e.g., spheroids), assay optimization becomes critical [7]:

  • Assay Choice: ATP-based assays or fluorescence-based apoptosis assays are often superior to colorimetric tetrazolium assays (like MTT) in 3D, as they offer better penetration and solubility [7].
  • Imaging: Confocal or multiphoton microscopy is typically required to capture clear images from the depths of 3D structures [7].

References

Comparison of TAK1 Inhibitors: NG25 vs. 5Z-7-oxozeaenol

Author: Smolecule Technical Support Team. Date: February 2026

Feature NG25 5Z-7-oxozeaenol
Inhibitor Type Synthetic, type II inhibitor [1] [2] Natural product, irreversible ATP-competitive inhibitor [3] [1]
Key Proposed Mechanism Binds to ATP-binding pocket; inhibits TAK1, blocking NF-κB & MAPK survival pathways [4] [1] [2] Irreversibly inhibits TAK1, suppressing NF-κB, JNK, and p38 activation [4] [3]
Monotherapy Cytotoxicity (in vitro) IC~50~ ~0.5-5 µM in MM cell lines [4] IC~50~ ~0.1-2 µM in MM cell lines [4]
Chemosensitization (in vitro) Synergistic/additive with melphalan, doxorubicin, etoposide in MM [4]; enhances doxorubicin efficacy in breast cancer [1] [2] Synergistic/additive with melphalan in MM [4]; sensitizes cervical cancer cells to doxorubicin [3]
Effects on Signaling Blocks chemo-induced TAK1, NF-κB, p38, JNK activation; reduces MYC, E2F gene expression [4] [1] Blocks chemo-induced NF-κB, JNK, p38 activation; stabilizes IκBα [4] [3]
Apoptosis Markers Induces cleavage of Caspase-8, -9, -3, and PARP [4] Promotes PARP and Caspase-3 cleavage [3]
In Vivo Efficacy (MM model) Modest, significant prolongation of survival at one dose (15 µg/kg), no reduction in disease burden [5] Not significant, tendency for increased survival, no reduction in disease burden [5]
Other Therapeutic Effects Reduces viability of bone-degrading osteoclasts (potential for myeloma bone disease) [4]; neuroprotective in rat hypoxia-ischemia model [6] Reduces viability of bone-degrading osteoclasts [4]

Experimental Insights

The following experimental data provide context for the comparisons above.

  • In Vitro Cytotoxicity (Cell Viability): Typically measured using assays like CellTiter-Glo or CCK-8. Cells are treated with a range of inhibitor concentrations for 18-72 hours, and luminescence/absorbance is measured to determine the half-maximal inhibitory concentration (IC~50~) or the concentration that gives half-maximal response [4] [3] [1].
  • Chemosensitization (Combination Studies): Cancer cells are treated with a chemotherapeutic drug (e.g., melphalan, doxorubicin) alone and in combination with a TAK1 inhibitor. Viability is assessed to see if the combination lowers the IC~50~ of the chemo drug more than expected, indicating synergy or additivity [4] [3].
  • Analysis of Signaling Pathways: Investigated via western blotting. Cell lysates from treated groups are analyzed with antibodies against proteins of interest (e.g., p-TAK1, p-p38, IκBα, cleaved caspases) to see how the inhibitors alter pathway activation and cell death [4] [3] [1].
  • In Vivo Efficacy (Mouse Models): In the Vκ*MYC multiple myeloma model, mice with established tumors are treated with inhibitors or a vehicle control (like DMSO). Survival is tracked, and tumor burden is monitored by measuring the "M-spike" level in the blood using capillary electrophoresis [5].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the core signaling pathway targeted by these inhibitors and a generalized flow for key experiments.

workflow cluster_pathway Key Signaling Pathway cluster_assays Experimental Validation Workflow DNA_Damage DNA_Damage TAK1 TAK1 DNA_Damage->TAK1 NFkB_Survival NF-κB Survival & Proliferation TAK1->NFkB_Survival Apoptosis Apoptosis (Cell Death) TAK1->Apoptosis When Inhibited NG25_5Z7 NG25 / 5Z-7-oxozeaenol NG25_5Z7->TAK1 Inhibits In_Vitro 1. In Vitro Studies (Cell Viability Assays) Signaling 2. Signaling Analysis (Western Blot) In_Vitro->Signaling Combination 3. Combination Studies (Chemosensitization) Signaling->Combination In_Vivo 4. In Vivo Studies (Animal Models) Combination->In_Vivo

Key Conclusions for Researchers

  • Promising In Vitro, Challenging In Vivo: While both compounds are excellent tools for establishing proof-of-concept for TAK1 inhibition in cell cultures, their translation into effective in vivo therapies requires further optimization [5].
  • Mechanistic Consistency: The data robustly show that both inhibitors work by blocking pro-survival pathways (NF-κB/MAPK) induced by genotoxic stress from chemotherapy, thereby shifting the cellular balance toward apoptosis [4] [3] [1].
  • Ongoing Development: The search for more potent and clinically viable TAK1 inhibitors continues, with recent research focusing on novel chemical scaffolds that demonstrate nanomolar potency against multiple myeloma cells in vitro [7].

References

NG25 vs. Takinib: Anti-Inflammatory Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature NG25 Takinib
Reported Primary Mechanism Dual inhibitor of TAK1 and MAP4K2; reversible, type II inhibitor that binds ATP pocket [1] [2] Selective TAK1 inhibitor; mechanism is not fully specific, also inhibits JAK/STAT3 pathway [3] [4]
Inflammatory Mediator Inhibition Effectively inhibits IL-6, IL-8, CXCL5, CCL5, MMP-3, COX-2 [2] Reduces ENA-78/CXCL5, IL-6, MCP-1/CCL2; less effective than NG25 in some models [4] [2]
Key Signaling Pathways Affected Inhibits IL-1β-induced p-TAK1, p-JNK, p-p38, p-NF-κB p65 [2] Inhibits JAK/STAT3 and JNK in certain cells; does not consistently block canonical TAK1 downstream (p38, NF-κB) [3] [4]
Reported Potency (Cellular Models) IC50 of 531 nM for p-TAK1 in JIASFs; effective from 0.01–1 µM [2] Used at higher concentrations (0.1–20 µM) in human RASFs [3] [4]
Direct Comparative Efficacy Superior to takinib in sustained suppression of IL-6, IL-8, MMP-3 in JIASFs [2] Less effective than NG25 in cytokine cocktail-activated JIASFs [2]

Detailed Mechanisms and Experimental Evidence

NG25 (A Dual TAK1 and MAP4K2 Inhibitor)
  • Mechanism of Action: NG25 is a synthesized, reversible type II inhibitor that binds to the ATP-binding pocket of TAK1 [1]. It also potently inhibits MAP4K2, which may contribute to its broad anti-inflammatory effects [2].
  • Key Experimental Findings:
    • In Juvenile Idiopathic Arthritis Synovial Fibroblasts (JIASFs), NG25 (0.01–1 µM) dose-dependently inhibited IL-1β-induced TAK1 phosphorylation and its downstream effectors, including JNK, p38, and NF-κB p65 [2].
    • It demonstrated potent, sustained inhibition of pro-inflammatory mediators (IL-6, IL-8) and destructive enzymes (MMP-3), even outperforming other TAK1 inhibitors like 5Z-7-oxozeaenol and takinib in head-to-head comparisons [2].
    • In breast cancer cell studies, NG25 enhanced the cytotoxicity of Doxorubicin by blocking Dox-induced NF-κB and p38 activation, showcasing its role in mitigating pro-survival pathways [1].
Takinib (A Putative Selective TAK1 Inhibitor)
  • Mechanism of Action: Takinib is proposed as a selective TAK1 inhibitor, but recent evidence suggests its anti-inflammatory effects in certain cell types, like human Rheumatoid Arthritis Synovial Fibroblasts (RASFs), are mediated primarily through inhibition of the JAK/STAT3 pathway, not classic TAK1 downstream signals [3] [4].
  • Key Experimental Findings:
    • In human RASFs, takinib (0.1–20 µM) unexpectedly increased IL-1β-induced TAK1 phosphorylation while simultaneously inhibiting STAT3 phosphorylation and its nuclear translocation. It did not consistently inhibit TAK1 downstream effectors like p38 or NF-κB phospho-p65 [3] [4].
    • Its anti-inflammatory effect appears to be cell-type and stimulus-dependent. In THP-1 macrophages, takinib did not markedly inhibit canonical TAK1 downstream effectors (JNK, NF-κB p65) following LPS stimulation [4].
    • Beyond rheumatoid arthritis models, takinib has shown neuroprotective effects in experimental Traumatic Brain Injury (TBI) and Subarachnoid Hemorrhage (SAH) models by reducing neuroinflammation, oxidative damage, and apoptosis [5] [6].

Comparative Experimental Protocols

The following diagram outlines a general workflow for comparing TAK1 inhibitors in cell-based inflammation models, based on methodologies from the cited research.

G Start Start: Cell Culture (Human RASFs, JIASFs, THP-1) Starve Serum Starvation (Overnight) Start->Starve PreTreat Pre-treatment with Inhibitor (e.g., NG25, Takinib) (Varying doses, 2 hours) Starve->PreTreat Stimulate Stimulation (e.g., IL-1β, LPS, Cytokine Cocktail) (15 min - 24 hours) PreTreat->Stimulate Analysis Analysis Stimulate->Analysis Sub_Analysis Analysis Methods Analysis->Sub_Analysis WB Western Blot (Protein phosphorylation, pathway analysis) Sub_Analysis->WB ELISA ELISA (Cytokine secretion) WB->ELISA PCR qPCR (Gene expression) ELISA->PCR Viability Viability Assay (MTT, CCK-8) PCR->Viability

Key Conclusions for Researchers

  • NG25 demonstrates potent, broad-spectrum inhibition of key pro-inflammatory pathways (NF-κB, MAPKs) and is effective at lower concentrations in direct comparisons [2].
  • Takinib's anti-inflammatory mechanism is complex and context-dependent, with a prominent off-target effect on the JAK/STAT3 pathway in synovial fibroblasts [3] [4]. Its efficacy may vary based on cell type and inflammatory stimulus.
  • Tool Selection: NG25 may be preferable for robust inhibition of the core TAK1-NF-κB/MAPK axis, while takinib might be chosen for models where JAK/STAT3 inhibition is desired or for neurological inflammation research.

References

NG25 Kinase Specificity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target Reported IC₅₀ (nM) Primary Functional Role
MAP4K2 (GCK) 21.7 [1] MAPK signaling, immune cell activation
LYN 12.9 [1] Src-family kinase, immune & cancer signaling
TAK1 (MAP3K7) 149 [1] Master regulator of NF-κB & MAPK pathways
CSK (C-Src Kinase) 56.4 [1] Negative regulator of Src-family kinases
ABL, ARG 75.2 [1] Non-receptor tyrosine kinases, cell proliferation
FER 82.3 [1] Receptor tyrosine kinase, cell adhesion & migration
SRC 113 [1] Proto-oncogene tyrosine kinase
Eph B2 672 [1] Ephrin receptor, developmental processes
ZAK 698 [1] MAP3K, stress response pathways
Eph A2 773 [1] Ephrin receptor, often overexpressed in cancer
Eph B4 999 [1] Ephrin receptor, angiogenesis

This profile indicates that while NG25 is a valuable tool for inhibiting TAK1, its off-target effects on kinases like LYN, SRC, and ABL should be controlled for in experimental design, as they may contribute to the observed phenotypic outcomes [1].

Key Experimental Findings

Researchers have effectively used NG25 to investigate the TAK1 pathway in various biological models. The table below summarizes some key experimental setups and findings.

Biological Context Experimental Finding Citation
TLR Signalling (Bone marrow-derived macrophages) NG25, with another inhibitor, abolished TLR signalling catalysed by residual wild-type TAK1. [2]
Breast Cancer Cells (e.g., MCF7, MDA-MB-231) 2 μM NG25 enhanced Doxorubicin-induced apoptosis; partially blocked Dox-induced p38 phosphorylation & IκBα degradation. [3] [4]
Neonatal Hypoxic-Ischemic Rat Model NG25 inhibited TAK1/JNK activity and ameliorated cerebral injury by inhibiting neuronal apoptosis. [5]

Example Experimental Protocol

To help you implement this in your research, here is a summarized protocol for assessing NG25's effect on breast cancer cell viability and signaling, based on published methodologies [3] [4].

  • Cell Lines: Use a panel of breast cancer cell lines (e.g., T-47D, MCF7, HCC1954, MDA-MB-231, BT-549) representing major molecular subtypes.
  • Compound Preparation: Dissolve NG25 in DMSO to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C.
  • Cell Viability Assay (CCK-8):
    • Plate cells in 96-well plates.
    • Treat with a concentration gradient of NG25 (e.g., 1 μM to 20 μM) for 72 hours.
    • Add CCK-8 reagent and measure absorbance to determine IC₅₀ values.
  • Combination Treatment:
    • Treat cells with Doxorubicin alone or in combination with a fixed dose of NG25 (e.g., 2 μM) for 48 hours.
    • Assess cell viability or colony formation ability.
  • Western Blot Analysis:
    • Treat cells with relevant stimuli (e.g., Doxorubicin) in the presence or absence of NG25 for 2-6 hours.
    • Lyse cells and analyze proteins via SDS-PAGE.
    • Probe for phospho-p38, total p38, IκBα, and cleaved caspase-3 to confirm pathway inhibition and apoptotic response.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in cellular signaling pathways and the point where NG25 acts, based on the biological contexts described in the studies [2] [5] [3].

G IL1_TLR IL-1/TLR/TNF-α Genotoxic Stress TAK1_Complex TAK1 Complex (TAK1/TAB1/TAB2) IL1_TLR->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex MAPKKs MAPK Kinases (MKKs) TAK1_Complex->MAPKKs NG25 NG25 Inhibitor NG25->TAK1_Complex Inhibits Apoptosis Apoptosis NG25->Apoptosis Promotes NFkB NF-κB Activation IKK_Complex->NFkB Survival Cell Survival Inflammation NFkB->Survival MAPKs p38 / JNK Activation MAPKKs->MAPKs MAPKs->Survival

The diagram shows that NG25 inhibits the TAK1 complex, thereby blocking downstream pro-survival pathways (NF-κB and p38/JNK) and promoting apoptosis [2] [5] [3].

References

NG25 IC50 comparison TAK1 MAP4K2

Author: Smolecule Technical Support Team. Date: February 2026

NG25 Inhibitor Profile

Beyond its primary targets, NG25 also potently suppresses several other kinases. The following table outlines its activity against a selection of these targets, which is crucial for understanding its selectivity and potential off-target effects in experimental settings [1] [2].

Kinase Reported IC₅₀ (nM)
LYN 12.9 nM
CSK (GSK in source) 56.4 nM
ABL, ARG 75.2 nM
FER 82.3 nM
p38α 102 nM
SRC 113 nM
EphB2 672 nM
ZAK 698 nM
EphA2 773 nM
EphB4 999 nM

Mechanism of Action and Signaling Pathways

NG25 is characterized as a type II kinase inhibitor [3]. It binds to the ATP-binding pocket of the target kinase while also occupying an adjacent hydrophobic pocket created when the activation loop of the kinase assumes a "DFG-out" conformation. A co-crystal structure of TAK1 in complex with NG25 confirms this binding mode [3].

NG25 primarily inhibits TAK1 and MAP4K2, which are key nodes in intracellular signaling networks. The diagram below illustrates the simplified positioning of these targets within the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascades [4], which regulate processes like cell growth, survival, and stress responses.

architecture cluster_extra cluster_map4k MAP4K Tier cluster_map3k MAP3K Tier cluster_map2k MAP2K Tier cluster_mapk MAPK Tier cluster_effectors Effector Tier Stimuli Extracellular Stimuli (Growth factors, Cytokines, Stress) MAP4K2 MAP4K2 Stimuli->MAP4K2 TAK1 TAK1 (MAP3K7) Stimuli->TAK1 Other_MAP3Ks Other MAP3Ks (e.g., ASK, MEKK) Stimuli->Other_MAP3Ks MAP4K2->TAK1 Activates MAP4K2->Other_MAP3Ks MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 IKKs IKK Complex TAK1->IKKs p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK NFkB NF-κB IKKs->NFkB Gene_Expression Gene Expression (Apoptosis, Inflammation, Cell Growth & Survival) p38->Gene_Expression JNK->Gene_Expression NFkB->Gene_Expression NG25 NG25 NG25->MAP4K2 Inhibits NG25->TAK1 Inhibits

Key Experimental Evidence and Protocols

NG25 has been demonstrated to sensitize breast cancer cells to the chemotherapeutic drug Doxorubicin (Dox) [5]. The experimental workflow and key findings are summarized below.

workflow Cell_Lines Breast Cancer Cell Lines (T-47D, MCF7, HCC1954, MDA-MB-231, BT-549) Treatment_Groups Treatment Groups: - Doxorubicin (Dox) alone - NG25 alone - Dox + NG25 combination Cell_Lines->Treatment_Groups Assays Functional & Mechanism Assays Treatment_Groups->Assays Assay1 Cell Viability (CCK-8 Assay) Assays->Assay1 Assay2 Clonogenic Survival (Colony Formation) Assays->Assay2 Assay3 Anchorage-Independent Growth (Soft Agar Assay) Assays->Assay3 Assay4 Apoptosis Analysis (Immunoblotting: Cleaved PARP, Caspase-3/7) Assays->Assay4 Assay5 Pathway Analysis (Immunoblotting: p-p38, IκBα) Assays->Assay5 Key_Finding Key Finding: NG25 enhanced Dox-induced cytotoxicity and apoptosis, and partially blocked Dox-induced p38 phosphorylation and IκBα degradation. Assay1->Key_Finding Assay2->Key_Finding Assay3->Key_Finding Assay4->Key_Finding Assay5->Key_Finding

Research Applications and Considerations

Based on the evidence, NG25 is primarily a research tool for investigating TAK1 and MAP4K2 signaling in cellular models.

  • Key Applications: Studying the roles of TAK1 and MAP4K2 in NF-κB and MAPK pathways, inflammation, immune regulation, and cancer cell survival. It's particularly useful for sensitizing cancer cells to chemotherapy like doxorubicin [5].
  • Important Considerations: NG25 is a dual inhibitor with a broad kinase profile. Use it with the understanding that observed phenotypic effects may not be solely attributable to TAK1 or MAP4K2 inhibition. Appropriate controls are necessary to validate specific mechanisms.

References

NG25 Abl kinase inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

NG25 Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NG25 for various kinases, as reported from screening studies. A lower IC50 value indicates greater potency.

Kinase Target IC50 Value (nM)
MAP4K2 21.7 [1]
LYN 12.9 [1]
TAK1 149 [1]
CSK 56.4 [1]
ABL, ARG 75.2 [1]
FER 82.3 [1]
SRC 113 [1]
Eph B2 672 [1]
ZAK 698 [1]
Eph A2 773 [1]
Eph B4 999 [1]
ZC1/HGK 3250 [1]
RAF1 7590 [1]

Key Experimental Findings & Protocols

The functional significance of NG25's inhibition profile has been demonstrated in several preclinical studies. Here is a summary of key findings and the experimental methodologies used.

  • In Vitro Anti-proliferative Activity & Apoptosis Assay (KRAS-mutant Colorectal Cancer)

    • Finding: NG25 suppressed proliferation and induced caspase-dependent apoptosis in KRAS-mutant colorectal cancer (CRC) cells. It was found to inhibit downstream MAPK pathways (ERK, JNK, p38) and block NF-κB activation. A key mechanism involved the down-regulation of XIAP, which disrupts the TAK1-XIAP complex, creating a positive feedback loop that further enhances apoptosis [2].
    • Protocol: CRC cell lines were treated with NG25. Cell proliferation was measured using assays like MTT or CCK-8. Apoptosis was detected by Annexin V/propidium iodide staining and flow cytometry, alongside western blot analysis for cleaved caspases and regulation of Bcl-2 and IAP family proteins [2].
  • In Vivo Efficacy Study (Orthotopic CRC Mouse Model)

    • Finding: NG25 inhibited tumor growth in orthotopic mouse models of KRAS-mutant CRC, confirming its therapeutic potential observed in vitro [2].
    • Protocol: Mice with implanted KRAS-mutant CRC cells were treated with NG25. Tumor volume and weight were monitored over time. Apoptosis in tumor tissues was confirmed by methods like TUNEL staining [2].
  • Chemosensitization Study (Breast Cancer)

    • Finding: In breast cancer cell lines, NG25 (2 μM) enhanced the cytotoxic effect of Doxorubicin (Dox). It inhibited Dox-induced p38 activation and IκBα degradation, suggesting a role in sensitizing cells to conventional chemotherapy [1].
    • Protocol: Breast cancer cells were treated with Dox alone or in combination with NG25. Cell viability was assessed, and protein extracts were analyzed by western blotting for p-p38, p38, and IκBα [1].

NG25 in the Research Context

To help visualize the mechanism of action for NG25 discussed in the KRAS-mutant colorectal cancer study, the following diagram outlines the key signaling pathways involved:

g13_ng25_mechanism KRAS_mutant KRAS Mutation TAK1 TAK1 KRAS_mutant->TAK1 NFkB NF-κB Activation TAK1->NFkB MAPKs MAPK Pathways (ERK, JNK, p38) TAK1->MAPKs NG25 NG25 Inhibition NG25->TAK1  Inhibits NG25->NFkB  Inhibits XIAP XIAP Expression NG25->XIAP  Down-regulates TAK1_XIAP TAK1-XIAP Complex NG25->TAK1_XIAP  Disrupts NG25->MAPKs  Inhibits NFkB->XIAP XIAP->TAK1_XIAP TAK1_XIAP->TAK1  Activates Apoptosis Apoptosis

When comparing NG25 to other inhibitor classes, its profile is quite distinct:

  • Compared to Allosteric ABL Inhibitors: Drugs like GNF-2 and Asciminib (ABL-001) are highly specific, binding to the myristoyl pocket of ABL1 to inhibit its activity without affecting other kinases [3]. NG25, in contrast, is a multi-kinase inhibitor with demonstrated activity against ABL, suggesting its use is for broader pathway suppression rather than highly specific ABL targeting [1].
  • Role in Research: The experimental data positions NG25 primarily as a tool compound for researching TAK1 and MAPK signaling pathways, especially in contexts like KRAS-mutant cancers where inhibiting multiple nodes is beneficial [2]. Its ability to inhibit other kinases like ABL and SRC family members may contribute to its observed efficacy but also indicates a potential for off-target effects.

References

Quantitative Data Summary of NG25 and Doxorubicin Synergy

Author: Smolecule Technical Support Team. Date: February 2026

Study Model Key Findings on Combination (NG25 + Doxorubicin) Mechanism of Action Reference

| In Vitro (Breast Cancer Cell Lines: T-47D, MCF7, HCC1954, MDA-MB-231, BT-549) | - Enhanced Cytotoxicity: Lower cell viability vs. doxorubicin alone [1]

  • Reduced Proliferation: Stronger inhibition of colony formation [1]
  • Inhibited Anchorage-Independent Growth: Significant reduction in soft agar colonies [1] | - Blocks doxorubicin-induced NF-κB activation (reduced IκBα degradation) [1]
  • Partially inhibits doxorubicin-induced p38 phosphorylation [1]
  • Enhances apoptosis [2] [1] | [2] [1] |

Detailed Experimental Protocols

The key evidence for the synergistic effect comes from standard in vitro cancer biology techniques. Here are the detailed methodologies for the main experiments cited:

  • Cell Viability and Cytotoxicity Assay (CCK-8)

    • Purpose: To assess the inhibitory effect of drugs on cell proliferation.
    • Procedure: Breast cancer cells were treated with increasing concentrations of doxorubicin alone or in combination with a fixed dose (2 µM) of NG25 for 48 hours. Cell viability was then measured using the Cell Counting Kit-8 (CCK-8), which uses a water-soluble tetrazolium salt to produce a colorimetric signal proportional to the number of living cells [1].
  • Colony Formation Assay

    • Purpose: To evaluate the long-term proliferative capacity and clonogenic survival of cancer cells after treatment.
    • Procedure: Cells were treated with doxorubicin alone or in combination with 2 µM NG25 for 72 hours. After treatment, the drug-containing medium was replaced with fresh medium, and the cells were allowed to grow for two weeks. The resulting colonies were fixed, stained (e.g., with crystal violet), and counted. The combination treatment showed a stronger inhibitory effect on colony formation compared to doxorubicin alone [1].
  • Soft Agar Assay

    • Purpose: To measure anchorage-independent growth, a hallmark of transformed cancer cells.
    • Procedure: Breast cancer cells were cultured in a soft agar medium with doxorubicin alone or in combination with 2 µM NG25 for three weeks. The number of visible cell colonies formed in the soft agar was then counted and analyzed. The combination treatment significantly reduced the number of colonies compared to single-agent treatment [1].
  • Western Blot Analysis

    • Purpose: To investigate the molecular mechanism by analyzing protein expression and phosphorylation.
    • Procedure: Breast cancer cells were treated with doxorubicin alone or in combination with NG25 for 2, 4, or 6 hours. Cell lysates were then prepared, and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets such as phosphorylated p38, total p38, IκBα, and β-actin (as a loading control). This method confirmed that NG25 blocks doxorubicin-induced p38 phosphorylation and IκBα degradation [1].

Mechanism of Action: Signaling Pathway

The proposed mechanism by which NG25 enhances the efficacy of doxorubicin involves inhibiting a key survival pathway in cancer cells. The following diagram illustrates this signaling pathway and the point of action for NG25.

G Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage TAK1_Act TAK1 Activation DNA_Damage->TAK1_Act NFkB_Path NF-κB Pathway Activation TAK1_Act->NFkB_Path p38_Path p38 MAPK Pathway Activation TAK1_Act->p38_Path Survival Pro-Survival & Anti-Apoptotic Response NFkB_Path->Survival p38_Path->Survival Apoptosis Enhanced Apoptosis Survival->Apoptosis Reversed NG25 NG25 (TAK1 Inhibitor) NG25->TAK1_Act Inhibits

This diagram shows how doxorubicin-induced DNA damage activates TAK1, which in turn promotes cell survival through the NF-κB and p38 pathways. NG25 inhibits TAK1, blocking these survival signals and enhancing apoptosis.

Interpretation and Research Context

  • Mechanistic Insight: The synergy arises because doxorubicin, while causing DNA damage, also activates pro-survival pathways like NF-κB as a counter-response. NG25 specifically inhibits TAK1, a central kinase in this survival signal, thereby crippling the cancer cells' defense mechanism and pushing them toward apoptosis [2] [1].
  • Research Status: It is important to note that the key data for the NG25-doxorubicin combination is from 2016 and is primarily at the pre-clinical in vitro stage [2] [1]. While the mechanistic insights are robust, this indicates that the research is not yet current, and the combination has not advanced to clinical trials.

References

NG25 p38α inhibition compared SB203580

Author: Smolecule Technical Support Team. Date: February 2026

The Established Benchmark: SB203580

SB203580 is a prototypical pyridinyl imidazole compound that has been extensively used in research to probe p38α biology. The table below summarizes its key pharmacological characteristics based on available data.

Characteristic Profile of SB203580
Mechanism of Action ATP-competitive inhibitor [1] [2]
Primary Target (p38α) Potent inhibitor (IC₅₀ in the nanomolar range) [2]
Selectivity Inhibits p38α and p38β, but not p38γ or p38δ [3] [2]
Cellular Activity Inhibits LPS-induced TNFα and IL-1β release from human monocytes and PBMCs [2]
In Vivo Efficacy Attenuates cartilage degeneration and pain in rat osteoarthritis models [2]

Modern Frontiers in p38α Inhibition

Since the development of SB203580, research has evolved to address the limitations of early ATP-competitive inhibitors. Highlighted below are two advanced strategies that represent the current direction of the field.

  • Non-Canonical Pathway Inhibitors: A 2023 study identified a new class of inhibitors (exemplified by compounds NC-37 and NC-38) that selectively block the non-canonical, autophosphorylation pathway of p38α activation, often triggered by stress signals like ischemia-reperfusion. These compounds have little effect on the canonical pathway driven by upstream MKK kinases. This pathway selectivity is a significant advantage, as it may preserve some homeostatic functions of p38α, potentially reducing toxicity associated with full pathway inhibition [1].
  • Substrate-Selective Inhibition: Another innovative approach involves developing molecules that do not block the kinase's catalytic site. Instead, they bind to the ED substrate-docking site (e.g., the lead compound UM101). This mechanism physically prevents p38α from interacting with a specific subset of its substrates, such as MK2, while leaving other functions intact. This method also offers high isoform specificity, effectively distinguishing between p38α and the highly similar p38β [4].

Visualizing p38α Signaling and Inhibition

The diagram below illustrates the canonical and non-canonical activation pathways of p38α and the points where different inhibitor types intervene.

p38_pathways p38α MAPK Activation Pathways and Inhibitor Mechanisms ExtracellularStress Extracellular Stress/ Inflammatory Signals MKK36 Upstream MKK3/6 ExtracellularStress->MKK36 p38a_canonical p38α (Inactive) MKK36->p38a_canonical Phosphorylation (Canonical Pathway) p38a_active p38α (Active) p38a_canonical->p38a_active Substrates Transcription Factors (e.g., ATF2) Cytosolic Substrates (e.g., MK2) p38a_active->Substrates TAB1 Scaffold Protein TAB1 p38a_noncanonical p38α (Inactive) TAB1->p38a_noncanonical Binding (Non-canonical Pathway) p38a_noncanonical->p38a_active Autophosphorylation SB203580 SB203580 (ATP-competitive) SB203580->p38a_active Binds ATP pocket NC_p38i NC-37/NC-38 (Non-canonical inhibitor) NC_p38i->p38a_noncanonical Blocks autophosphorylation UM101 UM101 (Substrate-selective) UM101->Substrates Blocks substrate docking

Key Experimental Protocols for Profiling Inhibitors

To objectively compare p38α inhibitors like SB203580 and modern compounds, the following experimental methodologies are essential.

Experimental Goal Protocol Summary
In Vitro Kinase Assay Measure compound's ability to inhibit p38α-mediated phosphorylation of a substrate (e.g., ATF2) in a purified system. Activity is detected with a phospho-specific antibody [2].
Kinase Selectivity Profiling Test the compound against a large panel of human kinases (often 50-300+) to determine specificity and off-target effects [5] [1].
Cellular Cytokine Inhibition Pre-treat human immune cells (e.g., THP-1 monocytic cells or PBMCs) with the compound, then stimulate with LPS. Quantify TNFα and IL-1β in the supernatant by ELISA [5] [2].
Target Engagement & Pathway Analysis Treat cells with the compound, then analyze cell lysates by Western blot to measure changes in phosphorylated p38α and its direct substrates (e.g., ATF2, MK2) [1] [6].

Key Insights for Your Comparison Guide

  • SB203580 is a benchmark ATP-competitive inhibitor with well-defined potency and selectivity, but it blocks all functions of its target kinases.
  • Modern strategies focus on precision, targeting specific activation mechanisms (non-canonical) or protein-protein interactions (substrate-selective) to improve efficacy and safety profiles [1] [4].
  • A robust comparison requires a multi-faceted approach, integrating data from biochemical, cellular, and pathway-specific assays.

References

NG25 off-target effects kinase screening

Author: Smolecule Technical Support Team. Date: February 2026

NG25 Kinase Inhibition Profile

The table below summarizes the primary and off-target kinases inhibited by NG25, along with experimental data on its cellular and in vivo effects.

Kinase Target / Biological Effect Experimental Data / IC₅₀ / Concentration Used Context & Experimental Model
Primary Target: MAP4K2 IC₅₀ = 21.7 nM [1] In vitro kinase assay [1]
Primary Target: TAK1 IC₅₀ = 149 nM [1] In vitro kinase assay [1]
Off-Target: LYN (Src family) IC₅₀ = 12.9 nM [1] In vitro kinase assay [1]
Off-Target: CSK IC₅₀ = 56.4 nM [1] In vitro kinase assay [1]
Off-Target: Abl family kinases IC₅₀ = 75.2 nM [1] In vitro kinase assay [1]
Off-Target: FER IC₅₀ = 82.3 nM [1] In vitro kinase assay [1]
Off-Target: p38α IC₅₀ = 102 nM [1] In vitro kinase assay [1]
Off-Target: Src (Src family) IC₅₀ = 113 nM [1] In vitro kinase assay [1]
Inhibition of TNF-α signaling 100 nM: Prevents IKKα/β phosphorylation and IκB-α degradation [1] L929 mouse fibroblast cell line [1]
Inhibition of IFN secretion Inhibits CpG- and CL097-induced IFN-α/β in a concentration-dependent manner [1] Gen2.2 human plasmacytoid dendritic cell line [1]
Anti-tumor activity Reduces tumor growth; increases TUNEL-positive cells (apoptosis) [1] CT26KRASG12D mouse orthotopic colorectal cancer model [1]

Experimental Protocols for Off-Target Identification

The following established methodologies are relevant for identifying off-target effects of kinase inhibitors like NG25.

  • In Vitro Kinase Profiling: The primary method for defining a compound's inhibition profile is to test it against a panel of purified kinases in biochemical assays. The IC₅₀ values for NG25 were likely determined this way [1]. This involves incubating the kinase with NG25 and measuring the remaining kinase activity toward a substrate.
  • Computational Off-Target Prediction (OTSA): This is a multi-step computational framework to predict potential off-target interactions. The process involves [2]:
    • Metabolite Prediction: Predicting Phase I and II metabolites of the lead compound.
    • Multi-Method Target Prediction: Using a combination of 2D chemical similarity, Quantitative Structure-Activity Relationship (QSAR) models, 3D protein structure-based docking, and machine learning (e.g., Neural Networks, Support Vector Machines) to predict binding targets.
    • Scoring and Ranking: A normalized pseudo-score (a composite score from the various methods) is used to rank predicted interactions. A score ≥0.6 is typically considered significant [2].
  • ATP-Independent Screening (Rluc-PCA): This method identifies inhibitors that work by disrupting protein-protein interactions rather than competing with ATP. The experimental workflow is as follows [3]:
    • Assay Design: A protein-fragment complementation assay is established using Renilla reniformis luciferase (Rluc-PCA). The two interacting proteins of interest are fused to complementary fragments of the luciferase enzyme.
    • High-Throughput Screening (HTS): Live cells expressing the Rluc-PCA system are treated with a library of compounds.
    • Readout: If the proteins interact, the luciferase fragments come together and produce a luminescent signal. Compounds that disrupt the interaction cause a loss of luminescence, which is easily measurable.

Signaling Pathways and Screening Workflow

To help visualize the context of off-target effects and modern screening methods, the following diagrams were created using the DOT language.

architecture cluster_pathway NG25 Inhibits TNF-α Signaling TAK1 TAK1 IKK_Phos IKKα/β Phosphorylation TAK1->IKK_Phos MAP4K2 MAP4K2 NFkB_Inactive NF-κB (Inactive) (IκB complex) NFkB_Active NF-κB (Active) IkB_Degrade IκB-α Degradation IKK_Phos->IkB_Degrade IkB_Degrade->NFkB_Active TNF_Stim TNF-α Stimulation TNF_Stim->TAK1 NG25_Block NG25 Inhibition NG25_Block->TAK1  Blocks NG25_Block->MAP4K2  Blocks

architecture Start Start: Lead Compound Metabolite_Pred Metabolite Prediction Start->Metabolite_Pred TwoD_Methods 2D Methods: - Chemical Similarity - QSAR - Machine Learning Metabolite_Pred->TwoD_Methods ThreeD_Methods 3D Methods: - Structure-Based Docking - Pocket Similarity Metabolite_Pred->ThreeD_Methods Integration Integration & Scoring TwoD_Methods->Integration ThreeD_Methods->Integration Report Comprehensive Report Integration->Report In_Vitro_Val In Vitro Validation Report->In_Vitro_Val

Key Insights for Researchers

  • Mechanism of Off-Target Effects: Off-target effects are not solely due to non-specific binding. In signaling cascades, a phenomenon called retroactivity can cause a downstream inhibitor to propagate effects upstream, potentially activating parallel pathways that share an upstream component [4] [5].
  • Addressing Selectivity: The high degree of structural conservation in ATP-binding pockets makes selectivity a major challenge for kinase inhibitors [3]. Screening for ATP-independent inhibitors (e.g., those disrupting protein-protein interactions) is a promising strategy to improve drug specificity and reduce off-target toxicity [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

645.165193 Da

Monoisotopic Mass

645.165193 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

NG-25

Dates

Last modified: 08-15-2023
1: Scholey DV, Morgan NK, Riemensperger A, Hardy R, Burton EJ. Effect of supplementation of phytase to diets low in inorganic phosphorus on growth performance and mineralization of broilers. Poult Sci. 2018 Mar 16. doi: 10.3382/ps/pey088. [Epub ahead of print] PubMed PMID: 29562263.
2: Pan G, Lyu T, Mortimer R. Comment: Closing phosphorus cycle from natural waters: re-capturing phosphorus through an integrated water-energy-food strategy. J Environ Sci (China). 2018 Mar;65:375-376. doi: 10.1016/j.jes.2018.02.018. PubMed PMID: 29548409.
3: Simpson SD, Barber I, Winfield IJ. Understanding fish populations. J Fish Biol. 2018 Mar;92(3):563-568. doi: 10.1111/jfb.13574. PubMed PMID: 29537087.
4: Jiang L, Ball G, Hodgman C, Coules A, Zhao H, Lu C. Analysis of Gene Regulatory Networks of Maize in Response to Nitrogen. Genes (Basel). 2018 Mar 8;9(3). pii: E151. doi: 10.3390/genes9030151. PubMed PMID: 29518046; PubMed Central PMCID: PMC5867872.
5: Carter AJ, Hall EJ. Investigating factors affecting the body temperature of dogs competing in cross country (canicross) races in the UK. J Therm Biol. 2018 Feb;72:33-38. doi: 10.1016/j.jtherbio.2017.12.006. Epub 2017 Dec 21. PubMed PMID: 29496012.
6: Bian Z, Yang Q, Li T, Cheng R, Barnett Y, Lu C. Study of the beneficial effects of green light on lettuce grown under short-term continuous red and blue light-emitting diodes. Physiol Plant. 2018 Mar 1. doi: 10.1111/ppl.12713. [Epub ahead of print] PubMed PMID: 29493775.
7: Saidi H, Bérubé J, Laraba-Djebari F, Hammoudi-Triki D. Involvement of Alveolar Macrophages and Neutrophils in Acute Lung Injury After Scorpion Envenomation: New Pharmacological Targets. Inflammation. 2018 Feb 28. doi: 10.1007/s10753-018-0731-9. [Epub ahead of print] PubMed PMID: 29492721.
8: Farnworth MJ, Packer RMA, Sordo L, Chen R, Caney SMA, Gunn-Moore DA. In the Eye of the Beholder: Owner Preferences for Variations in Cats' Appearances with Specific Focus on Skull Morphology. Animals (Basel). 2018 Feb 20;8(2). pii: E30. doi: 10.3390/ani8020030. PubMed PMID: 29461472; PubMed Central PMCID: PMC5836038.
9: Hall HN, Masey O'Neill HV, Scholey D, Burton E, Dickinson M, Fitches EC. Amino acid digestibility of larval meal (Musca domestica) for broiler chickens. Poult Sci. 2018 Apr 1;97(4):1290-1297. doi: 10.3382/ps/pex433. PubMed PMID: 29452386.
10: Lyu T, He K, Dong R, Wu S. The intensified constructed wetlands are promising for treatment of ammonia stripped effluent: Nitrogen transformations and removal pathways. Environ Pollut. 2018 May;236:273-282. doi: 10.1016/j.envpol.2018.01.056. PubMed PMID: 29414349.
11: Wu S, Lyu T, Zhao Y, Vymazal J, Arias CA, Brix H. Rethinking Intensification of Constructed Wetlands as a Green Eco-Technology for Wastewater Treatment. Environ Sci Technol. 2018 Feb 20;52(4):1693-1694. doi: 10.1021/acs.est.8b00010. Epub 2018 Feb 1. PubMed PMID: 29388763.
12: Bremner-Harrison S, Cypher BL, Van Horn Job C, Harrison SWR. Assessing personality in San Joaquin kit fox in situ: efficacy of field-based experimental methods and implications for conservation management. J Ethol. 2018;36(1):23-33. doi: 10.1007/s10164-017-0525-9. Epub 2017 Sep 12. PubMed PMID: 29353954; PubMed Central PMCID: PMC5746588.
13: Zhang L, Lyu T, Zhang Y, Button M, Arias CA, Weber KP, Brix H, Carvalho PN. Impacts of design configuration and plants on the functionality of the microbial community of mesocosm-scale constructed wetlands treating ibuprofen. Water Res. 2017 Dec 23;131:228-238. doi: 10.1016/j.watres.2017.12.050. [Epub ahead of print] PubMed PMID: 29291484.
14: Wang H, Chen Z, Li Y, Ji Q. NG25, an inhibitor of transforming growth factor β activated kinase 1, ameliorates neuronal apoptosis in neonatal hypoxic ischemic rats. Mol Med Rep. 2018 Jan;17(1):1710-1716. doi: 10.3892/mmr.2017.8024. Epub 2017 Nov 10. PubMed PMID: 29138854; PubMed Central PMCID: PMC5780114.
15: Bi L, Pan G. From harmful Microcystis blooms to multi-functional core-double-shell microsphere bio-hydrochar materials. Sci Rep. 2017 Nov 13;7(1):15477. doi: 10.1038/s41598-017-15696-9. PubMed PMID: 29133868; PubMed Central PMCID: PMC5684341.
16: Ding Y, Lyu T, Bai S, Li Z, Ding H, You S, Xie Q. Effect of multilayer substrate configuration in horizontal subsurface flow constructed wetlands: assessment of treatment performance, biofilm development, and solids accumulation. Environ Sci Pollut Res Int. 2018 Jan;25(2):1883-1891. doi: 10.1007/s11356-017-0636-4. Epub 2017 Nov 4. PubMed PMID: 29103118.
17: Valencia-Avellan M, Slack R, Stockdale A, Mortimer RJG. Evaluating water quality and ecotoxicology assessment techniques using data from a lead and zinc effected upland limestone catchment. Water Res. 2018 Jan 1;128:49-60. doi: 10.1016/j.watres.2017.10.031. Epub 2017 Oct 15. PubMed PMID: 29080409.
18: Hobson AJ, Stewart DI, Bray AW, Mortimer RJG, Mayes WM, Rogerson M, Burke IT. Mechanism of Vanadium Leaching during Surface Weathering of Basic Oxygen Furnace Steel Slag Blocks: A Microfocus X-ray Absorption Spectroscopy and Electron Microscopy Study. Environ Sci Technol. 2017 Jul 18;51(14):7823-7830. doi: 10.1021/acs.est.7b00874. Epub 2017 Jul 6. PubMed PMID: 28627883.
19: Scholey D, Burton E, Morgan N, Sanni C, Madsen CK, Dionisio G, Brinch-Pedersen H. P and Ca digestibility is increased in broiler diets supplemented with the high-phytase HIGHPHY wheat. Animal. 2017 Sep;11(9):1457-1463. doi: 10.1017/S1751731117000544. Epub 2017 Mar 20. PubMed PMID: 28318476.
20: Xu R, Zhang M, Mortimer RJ, Pan G. Enhanced Phosphorus Locking by Novel Lanthanum/Aluminum-Hydroxide Composite: Implications for Eutrophication Control. Environ Sci Technol. 2017 Mar 21;51(6):3418-3425. doi: 10.1021/acs.est.6b05623. Epub 2017 Mar 9. PubMed PMID: 28225266.

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